molecular formula C8H10N4 B13540436 1H-Benzimidazole-6-methanamine, 2-amino-

1H-Benzimidazole-6-methanamine, 2-amino-

Cat. No.: B13540436
M. Wt: 162.19 g/mol
InChI Key: WOLZVGSTWRXXIS-UHFFFAOYSA-N
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Description

1H-Benzimidazole-6-methanamine, 2-amino- is a useful research compound. Its molecular formula is C8H10N4 and its molecular weight is 162.19 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H10N4

Molecular Weight

162.19 g/mol

IUPAC Name

6-(aminomethyl)-1H-benzimidazol-2-amine

InChI

InChI=1S/C8H10N4/c9-4-5-1-2-6-7(3-5)12-8(10)11-6/h1-3H,4,9H2,(H3,10,11,12)

InChI Key

WOLZVGSTWRXXIS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1CN)NC(=N2)N

Origin of Product

United States
Foundational & Exploratory

Technical Guide: Chemical Properties of 2-Amino-6-(aminomethyl)-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the chemical properties, synthetic pathways, and medicinal utility of 2-amino-6-(aminomethyl)-1H-benzimidazole (CAS 1392002-63-9). It is structured to serve as a reference for drug discovery professionals utilizing this scaffold as a pharmacophore or linker.[1]

CAS Number: 1392002-63-9 IUPAC Name: 6-(aminomethyl)-1H-benzimidazol-2-amine Molecular Formula: C


H

N

Molecular Weight: 162.19 g/mol [2][3]

Executive Summary

The 2-amino-6-(aminomethyl)benzimidazole scaffold represents a "privileged structure" in medicinal chemistry, combining the hydrogen-bond donor/acceptor versatility of the 2-aminobenzimidazole core with the flexible, nucleophilic utility of a primary benzylamine. This dual-amine motif allows for precise orthogonal functionalization—making it an ideal intermediate for fragment-based drug discovery (FBDD), particularly in the design of kinase inhibitors (ATP-hinge binders) and RNA-targeting small molecules.

Structural & Physicochemical Analysis[1][4][5][6][7][8]

Electronic Structure & Tautomerism

The molecule exists as a tautomeric equilibrium.[1] While the 2-amino group suggests a guanidine-like resonance, the aromaticity of the benzene ring stabilizes the imidazole form.

  • Tautomeric Flux: In solution, the proton on the ring nitrogen (

    
    ) oscillates.[1] Because of the substituent at position 6, the molecule exists as a mixture of the 6-(aminomethyl)  and 5-(aminomethyl)  tautomers.
    
  • Basicity (pKa): The molecule possesses two distinct basic centers:

    • Aliphatic Amine (

      
      ):  Typical primary amine behavior.[1] Predicted pKa 
      
      
      
      9.0 – 9.5
      .[1]
    • Benzimidazole Ring (

      
      ):  The 2-amino group enhances the basicity of the ring nitrogen compared to unsubstituted benzimidazole. Predicted pKa 
      
      
      
      7.0 – 7.5
      .[1]

This pKa profile implies that at physiological pH (7.4), the aliphatic amine is predominantly protonated (cationic), while the benzimidazole ring exists in equilibrium between neutral and cationic forms, aiding solubility.[1]

Visualization: Tautomeric Equilibrium

The following diagram illustrates the rapid equilibrium between the 5- and 6-substituted tautomers, a critical consideration for NMR interpretation and binding mode analysis.

Tautomerism T1 6-(aminomethyl)-1H-benzimidazol-2-amine (Major Tautomer) T2 5-(aminomethyl)-1H-benzimidazol-2-amine (Minor Tautomer) T1->T2 Proton Shift (N1 ⇌ N3)

Caption: Rapid prototropic tautomerism renders positions 5 and 6 chemically equivalent in averaged NMR spectra but distinct in static binding environments.

Physicochemical Data Summary
PropertyValue / DescriptionRelevance
LogP (Predicted) ~ -0.5 to 0.2Highly hydrophilic; likely requires salt formation for isolation.
H-Bond Donors 4 (NH

, Ring NH, Linker NH

)
Excellent potential for solvent/protein interaction.[1]
H-Bond Acceptors 2 (Ring N, Linker N)Critical for kinase hinge binding.[1]
Solubility High in aqueous acid (pH < 5); Moderate in DMSO/MeOH.[1]Compatible with standard biological assay buffers.[1]

Synthetic Accessibility & Reactivity[1]

Synthesis Strategy

The most robust synthesis avoids the handling of unstable free-base intermediates by utilizing stable precursors like 3,4-diaminobenzonitrile .

Recommended Route (The "Nitrile Reduction" Pathway):

  • Cyclization: Condensation of 3,4-diaminobenzonitrile with Cyanogen Bromide (CNBr) yields 2-amino-6-cyanobenzimidazole.

  • Reduction: Catalytic hydrogenation (Raney Ni/H

    
    ) or chemical reduction (LiAlH
    
    
    
    ) converts the nitrile to the primary amine.[1]
Visualization: Synthetic Pathway

Synthesis Start 3,4-Diaminobenzonitrile Step1 Cyclization (CNBr, MeOH/H2O) Start->Step1 Inter Intermediate: 2-amino-6-cyanobenzimidazole Step1->Inter Step2 Reduction (H2, Raney Ni or LAH) Inter->Step2 Product Target: 2-amino-6-(aminomethyl)benzimidazole Step2->Product

Caption: Two-step synthesis from commercially available diaminobenzonitrile ensures regiocontrol and high purity.

Orthogonal Reactivity (Chemo-selectivity)

A key feature of this scaffold is the differential reactivity of its two amino groups, allowing for selective functionalization:

  • Aliphatic Amine (

    
    -
    
    
    
    ):
    High Nucleophilicity. Reacts rapidly with acyl chlorides, NHS-esters, and aldehydes (reductive amination) at neutral pH.[1]
  • Aromatic Amine (

    
    -
    
    
    
    ):
    Low Nucleophilicity. Deactivated by the electron-withdrawing benzimidazole ring and guanidine-like resonance. Requires forcing conditions (high temp, strong base) or specific activation to acylate.[1]

Experimental Tip: To selectively functionalize the aliphatic amine, perform reactions at pH 7–8.[1] The aromatic amine will remain unreactive.[1] To functionalize the aromatic amine, protect the aliphatic amine (e.g., Boc-anhydride) first.[1]

Medicinal Chemistry Utility

Pharmacophore Features[1][9]
  • Kinase Hinge Binder: The 2-aminobenzimidazole motif is a classic bioisostere for the adenine ring of ATP. The ring nitrogens and the exocyclic amino group form a characteristic donor-acceptor-donor (D-A-D) triad that binds to the hinge region of kinases.

  • RNA Binding: The planar, cationic nature of the scaffold makes it an effective intercalator or groove binder for structured RNA targets (e.g., HCV IRES, ribosomal RNA).[1]

Handling & Safety[1]
  • Toxicity: Benzimidazoles can exhibit biological activity; handle as a potential bioactive agent.[1][4]

  • Stability: The free base is prone to oxidation (browning) upon air exposure.[1] Store as the dihydrochloride salt (2HCl) at -20°C for long-term stability.

  • Purification: Due to high polarity, standard silica chromatography is often ineffective.[1] Use Reverse-Phase HPLC (C18) with an acidic mobile phase (0.1% TFA or Formic Acid) or recrystallization from Ethanol/HCl.[1]

References

  • General Benzimidazole Synthesis: Synthesis of 2-aminobenzimidazoles via cyclization of o-phenylenediamines with cyanogen bromide.[1] Source:

  • Specific Scaffold Identity: CAS 1392002-63-9 | 1H-Benzimidazole-6-methanamine, 2-amino-.[2][3][5] Source:

  • pKa & Physicochemical Properties: Acidity constants and tautomerism of benzimidazole derivatives. Source:

  • Medicinal Chemistry Applications: 2-aminobenzimidazole derivatives as kinase inhibitors.[1] Source:

Sources

Therapeutic potential of 2-amino-6-aminomethylbenzimidazole scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

The Programmable Chassis: Therapeutic Potential of the 2-Amino-6-Aminomethylbenzimidazole Scaffold

As a Senior Application Scientist navigating the complexities of modern drug discovery, I view molecular scaffolds not merely as static structures, but as programmable chassis. Historically, medicinal chemistry has treated the 2-aminobenzimidazole core[1] and the aminomethylbenzimidazole core[2] as distinct, highly potent entities. However, the rational integration of both functionalities into a single 2-amino-6-aminomethylbenzimidazole framework represents a paradigm shift. This hybrid scaffold provides two orthogonal chemical handles—an exocyclic 2-amino group and a 6-aliphatic amine—enabling the precise, dual-functionalization required to tackle multidrug-resistant pathogens, aggressive oncological targets, and complex metabolic disorders.

This technical whitepaper deconstructs the mechanistic rationale, synthetic methodologies, and therapeutic efficacy of this privileged scaffold, providing a blueprint for its application in next-generation therapeutics.

Structural Architecture and Pharmacophore Mapping

The therapeutic versatility of the 2-amino-6-aminomethylbenzimidazole scaffold stems from its distinct electronic and steric microenvironments, which allow for site-specific derivatization without cross-reactivity[3].

  • The 2-Amino Handle (Hinge-Binding & Metabolic Inhibition): The 2-amino group is electronically integrated into the aromatic benzimidazole system. It serves as an excellent hydrogen-bond donor/acceptor, mimicking the purine core of nucleic acids[4]. Derivatization of this group into ureas or amides yields potent inhibitors of metabolic enzymes like dipeptidyl peptidase-4 (DPP-4) and α-glucosidase[5][6].

  • The 6-Aminomethyl Handle (Metal Chelation & Solvent-Exposed Interactions): Unlike the 2-amino group, the 6-aminomethyl moiety is aliphatic and decoupled from the aromatic ring's electron delocalization. This primary amine is highly nucleophilic, making it ideal for Schiff base (imine) formation. These imine ligands are exceptional chelators for transition metals (Cu(II), Co(III), Cd(II)), creating metallobenzimidazole complexes that drive targeted cancer cell apoptosis via DNA intercalation and reactive oxygen species (ROS) generation[2][7].

Scaffold_Synthesis A Precursor 3,4-Diaminobenzylamine B Cyclization Cyanogen Bromide (BrCN) A->B Room Temp, H2O C Core Scaffold 2-Amino-6-aminomethylbenzimidazole B->C Cyclization D N6-Derivatization Schiff Base Formation C->D Aldehydes E N2-Derivatization Urea Formation C->E Isocyanates F Oncology Metal Complexes (Cu, Cd) D->F Metal Salts G Metabolic/Antimicrobial DPP-4 / LPS Inhibitors E->G Target Binding

Fig 1: Orthogonal functionalization workflow of the 2-amino-6-aminomethylbenzimidazole scaffold.

Validated Experimental Methodologies

To ensure scientific integrity, the protocols below are designed as self-validating systems. Causality is embedded in every step to explain why specific reagents and conditions are selected.

Protocol A: Orthogonal Synthesis of the Metallo-Urea Hybrid Scaffold

Causality Check: The primary aliphatic amine at the 6-position is significantly more nucleophilic than the aromatic amines. If cyclization is attempted without protection, Cyanogen Bromide (BrCN) will react indiscriminately, destroying the scaffold. Therefore, transient Boc-protection is mandatory.

  • Selective Protection: Dissolve 3,4-diaminobenzylamine in dichloromethane (DCM). Add 1.0 equivalent of Di-tert-butyl dicarbonate (Boc2O) at 0°C. The steric hindrance and electronic nature of the aromatic amines ensure selective Boc-protection of the aliphatic amine.

  • BrCN Cyclization: Suspend the Boc-protected intermediate in an aqueous solution. Add equimolar Cyanogen Bromide (BrCN) and stir at room temperature for 12 hours. The cyclization specifically targets the ortho-phenylenediamine moiety to forge the 2-aminobenzimidazole core[1].

  • Deprotection: Treat the intermediate with 20% Trifluoroacetic acid (TFA) in DCM to cleave the Boc group, yielding the free 2-amino-6-aminomethylbenzimidazole scaffold. Validation: LC-MS must show a mass shift corresponding to the loss of 100 Da (Boc group).

  • Schiff Base Formation (N6): React the free 6-aminomethyl group with 5-fluorosalicylaldehyde in methanol at room temperature to form the imine ligand[7].

  • Urea Derivatization (N2): Introduce hexyl isocyanate and catalytic DMAP at 80°C. The elevated temperature is required to overcome the lower nucleophilicity of the exocyclic 2-amino group[3].

  • Metal Complexation: Add an ethanolic solution of CdCl2 or CuCl2 to the functionalized ligand to trigger spontaneous metal coordination[2].

Protocol B: Self-Validating Fluorometric DPP-4 Inhibition Assay

Causality Check: Colorimetric assays are prone to false negatives when testing highly conjugated benzimidazole derivatives due to overlapping absorbance spectra. A fluorometric assay utilizing AMC (7-Amino-4-methylcoumarin) bypasses this optical interference.

  • Preparation: Prepare assay buffer (50 mM Tris-HCl, pH 7.5, 1 mg/mL BSA).

  • Incubation: In a black 96-well microplate, combine 10 µL of the synthesized benzimidazole urea derivative (serial dilutions), 10 µL of purified human DPP-4 enzyme, and 30 µL of buffer. Incubate for 15 minutes at 37°C to allow steady-state binding.

  • Substrate Addition: Initiate the reaction by adding 50 µL of the fluorogenic substrate Gly-Pro-AMC (final concentration 20 µM).

  • Kinetic Readout: Measure fluorescence continuously for 30 minutes (Excitation: 360 nm, Emission: 460 nm).

  • Validation Control: Include Sitagliptin as a positive control. The assay is only valid if the Sitagliptin IC50 falls within the established 10–20 nM range.

Therapeutic Domains and Mechanistic Pathways

Oncology: Transition Metal Chelation

By converting the 6-aminomethyl group into a Schiff base, the scaffold becomes a powerful multidentate ligand. When coordinated with transition metals like Cadmium (Cd) or Copper (Cu), the resulting complexes exhibit profound cytotoxicity against breast (MCF-7), colon (HCT-116), and liver (HepG2) cancer cell lines[2]. The mechanism relies on the planar benzimidazole core intercalating into the minor groove of DNA, while the metal center catalyzes the overproduction of intracellular ROS, leading to irreversible oxidative stress and apoptosis[7].

Mechanism_of_Action Complex Metallobenzimidazole Complex Uptake Cellular Internalization Complex->Uptake DNA DNA Intercalation (Minor Groove) Uptake->DNA ROS ROS Overproduction Uptake->ROS Apop Apoptosis (Cancer Cell Death) DNA->Apop Strand Break ROS->Apop Oxidative Stress

Fig 2: Apoptotic signaling pathway induced by metallobenzimidazole complexes in oncology models.

Antimicrobial Adjuvants

The rise of multidrug-resistant (MDR) Gram-negative bacteria necessitates novel approaches. 2-aminobenzimidazole derivatives act as powerful small-molecule adjuvants. By binding directly to lipopolysaccharides (LPS) on the outer membrane of pathogens like Acinetobacter baumannii and Klebsiella pneumoniae, these scaffolds disrupt membrane assembly. This disruption dramatically lowers the Minimum Inhibitory Concentration (MIC) of large, Gram-positive selective antibiotics (like macrolides), allowing them to penetrate and eradicate Gram-negative bacteria[8].

Metabolic Regulation

When the 2-amino group is functionalized into a urea or coupled with para-aminobenzoic acid, the scaffold demonstrates high affinity for metabolic enzymes. These derivatives act as competitive inhibitors of α-glucosidase and DPP-4, delaying carbohydrate digestion and prolonging the half-life of incretin hormones, respectively, making them highly viable candidates for Type 2 Diabetes management[5][6].

Quantitative Efficacy Data

The following table synthesizes the pharmacological efficacy of specifically functionalized benzimidazole derivatives across various therapeutic targets:

Scaffold DerivativeTarget / Cell LineEfficacy Metric (IC50 / MIC)Primary Mechanism of Action
2-ABI Macrolide Adjuvant A. baumannii (Gram-negative)MIC: 2 µg/mL (w/ Clarithromycin)LPS binding / Outer membrane disruption[8]
Aminomethyl-BZI-Fe(III) Complex HepG2 (Liver Cancer)IC50: 0.4 µg/mLDNA intercalation & Oxidative stress[2]
Aminomethyl-BZI-Cd(II) Complex MCF-7 (Breast Cancer)IC50: 5.1 µg/mLDNA intercalation & ROS generation[2]
2-Amino-BZI Urea Hybrid α-GlucosidaseIC50: 12.4 µMActive site competitive inhibition[6]
2-Amino-BZI-p-Aminobenzoic Acid DPP-4 EnzymeIC50: ~18.5 nM (Lead Profile)Incretin pathway modulation[5]

Conclusion

The 2-amino-6-aminomethylbenzimidazole scaffold is a triumph of rational drug design. By providing two chemically distinct sites for modification, researchers can independently tune the pharmacokinetic profile (via the 2-amino group) and the pharmacodynamic payload (via the 6-aminomethyl metal-chelating group). As the demand for multi-target drugs increases, this programmable chassis will undoubtedly serve as a foundational architecture for the next decade of medicinal chemistry.

References

  • Identification of a 2-aminobenzimidazole scaffold that potentiates gram-positive selective antibiotics against gram-negative bacteria, National Institutes of Health (NIH).[Link]

  • Pharmacophore Identification and Scaffold Exploration to Discover Novel, Potent, and Chemically Stable Inhibitors of Acid Ceramidase in Melanoma Cells, ACS Publications.[Link]

  • Design, Synthesis and Biological Evaluation of 2-Aminobenzimidazole Derivatives as DPP4 Inhibitors, Bentham Science Publishers.[Link]

  • Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review, Biomedical & Pharmacology Journal.[Link]

  • Novel Benzimidazole Derived Imine Ligand and Its Co(III) and Cu(II) Complexes as Anticancer Agents, MDPI.[Link]

  • Synthesis, Molecular Docking, and Bioactivity Study of Novel Hybrid Benzimidazole Urea Derivatives, MDPI.[Link]

  • Design, synthesis, characterization of zirconium (IV), cadmium (II) and iron (III) complexes derived from Schiff base 2-aminomethylbenzimidazole, Arabian Journal of Chemistry.[Link]

Sources

1H-Benzimidazole-6-methanamine 2-amino- CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 1H-Benzimidazole-6-methanamine, 2-amino- , a critical heterocyclic building block in medicinal chemistry.

CAS Registry Number: 1392002-63-9 Molecular Weight: 162.19 g/mol [1]

Executive Summary

1H-Benzimidazole-6-methanamine, 2-amino- (also known as 2-amino-6-(aminomethyl)benzimidazole) is a bifunctional heterocyclic intermediate utilized primarily in the synthesis of bioactive small molecules.[1][2] Characterized by a 2-amino-benzimidazole core —a structural mimic of the guanidine moiety—and a 6-aminomethyl side chain, this molecule serves as a privileged scaffold in drug discovery.[1]

Its dual functionality allows for orthogonal derivatization: the exocyclic primary amine at position 6 acts as a versatile linker for amide coupling or reductive amination, while the 2-aminoimidazole system provides critical hydrogen-bonding motifs for target engagement (e.g., in kinase or protease inhibitors).[1]

Chemical Identity & Specifications

PropertySpecification
CAS Number 1392002-63-9
IUPAC Name 6-(Aminomethyl)-1H-benzimidazol-2-amine
Synonyms 2-Amino-6-aminomethylbenzimidazole; 5-(Aminomethyl)-1H-benzo[d]imidazol-2-amine (tautomer)
Molecular Formula C₈H₁₀N₄
Molecular Weight 162.19 g/mol
SMILES NCC1=CC2=C(C=C1)NC(N)=N2
InChI Key UNMMLGAPDZGRJJ-UHFFFAOYSA-N
Appearance Off-white to pale yellow solid (typical)
Solubility Soluble in DMSO, MeOH; sparingly soluble in water (pH dependent)
Tautomerism Note

As with all N-unsubstituted benzimidazoles, this compound exhibits annular tautomerism.[1] The hydrogen atom on the imidazole nitrogen oscillates between N1 and N3.[1] Consequently, the 5-substituted and 6-substituted isomers are chemically equivalent in solution unless the N1 position is alkylated.[1]

Synthesis & Production Methodologies

The industrial and laboratory-scale synthesis of 2-aminobenzimidazoles typically proceeds via the cyclization of o-phenylenediamines with cyanogen bromide (CNBr).[1] For CAS 1392002-63-9, the specific precursor is 3,4-diaminobenzylamine (or its protected equivalent).[1]

Core Synthetic Protocol (Cyanogen Bromide Cyclization)

Principle: The nucleophilic attack of the diamine nitrogens onto the electrophilic carbon of cyanogen bromide forms a guanidine-like intermediate, which rapidly cyclizes to form the stable aromatic benzimidazole system.[1]

Reagents:

  • Precursor: 4-(Aminomethyl)benzene-1,2-diamine (dihydrochloride salt often used for stability).[1]

  • Cyclizing Agent: Cyanogen Bromide (CNBr) (Toxic/Volatile – Handle in Fume Hood).[1]

  • Solvent: Water or Methanol/Water mixture.[1]

Step-by-Step Workflow:

  • Preparation: Dissolve 4-(aminomethyl)benzene-1,2-diamine (1.0 eq) in water. If using the HCl salt, neutralize carefully with NaOH to pH ~7–8, or run the reaction in slightly acidic media if the diamine is sensitive to oxidation.[1]

  • Addition: Cool the solution to 0–5 °C. Add Cyanogen Bromide (1.1 eq) portion-wise (solid or solution in MeCN) to control the exotherm.

  • Cyclization: Allow the reaction to warm to room temperature (20–25 °C) and stir for 4–12 hours. Monitoring via LC-MS should show the disappearance of the diamine (MW ~137) and appearance of the product (MW 162).[1]

  • Workup: Basify the reaction mixture with aqueous ammonia or NaOH to pH >10 to precipitate the free base.

  • Purification: Filter the precipitate. Recrystallization from Ethanol/Water or purification via reverse-phase flash chromatography (C18) may be required to remove traces of brominated byproducts.[1]

Reaction Logic Diagram

SynthesisPath Precursor 4-(Aminomethyl) benzene-1,2-diamine Intermediate Guanidine Intermediate Precursor->Intermediate Nucleophilic Attack (0-5°C, H2O) Reagent Cyanogen Bromide (CNBr) Reagent->Intermediate Product 2-Amino-6-(aminomethyl) benzimidazole (CAS 1392002-63-9) Intermediate->Product Cyclization & Elimination of HBr

Figure 1: Synthetic pathway for the formation of the 2-aminobenzimidazole core via CNBr-mediated cyclization.[1]

Physicochemical Properties & Stability[1][3][4]

Understanding the ionization state is critical for formulation and assay development.[1]

  • pKa (Calculated):

    • Guanidine-like 2-amino group:[1] ~7.5 – 8.0 (Protonates to form a resonance-stabilized cation).[1]

    • Primary amine (side chain): ~9.5 – 10.0 (Typical aliphatic amine).[1]

  • LogP (Predicted): ~0.2 to 0.[1]5. The molecule is relatively polar due to the two amine groups and the imidazole ring.[1]

  • Stability:

    • Oxidation: The electron-rich aromatic ring can be susceptible to oxidation upon prolonged exposure to air/light.[1] Store under inert atmosphere (Argon/Nitrogen) at -20°C.

    • Hygroscopicity: Likely hygroscopic, especially as a hydrochloride salt.[1]

Applications in Drug Discovery[1]

This molecule acts as a bifunctional linker and pharmacophore .[1]

A. Kinase Inhibitor Scaffolds

The 2-aminobenzimidazole motif is a classic "hinge-binder."[1] In ATP-competitive kinase inhibitors, the donor-acceptor-donor (D-A-D) hydrogen bonding pattern of the 2-amino-benzimidazole interacts with the hinge region of the kinase ATP-binding pocket.[1]

  • Role of CAS 1392002-63-9: The 6-aminomethyl group points towards the solvent-front or back-pocket, allowing the attachment of solubilizing groups or specificity-determining moieties without disrupting the primary binding mode.[1]

B. RNA-Binding Ligands

Benzimidazoles are known to intercalate or groove-bind to RNA structures.[1] The cationic nature of the 2-amino group (at physiological pH) facilitates electrostatic interactions with the negatively charged phosphate backbone of RNA.

C. Linker Chemistry

The primary aliphatic amine (-CH₂NH₂) is chemically distinct from the aromatic 2-amino group (which is less nucleophilic due to resonance).[1]

  • Selective Functionalization: Researchers can selectively acylate or alkylate the 6-aminomethyl group using standard coupling reagents (e.g., HATU, EDC) while leaving the 2-amino group untouched, provided pH conditions are controlled.[1]

InteractionMap Core 2-Amino-Benzimidazole Core SideChain 6-Aminomethyl Group (-CH2NH2) Core->SideChain Connected Target1 Kinase Hinge Region (H-Bonding) Core->Target1 Donor-Acceptor Motif Target2 Solvent Channel / Specificity Pocket SideChain->Target2 Vector for Derivatization

Figure 2: Functional mapping of the molecule in a medicinal chemistry context.

Handling & Safety (SDS Summary)

While specific toxicological data for this exact CAS may be limited, it should be handled according to the safety profile of general aminobenzimidazoles.[1]

  • GHS Classification:

    • Skin Irrit. 2 (H315): Causes skin irritation.[1]

    • Eye Irrit. 2A (H319): Causes serious eye irritation.[1]

    • STOT SE 3 (H335): May cause respiratory irritation.[1]

  • PPE Requirements: Wear nitrile gloves, safety goggles, and a lab coat.[1] Handle in a fume hood to avoid inhalation of dust.[1]

  • First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[1]

References

  • Organic Reactions. (2011).[1] The von Braun Cyanogen Bromide Reaction.[1][3][4][5][6] Wiley Online Library.[1] Retrieved from [Link]

  • PubChem. (n.d.).[1] Benzimidazole Derivatives and Structural Analogs. National Library of Medicine.[1] Retrieved from [Link]

  • Liang, H., et al. (2017).[1][7] Synthesis of Cyanamides from Cyanogen Bromide under Mild Conditions. Synlett, 28, 2675-2679.[1][7] Retrieved from [Link][1]

Sources

The 2-Amino-Benzimidazole Scaffold in Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Structural Logic, Synthetic Methodologies, and Clinical Application

Executive Summary

The 2-amino-benzimidazole (2-ABI) scaffold represents a "privileged structure" in kinase inhibitor discovery due to its intrinsic ability to mimic the adenine ring of ATP. Its planar, bicyclic heteroaromatic system provides a robust hydrogen-bond donor-acceptor (D-A) motif essential for anchoring to the kinase hinge region. Unlike promiscuous scaffolds, the 2-ABI core offers tunable vectors at the N1, N-amino, and C4-C7 positions, allowing medicinal chemists to optimize selectivity, solubility, and metabolic stability simultaneously. This guide dissects the structural causality of 2-ABI binding, details self-validating synthetic protocols, and analyzes its application in clinical candidates like Dovitinib.

Structural Basis of Kinase Inhibition

The Adenine Mimicry & Hinge Binding

The efficacy of 2-ABI stems from its capacity to form a bidentate or tridentate hydrogen bond network with the kinase hinge region (the segment connecting the N- and C-terminal lobes).

  • The Donor-Acceptor Motif: In its dominant tautomeric state, the cyclic nitrogen (N3) acts as a hydrogen bond acceptor (HBA), while the exocyclic 2-amino group acts as a hydrogen bond donor (HBD). This complementary arrangement perfectly matches the backbone carbonyl and amide nitrogen of the kinase hinge residues (typically the "gatekeeper+1" and "gatekeeper+3" residues).

  • Tautomeric Control: The 2-ABI system exists in a tautomeric equilibrium between the amino-form (favored in solution and most binding pockets) and the imino-form .

    • Amino-form:[1] Aromatic benzene ring intact; exocyclic –NH2.

    • Imino-form: Quinoid-like character; exocyclic =NH.

    • Drug Design Implication: Successful inhibitors are designed to lock the scaffold in the amino-form to minimize the entropic penalty of binding. Substitutions on the exocyclic nitrogen that force the imino-tautomer often lead to a significant loss in potency unless the kinase pocket specifically accommodates the imino geometry.

Interaction Map (Graphviz Visualization)

The following diagram illustrates the canonical binding mode of a 2-ABI inhibitor within the ATP-binding pocket.

KinaseBinding Hinge Kinase Hinge Region (Backbone Glu/Met) Scaffold 2-Amino-Benzimidazole Core Hinge->Scaffold H-Bond Acceptor (N3) Scaffold->Hinge H-Bond Donor (-NH2) Gatekeeper Gatekeeper Residue (Selectivity Filter) Scaffold->Gatekeeper Van der Waals / Steric Solvent Solvent Front (Solubility/PK) Scaffold->Solvent C4/C5 Extension Hydrophobic Hydrophobic Pocket (Affinity) Scaffold->Hydrophobic N1 Substitution

Figure 1: Canonical interaction map of the 2-amino-benzimidazole scaffold within the kinase ATP-binding cleft.

Synthetic Methodologies

To ensure reproducibility and scalability, two distinct synthetic routes are recommended.

Protocol A: The "Core" Synthesis (Cyanogen Bromide Cyclization)

Best for: Creating the unsubstituted parent scaffold or simple derivatives from phenylenediamines. Mechanism: Electrophilic attack of the diamine on the nitrile carbon of CNBr, followed by intramolecular cyclization.

Materials:

  • Substituted o-phenylenediamine (1.0 eq)

  • Cyanogen bromide (CNBr) (1.1 eq) (Caution: Highly Toxic)

  • Solvent: MeOH/H2O (1:1 v/v)

  • Base: NaHCO3 (saturated aq.)

Step-by-Step Workflow:

  • Dissolution: Dissolve the o-phenylenediamine in MeOH/H2O at 0°C.

  • Addition: Add CNBr portion-wise over 20 minutes. Maintain temperature <5°C to prevent polymerization.

  • Reaction: Allow to warm to room temperature (RT) and stir for 4–12 hours. Monitor by TLC (5% MeOH in DCM).

  • Workup: Concentrate MeOH under reduced pressure. Neutralize the remaining aqueous phase with saturated NaHCO3 to pH 8.

  • Isolation: The product typically precipitates as a solid. Filter, wash with cold water, and dry. Recrystallize from EtOH if necessary.

Protocol B: The "Library" Synthesis (Isothiocyanate Cyclodesulfurization)

Best for: Introducing diverse R-groups on the exocyclic amine (N-substituted 2-aminobenzimidazoles) for SAR exploration. Mechanism: Formation of a thiourea intermediate followed by EDC-mediated desulfurization/cyclization.

Materials:

  • Substituted o-phenylenediamine (1.0 eq)

  • Isothiocyanate (R-NCS) (1.0 eq)

  • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.5 eq)

  • Solvent: Anhydrous THF or DMF

Step-by-Step Workflow:

  • Thiourea Formation: Dissolve o-phenylenediamine in THF. Add isothiocyanate dropwise. Stir at RT for 2 hours. Confirm thiourea formation by LC-MS.

  • Cyclization: Add EDC·HCl to the reaction mixture. Heat to 60°C for 3–6 hours.

  • Quench: Pour mixture into ice water.

  • Extraction: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na2SO4.

  • Purification: Flash column chromatography is usually required (Hexane/EtOAc gradient).

Medicinal Chemistry & SAR Strategy

Optimizing the 2-ABI scaffold requires a systematic approach to substitution.

SAR Logic Table

The following table summarizes the functional impact of substitutions at specific positions on the benzimidazole ring.

PositionChemical ModificationBiological/Physical Impact
2-Amino (-NHR) Acylation (Amide)Hinge Interaction: Often reduces potency by converting the donor amine to a weaker donor/acceptor amide, but improves metabolic stability.
2-Amino (-NHR) Alkylation / ArylationAffinity: Used to reach the "back pocket" or "gatekeeper" region. Large groups here can induce selectivity.
N1 (Ring Nitrogen) Methylation / AlkylationSolubility & Selectivity: Removes an H-bond donor. Can shift the tautomeric equilibrium. Often used to direct the molecule away from the hinge to avoid steric clashes with large gatekeepers.
C5 / C6 Solubilizing Groups (e.g., Piperazine)Solvent Exposure: These positions typically point towards the solvent front. Ideal for appending morpholine/piperazine tails to improve PK properties without affecting binding mode.
C4 / C7 Halogens (F, Cl)Conformation: Substituents here can cause steric clash with the hinge or the N-lobe, often reducing potency unless the kinase has a specific small pocket (e.g., MEK vs. BRAF).
Case Study: Dovitinib (TKI-258)

Dovitinib exemplifies the successful application of this scaffold.

  • Structure: A benzimidazole-quinolinone hybrid.[2][3]

  • Role of 2-ABI: The benzimidazole core serves as the central anchor.[4] The tautomeric nitrogen system interacts with the hinge region of FGFR/VEGFR.

  • Optimization: The piperazine moiety at the C5 position (of the benzimidazole) projects into the solvent channel, granting the molecule high water solubility and oral bioavailability (lactate salt).

Experimental Validation Workflows

To validate a new series of 2-ABI inhibitors, the following cascade is required.

Synthetic & Biological Workflow (Graphviz Visualization)

Workflow Start Hit Identification (Virtual Screen / HTS) Synth Synthesis (Protocol A/B) 2-ABI Core Formation Start->Synth QC QC: NMR (Tautomer Check) & LC-MS (>95% Purity) Synth->QC Biochem Biochemical Assay (IC50, Kd determination) QC->Biochem Cell Cellular Assay (Target Phosphorylation) Biochem->Cell Decision Lead Optimization Cycle Cell->Decision Decision->Synth SAR Refinement

Figure 2: Iterative workflow for the development and validation of 2-aminobenzimidazole kinase inhibitors.

Tautomer Identification Protocol

Because the tautomeric state is critical, standard NMR may be insufficient due to rapid proton exchange.

  • Method: 15N-HMBC NMR .

  • Rationale: The chemical shift of the ring nitrogens is distinct for amino (-NH2) vs. imino (=NH) forms. In the amino form, the two ring nitrogens are often equivalent or distinct but shielded; in the imino form, the protonated nitrogen is significantly deshielded.

  • X-Ray Crystallography: The ultimate validation. Co-crystallization with the target kinase will reveal the bound tautomer (usually the amino form acting as donor-acceptor).

References

  • Dovitinib (TKI-258): Structure, Development and Preclinical/Clinical Activity. Source: PubMed / Future Oncology URL:[Link]

  • 2-Aminobenzimidazoles as Potent Aurora Kinase Inhibitors. Source: Bioorganic & Medicinal Chemistry Letters (via NIH) URL:[Link]

  • Structural Investigations on 2-Amidobenzimidazole Derivatives as New Inhibitors of Protein Kinase CK1 Delta. Source: MDPI / Pharmaceuticals URL:[Link]

  • Benzimidazole Inhibitors of the Protein Kinase CHK2: Clarification of the Binding Mode. Source: Bioorganic & Medicinal Chemistry (via ScienceDirect/PubMed) URL:[Link]

  • Design of Potent and Selective 2-Aminobenzimidazole-Based p38alpha MAP Kinase Inhibitors. Source: Journal of Medicinal Chemistry (ACS) URL:[Link]

Sources

Precision Pharmacophore Modeling of 1H-Benzimidazole-6-methanamine Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Targeting the Respiratory Syncytial Virus (RSV) Fusion Protein

Executive Summary

This technical guide details the construction, validation, and application of pharmacophore models for 1H-Benzimidazole-6-methanamine analogs , a privileged scaffold in the development of Respiratory Syncytial Virus (RSV) fusion inhibitors . Unlike generic modeling tutorials, this document focuses on the specific causal relationships between the 6-methanamine substitution pattern and the RSV Fusion (F) protein binding pocket. It provides a self-validating workflow for researchers to optimize lead compounds, bridging in silico predictions with in vitro antiviral efficacy.

The Biological Mandate: Why 1H-Benzimidazole-6-methanamine?

The Target: RSV Fusion (F) Protein

The RSV F protein mediates the fusion of the viral envelope with the host cell membrane.[1][2] Small molecule inhibitors (SMIs) typically bind to the central cavity of the F protein trimer, stabilizing the metastable pre-fusion conformation and preventing the formation of the six-helix bundle required for fusion.

The Scaffold Rationale

The benzimidazole core serves as a robust hydrophobic anchor. However, the introduction of the 6-methanamine (aminomethyl) moiety is not merely for solubility; it is a critical pharmacophoric feature.

  • Electrostatic Anchoring: The primary or secondary amine at position 6 (often protonated at physiological pH) forms a salt bridge or strong hydrogen bond with acidic residues (e.g., Asp486 or Glu487 ) or interacts with the backbone carbonyls of Thr397 in the F protein binding pocket.

  • Selectivity: This interaction distinguishes high-affinity binders (nM potency) from non-specific hydrophobic ligands.

Pharmacophore Hypothesis Generation

To build a robust model, we employ a hybrid approach combining Ligand-Based Pharmacophore Modeling (LBPM) with Structure-Based constraints derived from X-ray data (e.g., PDB: 5KWW).

The Computational Workflow

The following diagram outlines the critical path from dataset curation to model generation. Note the explicit "Conformational Noise Reduction" step, which is vital for flexible methanamine side chains.

PharmacophoreWorkflow Dataset 1. Dataset Curation (Active: IC50 < 100nM) Conform 2. Conformational Analysis (Monte Carlo / Systematic) Dataset->Conform 3D Generation Align 3. Molecular Alignment (Benzimidazole Core Superposition) Conform->Align Energy < 10 kcal/mol FeatureExtract 4. Feature Extraction (HBD, HBA, HYD, PI) Align->FeatureExtract Spatial Consensus ModelBuild 5. Hypothesis Generation (Common Feature Pharmacophore) FeatureExtract->ModelBuild Validation 6. Validation Loop (Decoys & ROC Analysis) ModelBuild->Validation Validation->ModelBuild Refine Constraints

Figure 1: Pharmacophore generation workflow emphasizing conformational filtering and iterative validation.

Protocol: Conformational Sampling

The 6-methanamine group introduces rotatable bonds that can disrupt alignment.

  • Force Field: Use MMFF94x or OPLS3e to accurately treat the protonated amine.

  • Sampling: Perform a systematic search on the C5/C6-methanamine linker. Retain conformers within 5-10 kcal/mol of the global minimum.

  • Alignment: Do not align solely on the flexible amine. Rigid alignment should be performed on the benzimidazole-phenyl axis, allowing the amine vector to cluster naturally.

Key Pharmacophoric Features[1][3][4][5][6]

A successful model for this series must include specific spatial features. The table below quantifies these requirements based on high-potency analogs (e.g., BMS-433771 derivatives).

Table 1: Pharmacophore Feature Definitions
Feature IDTypeChemical FunctionGeometric Constraint (Å)Biological Interaction
F1 HYD (Hydrophobic)Benzimidazole CoreRadius: 1.8 - 2.2Pi-stacking with Phe residues in the binding pocket.
F2 PI (Pos. Ionizable)6-Methanamine Nitrogen Radius: 1.6 - 2.0Salt bridge with Asp486 or H-bond to Thr397 .
F3 HYD / AR (Aromatic)C2-Linked Phenyl/HeterocycleRadius: 1.8 - 2.2Occupies the hydrophobic sub-pocket; critical for potency.
F4 HBA (Acceptor)N3 of BenzimidazoleVector Length: 2.5Water-mediated H-bond or direct interaction with backbone.

Critical Insight: The vector distance between the Centroid of F1 (Benzimidazole) and the Center of F2 (Amine) is typically 5.5 - 6.5 Å . Deviations from this range often result in >100-fold loss of potency.

Validation Protocols: The "Self-Validating" System

A pharmacophore model is only as good as its ability to discriminate actives from decoys.

Decoy Set Construction

Do not use generic decoy sets (e.g., DUD-E) blindly.

  • Protocol: Generate decoys using the Directory of Useful Decoys (DUD) methodology but match physical properties (MW, LogP) specifically to the benzimidazole scaffold.

  • Ratio: Maintain a 1:50 Active:Decoy ratio.

Enrichment Metrics

Evaluate the model using the Receiver Operating Characteristic (ROC) curve and Enrichment Factor (EF).

ValidationLogic TestSet Test Set (Actives + Decoys) Screen Pharmacophore Screening TestSet->Screen Hits Hit List Screen->Hits Calc Calculate Metrics Hits->Calc Decision Model Accepted? Calc->Decision AUC > 0.7 EF(1%) > 10

Figure 2: Validation logic flow. A model is accepted only if the Area Under the Curve (AUC) exceeds 0.7 and Enrichment Factor at 1% (EF1%) is >10.

Experimental Validation (The Feedback Loop)

To close the loop, predicted hits must be synthesized and tested.

Synthesis of 1H-Benzimidazole-6-methanamine Analogs

Causality: The synthesis must preserve the sensitive amine functionality while constructing the heterocycle.

  • Starting Material: 3,4-Diaminobenzonitrile or 4-amino-3-nitro-benzonitrile.

  • Cyclization: Condensation with appropriate aldehydes using Na2S2O5 (oxidative condensation) or carboxylic acids in PPA (Polyphosphoric acid).

  • Reduction: The nitrile group at position 6 is reduced to the methanamine using Raney Nickel/H2 or LiAlH4 .

    • Note: Protection of the N1 position may be required prior to reduction to prevent side reactions.

Bioassay: RSV Cytopathic Effect (CPE) Assay
  • Cells: HEp-2 or A549 cells.

  • Infection: Infect cells with RSV (Strain Long or A2) at an MOI of 0.01.

  • Treatment: Add serial dilutions of the synthesized analog.

  • Readout: Measure cell viability using MTS or Resazurin after 4-5 days.

  • Validation: Compare EC50 values. If the 6-methanamine analog shows <100 nM potency, the pharmacophore model's F2 feature (Positive Ionizable) is validated.

References

  • Battistuti, G., et al. (2021). Probing In Silico the Benzimidazole Privileged Scaffold for the Development of Drug-like Anti-RSV Agents. International Journal of Molecular Sciences. Link

  • Cianci, C., et al. (2004). Antiviral activity and molecular mechanism of an orally active respiratory syncytial virus fusion inhibitor. Proceedings of the National Academy of Sciences (PNAS). Link

  • Roymans, D., et al. (2017). Therapeutic efficacy of a respiratory syncytial virus fusion inhibitor. Nature Communications. Link

  • Xiong, H., et al. (2019). Accelerated Discovery of Potent Fusion Inhibitors for Respiratory Syncytial Virus. ACS Medicinal Chemistry Letters. Link

  • Kankanala, J., et al. (2016). Design, Synthesis, and Biological Evaluation of 1H-Benzimidazole Derivatives as RSV Fusion Inhibitors. Journal of Medicinal Chemistry. Link

Sources

The Janus Interface: Hydrogen Bonding Mechanics of 2-Aminobenzimidazole Motifs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-aminobenzimidazole (2-ABI) scaffold represents a privileged substructure in medicinal chemistry and crystal engineering, distinguished by its "Janus-like" capability to switch between hydrogen bond donor-donor-acceptor (DDA) and donor-acceptor-donor (DAD) motifs. This versatility stems from a facile tautomeric equilibrium and a tunable pKa (~7.5), allowing 2-ABI to function as a bioisostere for guanidine in physiological environments while maintaining high membrane permeability.

This technical guide dissects the physical organic chemistry governing 2-ABI interactions, provides a validated NMR titration protocol for quantifying binding affinities (


), and details the supramolecular synthons critical for rational drug design.

Part 1: Structural Fundamentals & Tautomeric Equilibrium

The Tautomeric Switch

The hydrogen bonding capacity of 2-ABI is dictated by the migration of a proton between the endocyclic ring nitrogens and the exocyclic amino group. While the amino-tautomer (A) is thermodynamically dominant in solution and solid states due to aromatic stabilization, the imino-tautomer (B) becomes accessible upon specific binding events or protonation.

  • Amino Form (A): Presents a Donor-Acceptor (DA) motif on the N3-face and a Donor-Donor (DD) motif on the N1-face.

  • Imino Form (B): Resembles a cyclic guanidine, altering the vector of the hydrogen bond donors.

Visualization of H-Bonding Interfaces

The following diagram illustrates the equilibrium and the resulting recognition faces available for molecular binding.

ABI_Tautomerism Amino Amino-Tautomer (Thermodynamically Favored) Imino Imino-Tautomer (Transient/Bound State) Amino->Imino Proton Migration (Fast Exchange) Face_N3 N3 Face: Acceptor-Donor (AD) Binds: OH, NH donors Amino->Face_N3 Face_N1 N1 Face: Donor-Donor (DD) Binds: Carboxylates, Carbonyls Amino->Face_N1 Imino->Face_N3 Motif Shift

Part 2: Supramolecular Synthons & Recognition Patterns

The Carboxylic Acid Heterosynthon ( )

The most robust interaction for 2-ABI is with carboxylic acids (e.g., Asp/Glu residues or drug co-formers). This forms a cyclic, eight-membered hydrogen-bonded ring described by graph set notation


.[1]
  • Mechanism: The ring nitrogen (N3) acts as an acceptor for the carboxylic OH, while the exocyclic amino group (

    
    ) donates to the carbonyl oxygen.
    
  • Energetics: This "two-point" clamp is significantly stronger (

    
     in 
    
    
    
    ) than single-point interactions due to the secondary electrostatic attraction between the partial charges.
Homodimerization

In non-competitive solvents, 2-ABI forms centrosymmetric dimers.

  • Pattern:

    
     interactions.
    
  • Implication: In drug formulation, this self-association can compete with drug-target interactions, necessitating solubility screens in polar protic solvents.

Comparative Binding Metrics[2][3]
Interaction PartnerMotif TypeGraph SetApprox.

(

)*
Biological Relevance
Carboxylic Acid Heterosynthon

800 - 5,000Asp/Glu recognition in kinases
Amide (Backbone) Heterosynthon

50 - 200Peptide backbone binding
Self (2-ABI) Homodimer

20 - 100Aggregation / Crystal packing
Water SolvationN/AN/ADesolvation penalty during binding

*Values are solvent-dependent (typically higher in


, lower in DMSO).

Part 3: Experimental Protocol - Determination of

To accurately quantify the hydrogen bonding capacity, NMR Titration is the gold standard. This method tracks chemical shift perturbations (


) of the NH protons as a function of titrant concentration.
Materials & Prerequisites
  • Host: 2-Aminobenzimidazole derivative (approx 2-5 mM).

  • Guest: Tetrabutylammonium acetate (carboxylate model) or specific ligand.

  • Solvent:

    
     (preferred for H-bond detection) or 
    
    
    
    (if solubility is limited, though this suppresses
    
    
    ).
  • Equipment: 500 MHz NMR spectrometer (min).

Workflow Diagram

NMR_Titration Prep 1. Sample Preparation Host: 2-5 mM in CDCl3 Guest: 100 mM Stock Titration 2. Sequential Addition Add 0.2 - 10.0 equivalents of Guest (10-15 data points) Prep->Titration Acquisition 3. 1H NMR Acquisition Track NH1 and NH2 signals Monitor Fast vs Slow Exchange Titration->Acquisition Mix & Equilibrate Acquisition->Titration Next Aliquot Analysis 4. Data Fitting Non-linear Regression (1:1 Isotherm) Calculate Ka Acquisition->Analysis Saturation Reached

Step-by-Step Methodology
  • Preparation: Dissolve the 2-ABI host in

    
     of deuterated solvent. Record the initial spectrum (
    
    
    
    ).
  • Titration: Add aliquots of the Guest solution directly to the NMR tube using a microliter syringe.

    • Critical Step: Ensure the volume change is

      
       total volume to minimize dilution errors, or use a "constant host concentration" method where the guest solution also contains the host.
      
  • Observation:

    • Fast Exchange: The NH peak will shift gradually downfield (deshielding due to H-bond formation).

    • Slow Exchange: The free NH peak decreases, and a new "bound" peak appears.

  • Data Analysis: Plot

    
     vs. 
    
    
    
    . Fit the data to a 1:1 binding isotherm equation:
    
    
    • Where

      
       is host concentration, 
      
      
      
      is guest concentration.

Part 4: Applications in Drug Discovery[4]

The Guanidine Bioisostere

2-ABI is frequently employed as a bioisostere for the guanidine group (e.g., in Arginine mimetics).

  • Advantage: Unlike the highly basic guanidine (

    
    ), which is permanently protonated and membrane-impermeable, 2-ABI (
    
    
    
    ) exists as a neutral species at physiological pH, allowing it to cross membranes.
  • Activation: Once in the acidic microenvironment of an enzyme active site (or via interaction with an acidic residue), it can protonate, regaining the high-affinity electrostatic character of guanidine.

Hammett Tuning

The H-bonding capability can be fine-tuned by substituting the benzene ring.

  • Electron Withdrawing Groups (EWGs): (e.g.,

    
     at pos 5/6) increase the acidity of the NH protons, making the molecule a stronger H-bond donor  but a weaker base.
    
  • Electron Donating Groups (EDGs): (e.g.,

    
    ) increase basicity, stabilizing the protonated cationic form.
    

References

  • Tautomerism and Structure

    • Elguero, J., et al. "The Tautomerism of Heterocycles." Advances in Heterocyclic Chemistry, 2000.
  • Supramolecular Synthons

    • Etter, M. C. "Encoding and decoding hydrogen-bond patterns of organic compounds." Accounts of Chemical Research, 1990.
  • NMR Titration Methodologies

    • Thordarson, P. "Determining association constants from titration experiments in supramolecular chemistry."[2] Chemical Society Reviews, 2011.[2]

  • Drug Design & Bioisosteres

    • Meanwell, N. A. "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 2011.

Sources

Metabolic stability profiles of 1H-Benzimidazole-6-methanamine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Whitepaper: Metabolic Stability Profiles of 1H-Benzimidazole-6-methanamine Derivatives

Executive Summary

The 1H-Benzimidazole-6-methanamine scaffold is a highly versatile pharmacophore frequently utilized in modern drug discovery, offering robust hydrogen-bonding capabilities and favorable physicochemical properties. However, advancing these derivatives from hit-to-lead often reveals significant pharmacokinetic bottlenecks, primarily driven by rapid hepatic clearance. As a Senior Application Scientist, I have structured this technical guide to deconstruct the specific metabolic liabilities of this scaffold. By understanding the causality behind these biotransformations, researchers can design more metabolically stable analogs and deploy the correct self-validating in vitro assays to accurately predict in vivo clearance.

Mechanistic Profiling of Metabolic Pathways

The metabolic fate of 1H-Benzimidazole-6-methanamine derivatives is governed by three distinct enzymatic pathways, each targeting different structural motifs of the molecule.

  • Cytochrome P450 (CYP450)-Mediated Oxidation (Phase I): The electron-rich nature of the benzimidazole ring makes it highly susceptible to Phase I oxidation. Studies on structurally related benzimidazole derivatives (such as albendazole and synthetic opioids) demonstrate that isoforms like CYP2C19, CYP2J2, and CYP3A4 are the primary drivers of aromatic hydroxylation and subsequent sulfone/sulfoxide formation[1][2].

  • Aldehyde Oxidase (AOX1) Susceptibility (Phase I): A frequently overlooked liability in azaheterocycles is cytosolic Aldehyde Oxidase (AOX1). AOX1 catalyzes the oxidation of nitrogen-containing heterocyclic systems, including benzimidazoles, typically proceeding via nucleophilic attack by a high-valent molybdenum-oxo species on the electron-deficient carbon adjacent to the azole nitrogen[3]. Because AOX1 is a cytosolic enzyme, standard microsomal assays completely miss this clearance mechanism, leading to severe in vitro-in vivo extrapolation (IVIVE) disconnects.

  • N-Acetylation of the Primary Amine (Phase II): The "6-methanamine" moiety contains a primary aliphatic amine, which is a classic target for Phase II conjugation. Arylamine N-acetyltransferases (NAT1 and NAT2) utilize acetyl coenzyme A (AcCoA) to transfer an acetyl group to the primary amine[4]. This pathway not only drives rapid systemic clearance but also introduces the risk of highly variable pharmacokinetics across patient populations due to well-documented NAT2 genetic polymorphisms (fast vs. slow acetylators).

MetabolicPathways Parent 1H-Benzimidazole- 6-methanamine CYP CYP450 Oxidation (Phase I) Parent->CYP Microsomal AOX Aldehyde Oxidase (Phase I) Parent->AOX Cytosolic NAT N-Acetylation (Phase II) Parent->NAT Cytosolic/Hepatocyte Met1 Hydroxylated Metabolites CYP->Met1 Met2 Oxo-Benzimidazole Derivatives AOX->Met2 Met3 N-Acetylated Conjugates NAT->Met3

Fig 1. Primary metabolic pathways of the 1H-Benzimidazole-6-methanamine scaffold.

Quantitative Data Summary

To accurately capture the clearance profile of these derivatives, multiple in vitro systems must be employed. The table below summarizes typical baseline stability metrics for an unsubstituted 1H-Benzimidazole-6-methanamine derivative across different biological matrices.

Assay MatrixPrimary Enzymes CapturedRequired CofactorsMean

(min)
Intrinsic Clearance (

)
Human Liver Microsomes (HLM) CYP450s, FMOs, UGTsNADPH (UDPGA for UGTs)18.5High (> 50 µL/min/mg)
Human Liver Cytosol AOX1, NAT1/NAT2None for AOX1; AcCoA for NATs22.0Moderate (~ 30 µL/min/mg)
Cryopreserved Hepatocytes Complete Phase I & IIEndogenous12.4Very High (> 15 mL/min/g liver)

Self-Validating Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes the mechanistic reasoning (causality) behind the parameter selection.

Protocol 1: CYP450-Mediated Microsomal Stability Assay

This assay isolates membrane-bound Phase I metabolism[5].

  • Matrix Preparation: Dilute pooled Human Liver Microsomes (HLMs) to a final incubation concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

    • Causality: Using 0.5 mg/mL ensures the reaction remains in the linear range (pseudo-first-order kinetics) while minimizing non-specific binding of the lipophilic benzimidazole to microsomal proteins.

  • Pre-Incubation: Spike the test compound to a final concentration of 1 µM and pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding 1 mM NADPH.

    • Self-Validation Control: Run a parallel incubation without NADPH. If the compound depletes in the absence of NADPH, it indicates non-CYP mediated degradation (e.g., chemical instability), ensuring the calculated CYP clearance is accurate.

  • Quenching: At predetermined time points (0, 5, 15, 30, 45, 60 min), transfer an aliquot into 3 volumes of ice-cold acetonitrile containing an analytical internal standard.

    • Causality: Cold acetonitrile rapidly denatures the CYPs, halting the reaction instantly, while precipitating the protein matrix to protect the LC-MS/MS column.

  • Analysis: Centrifuge at 4,000 RPM for 15 minutes and analyze the supernatant via LC-MS/MS to calculate the half-life (

    
    ) and 
    
    
    
    .

Workflow Prep Matrix Prep (0.5 mg/mL HLM) Incubate Incubation (37°C, 1 mM NADPH) Prep->Incubate Quench Quenching (Cold ACN + IS) Incubate->Quench Spin Centrifugation (Protein PPT) Quench->Spin LCMS LC-MS/MS Analysis Spin->LCMS

Fig 2. Self-validating high-throughput workflow for microsomal stability assessment.

Protocol 2: Cytosolic Aldehyde Oxidase (AOX1) Assay

Because benzimidazoles are vulnerable to AOX1, testing in HLMs alone is insufficient[3].

  • Matrix Selection: Utilize human liver cytosol (1 mg/mL) rather than microsomes.

    • Causality: AOX1 is a soluble molybdo-flavoenzyme localized exclusively in the cytosol.

  • Incubation Conditions: Incubate the test compound (1 µM) at 37°C. Do not add NADPH.

    • Causality: AOX1 is non-NADPH dependent; it derives its oxygen from water rather than molecular oxygen. Adding NADPH would unnecessarily activate residual soluble reductases that could confound the data.

  • Inhibition Control: In a parallel sample, pre-incubate the cytosol with 10 µM Raloxifene (a potent AOX1 inhibitor).

    • Self-Validation Control: If clearance is observed in the main assay but blocked by Raloxifene, AOX1 metabolism is definitively confirmed.

Protocol 3: Comprehensive Hepatocyte Clearance Assay

To capture the N-acetylation of the methanamine group, whole cells must be used[2].

  • Cell Preparation: Thaw cryopreserved human hepatocytes and suspend them at

    
     viable cells/mL in Williams' Medium E.
    
    • Causality: Intact hepatocytes contain the complete enzymatic machinery of the liver (CYPs, AOX1, and NATs) along with their endogenous intracellular cofactors (NADPH, AcCoA), providing the most accurate in vivo clearance prediction.

  • Incubation & Quenching: Incubate with 1 µM test compound. Quench aliquots at 0, 15, 30, 60, 90, and 120 minutes using an organic solvent crash.

  • Metabolite ID (MetID): Utilize High-Resolution Mass Spectrometry (HRMS) to scan for a mass shift of +42 Da.

    • Causality: A +42 Da shift corresponds exactly to the addition of an acetyl group (

      
      ) to the primary amine, confirming NAT-mediated Phase II clearance.
      

Optimization Strategies for Drug Development

To mitigate the metabolic liabilities of the 1H-Benzimidazole-6-methanamine scaffold, medicinal chemists should consider:

  • Steric Shielding: Converting the primary methanamine to a secondary or tertiary amine, or adding alpha-methyl groups, introduces steric hindrance that drastically reduces NAT-mediated N-acetylation.

  • Fluorination: Introducing a fluorine atom adjacent to the benzimidazole nitrogen can deactivate the ring toward AOX1 nucleophilic attack by altering the local pKa and electron density.

References

  • O'Hara, F., et al. "A Simple Litmus Test for Aldehyde Oxidase Metabolism of Heteroarenes." ACS Publications. URL:[Link]

  • Wu, Z., et al. "CYP2J2 and CYP2C19 Are the Major Enzymes Responsible for Metabolism of Albendazole and Fenbendazole in Human Liver Microsomes and Recombinant P450 Assay Systems." Antimicrobial Agents and Chemotherapy - ASM Journals. URL:[Link]

  • Cyprotex. "Microsomal Stability | Cyprotex ADME-Tox Solutions." Evotec. URL:[Link]

  • Hein, D. W., et al. "Acetyl coenzyme A kinetic studies on N-acetylation of environmental carcinogens by human N-acetyltransferase 1 and its NAT1*14B variant." Frontiers in Pharmacology. URL:[Link]

  • Jadhav, A., & Fasinu, P. S. "Biotransformation and kinetics of selected benzimidazole synthetic opioids in human hepatocytes." PMC - National Institutes of Health. URL:[Link]

Sources

The Evolving Frontier of 2-Amino-6-Aminomethylbenzimidazoles: A Technical Guide to the Patent Landscape

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The benzimidazole scaffold, a heterocyclic aromatic organic compound, is a cornerstone in medicinal chemistry. Its structural similarity to naturally occurring purine nucleosides allows it to readily interact with a multitude of biological targets, making it a privileged structure in drug discovery.[1][2] This guide delves into the patent landscape of a specific, promising class of these compounds: 2-amino-6-aminomethylbenzimidazoles and their derivatives. We will explore the intellectual property trends, key therapeutic applications, and the synthetic strategies that are paving the way for the next generation of benzimidazole-based therapeutics.

The Strategic Importance of the 2-Aminobenzimidazole Core

The 2-aminobenzimidazole core represents a versatile platform for the development of novel therapeutics. The presence of the amino group at the 2-position provides a crucial handle for chemical modification, allowing for the introduction of a wide array of substituents to modulate pharmacological activity, selectivity, and pharmacokinetic properties. The aminomethyl group at the 6-position further enhances the molecule's functionality, offering another point for diversification and interaction with biological targets. This inherent adaptability has led to a surge in patent filings as researchers explore the therapeutic potential of this compound class across a broad spectrum of diseases.

Decoding the Patent Landscape: Key Players and Therapeutic Frontiers

A comprehensive analysis of the patent literature reveals a dynamic and competitive landscape for 2-aminobenzimidazole derivatives. Pharmaceutical companies and research institutions are actively patenting novel compounds, synthetic methods, and therapeutic uses, underscoring the significant commercial and clinical potential of this chemical space.

Major Assignees and Their Focus Areas

The patent landscape is populated by a mix of large pharmaceutical corporations and specialized biotechnology companies. A summary of key patent assignees and their primary research interests is presented below:

AssigneeTherapeutic FocusKey Patent Example(s)
Boehringer Ingelheim mPGES-1 inhibitors for inflammatory diseases.[3]WO2012/022793A1
Gesynta Pharma Systemic sclerosis (continuing development of Boehringer Ingelheim's compound).[3]NCT04036227 (Clinical Trial)
Amgen Inc. Transient receptor potential channel 6 (TRPC6) inhibitors.[4]CN111417394A
Various (Broad Applicability) 5-lipoxygenase and/or prostaglandin E synthase inhibitors for inflammation, cancer, stroke, and Alzheimer's disease.[5][6]WO2016016421A1, AU2015295248B2
Various (Broad Applicability) Protein kinase inhibitors for oncology.[7]WO03035065A1
Various (Broad Applicability) GABAA receptor modulators for CNS disorders.[8]WO2004089912A1
Therapeutic Applications: A Multifaceted Approach

The patent literature highlights the remarkable versatility of 2-amino-6-aminomethylbenzimidazole derivatives, with applications spanning a wide range of therapeutic areas.

Diagram: Therapeutic Applications of 2-Amino-6-Aminomethylbenzimidazole Derivatives

Therapeutic_Applications cluster_applications Therapeutic Areas 2-Amino-6-Aminomethylbenzimidazole Core 2-Amino-6-Aminomethylbenzimidazole Core Inflammatory Diseases Inflammatory Diseases 2-Amino-6-Aminomethylbenzimidazole Core->Inflammatory Diseases Oncology Oncology 2-Amino-6-Aminomethylbenzimidazole Core->Oncology CNS Disorders CNS Disorders 2-Amino-6-Aminomethylbenzimidazole Core->CNS Disorders Metabolic Diseases Metabolic Diseases 2-Amino-6-Aminomethylbenzimidazole Core->Metabolic Diseases Infectious Diseases Infectious Diseases 2-Amino-6-Aminomethylbenzimidazole Core->Infectious Diseases Cardiovascular Diseases Cardiovascular Diseases 2-Amino-6-Aminomethylbenzimidazole Core->Cardiovascular Diseases

Caption: Diverse therapeutic targets of 2-amino-6-aminomethylbenzimidazole compounds.

The primary areas of investigation, as evidenced by patent filings, include:

  • Inflammation and Pain: A significant number of patents describe the use of these compounds as inhibitors of key inflammatory enzymes such as 5-lipoxygenase, prostaglandin E synthase, and microsomal prostaglandin E synthase-1 (mPGES-1).[3][5][6] These targets are implicated in a variety of inflammatory conditions, including arthritis, asthma, and autoimmune diseases.[6]

  • Oncology: The benzimidazole scaffold is a well-established pharmacophore in cancer drug discovery.[1][2] Patents in this area often focus on the development of protein kinase inhibitors, which play a crucial role in cell signaling pathways that are frequently dysregulated in cancer.[7]

  • Central Nervous System (CNS) Disorders: The ability of some benzimidazole derivatives to modulate the GABAA receptor complex has led to their investigation for CNS disorders such as anxiety, epilepsy, and as anesthetics and sedatives.[8]

  • Metabolic Diseases: Certain 2-aminobenzimidazole derivatives have been patented for their ability to inhibit concentrative nucleoside transporters (CNT), showing potential for the treatment of hyperuricemia and gout.[9]

  • Antihistaminic Activity: Early patents also explored the use of benzimidazole derivatives as antihistamines for the treatment of allergic diseases.[10]

Navigating the Synthetic Landscape: Patented Methodologies

The synthesis of 2-amino-6-aminomethylbenzimidazole derivatives is a critical aspect of their development, and various synthetic routes have been protected by patents. The choice of synthetic strategy often depends on the desired substitution pattern and the scale of production.

General Synthetic Workflow

A common theme in the synthesis of 2-aminobenzimidazoles involves the cyclization of a substituted o-phenylenediamine precursor. The following diagram illustrates a generalized workflow.

Diagram: Generalized Synthetic Workflow for 2-Aminobenzimidazole Derivatives

Synthetic_Workflow Substituted o-Phenylenediamine Substituted o-Phenylenediamine Cyclization Reaction Cyclization Reaction Substituted o-Phenylenediamine->Cyclization Reaction Key Step 2-Aminobenzimidazole Core 2-Aminobenzimidazole Core Cyclization Reaction->2-Aminobenzimidazole Core Further Functionalization (e.g., at N1, N-amino, 6-aminomethyl) Further Functionalization (e.g., at N1, N-amino, 6-aminomethyl) 2-Aminobenzimidazole Core->Further Functionalization (e.g., at N1, N-amino, 6-aminomethyl) Diversification Final Compound Library Final Compound Library Further Functionalization (e.g., at N1, N-amino, 6-aminomethyl)->Final Compound Library

Sources

Methodological & Application

Application Note: De Novo Synthesis Protocol for 1H-Benzimidazole-6-methanamine, 2-amino-

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-aminobenzimidazole scaffold is a privileged pharmacophore in medicinal chemistry and drug development, frequently utilized for its hydrogen-bonding capabilities and bioisosteric resemblance to naturally occurring purines. The functionalization of this core with a 6-aminomethyl group yields 1H-Benzimidazole-6-methanamine, 2-amino- (CAS: 1392002-63-9), a highly versatile bifunctional building block. This application note details a robust, three-step synthetic protocol designed for high yield, regioselectivity, and scalability. The methodology emphasizes self-validating quality control checkpoints to ensure high-fidelity intermediate generation at every stage.

Retrosynthetic Strategy & Pathway Visualization

The synthesis is strategically designed to exploit the differential nucleophilicity between aliphatic and aromatic amines.

  • Selective Protection : The primary aliphatic amine of the starting material, 3,4-diaminobenzylamine, is selectively protected using Boc anhydride.

  • Cyclization : The ortho-phenylenediamine moiety is cyclized using cyanogen bromide (BrCN) to construct the 2-aminobenzimidazole core.

  • Deprotection : Acidic cleavage unmasks the primary amine, yielding the target compound.

SynthesisWorkflow SM 3,4-Diaminobenzylamine (Starting Material) R1 Boc2O, TEA, DCM 0 °C to RT SM->R1 Int1 Intermediate 1 tert-butyl (3,4-diaminobenzyl)carbamate R1->Int1 R2 Cyanogen Bromide (BrCN) MeOH, 60 °C Int1->R2 Int2 Intermediate 2 tert-butyl ((2-amino-1H-benzimidazol-6-yl)methyl)carbamate R2->Int2 R3 TFA / DCM RT, 2h Int2->R3 Target 1H-Benzimidazole-6-methanamine, 2-amino- (Target Compound) R3->Target

Three-step synthetic workflow for 1H-Benzimidazole-6-methanamine, 2-amino-.

Quantitative Materials and Reagents

The following stoichiometric table is optimized for a standard 10 mmol scale synthesis.

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole
3,4-Diaminobenzylamine 137.181.01.37 gStarting Material
Di-tert-butyl dicarbonate (Boc₂O) 218.251.02.18 gProtecting Group
Triethylamine (TEA) 101.191.21.67 mLBase
Cyanogen Bromide (BrCN) 105.921.11.16 gCyclizing Agent
Trifluoroacetic Acid (TFA) 114.02Excess10.0 mLDeprotecting Agent
Dichloromethane (DCM) 84.93Solvent50.0 mLReaction Solvent
Methanol (MeOH) 32.04Solvent30.0 mLReaction Solvent

Step-by-Step Experimental Protocols

Step 1: Selective N-Boc Protection of the Aliphatic Amine

Objective: Isolate tert-butyl (3,4-diaminobenzyl)carbamate (Intermediate 1).

Procedure:

  • Suspend 3,4-diaminobenzylamine (1.37 g, 10 mmol) in 30 mL of anhydrous DCM in a 100 mL round-bottom flask.

  • Cool the suspension to 0 °C using an ice-water bath.

  • Add Triethylamine (1.67 mL, 12 mmol) dropwise under continuous stirring.

  • Prepare a solution of Boc₂O (2.18 g, 10 mmol) in 10 mL of DCM. Add this solution dropwise over 30 minutes via an addition funnel to prevent localized concentration spikes.

  • Maintain the reaction at 0 °C for 2 hours, then allow it to slowly warm to room temperature (RT).

Causality & Mechanistic Insight: Aliphatic amines possess a higher pKa and greater nucleophilicity compared to the conjugated aromatic amines of the ortho-phenylenediamine system. By maintaining a strict temperature of 0 °C and limiting Boc₂O to exactly 1.0 equivalent, we thermodynamically favor the mono-protection of the aliphatic amine. This precise temperature control prevents the formation of unwanted di-Boc byproducts, ensuring the aromatic amines remain free for the subsequent cyclization[1],[2].

Self-Validating IPQC (In-Process Quality Control):

  • TLC: Run on silica gel (Eluent: DCM/MeOH 9:1). Stain with Ninhydrin. The primary aliphatic amine should disappear, replaced by a single new spot.

  • LC-MS: Confirm the presence of the mono-Boc mass [M+H]⁺ = 238.1. Do not proceed if[M+H]⁺ = 338.2 (di-Boc) is detected as a major peak.

Step 2: Cyclization to the 2-Aminobenzimidazole Core

Objective: Synthesize tert-butyl ((2-amino-1H-benzo[d]imidazol-6-yl)methyl)carbamate (Intermediate 2).

Procedure:

  • Dissolve Intermediate 1 (approx. 10 mmol) in 30 mL of Methanol.

  • Safety Warning: Cyanogen bromide is highly toxic and volatile. Perform all operations in a certified fume hood.

  • Add Cyanogen Bromide (1.16 g, 11 mmol) portion-wise to the stirring solution at RT.

  • Attach a reflux condenser and heat the reaction mixture to 60 °C for 4 to 6 hours.

  • Cool the reaction to RT. Concentrate the mixture under reduced pressure to remove Methanol.

  • Neutralize the resulting hydrobromide salt by partitioning the residue between Ethyl Acetate (50 mL) and saturated aqueous NaHCO₃ (50 mL). Extract, dry the organic layer over Na₂SO₄, and evaporate to yield Intermediate 2.

Causality & Mechanistic Insight: Cyanogen bromide (BrCN) acts as a highly electrophilic cyanide source. The primary aromatic amine attacks the nitrile carbon to form an intermediate cyanamide. This intermediate undergoes rapid intramolecular cyclization by the adjacent amine, followed by the elimination of a proton. This pathway is highly favored due to the thermodynamic stability of the resulting 5-membered aromatic imidazole ring[3].

Self-Validating IPQC:

  • LC-MS: Confirm the cyclized product mass [M+H]⁺ = 263.1. The disappearance of the m/z 238.1 peak validates complete ring closure.

Step 3: Boc Deprotection and Final Isolation

Objective: Yield 1H-Benzimidazole-6-methanamine, 2-amino- (Target Compound).

Procedure:

  • Dissolve Intermediate 2 in 20 mL of anhydrous DCM.

  • Add Trifluoroacetic Acid (10 mL) dropwise at RT.

  • Stir the reaction vigorously for 2 hours.

  • Evaporate the volatiles under reduced pressure. To remove residual TFA, co-evaporate with Toluene (2 x 20 mL).

  • Triturate the resulting residue with cold Diethyl Ether to precipitate the product as a bis-TFA salt. Filter and dry under high vacuum.

Causality & Mechanistic Insight: Trifluoroacetic acid protonates the carbamate oxygen, leading to the expulsion of a tert-butyl cation (which rapidly eliminates to isobutylene gas) and carbon dioxide. The reaction is driven to absolute completion by the entropic release of these gases. Trituration in ether exploits the differential solubility of the polar bis-TFA salt versus non-polar organic impurities, ensuring high final purity without the need for column chromatography.

Self-Validating IPQC:

  • LC-MS: Confirm the fully deprotected target mass [M+H]⁺ = 163.1.

References

  • Title: 2-aminobenzimidazoles for leishmaniasis: From initial hit discovery to in vivo profiling. Source: PMC - NIH. URL: [Link]

  • Title: “Photo-Rimonabant”: Synthesis and Biological Evaluation of Novel Photoswitchable Molecules Derived from Rimonabant Lead to a Highly Selective and Nanomolar “Cis-On” CB1R Antagonist. Source: PMC - NIH. URL: [Link]

Sources

Application Note: Optimized Reaction Conditions for 2-Amino-6-Aminomethylbenzimidazole Formation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-amino-benzimidazole scaffold is a privileged structure in medicinal chemistry, serving as a key pharmacophore in receptor tyrosine kinase inhibitors (RTKIs), RNA-binding ligands, and antiparasitic agents. The specific derivative 2-amino-6-aminomethylbenzimidazole presents a unique synthetic challenge: installing two distinct amino functionalities while maintaining regiochemical control.

This Application Note provides a validated, two-step protocol for the synthesis of 2-amino-6-aminomethylbenzimidazole starting from 3,4-diaminobenzonitrile. Unlike one-pot microwave methods that often yield mixtures of isomers, this route utilizes a cyanogen bromide (BrCN) cyclization followed by a chemoselective nitrile reduction . This approach ensures high regiopurity and scalability.

Retrosynthetic Analysis & Strategy

The synthesis is designed to build the benzimidazole core before generating the primary benzylic amine. This prevents the interference of the highly nucleophilic primary amine during the ring-closure step.

  • Step 1: Core Construction. Cyclocondensation of 3,4-diaminobenzonitrile with cyanogen bromide. This installs the 2-amino group and the benzimidazole ring simultaneously.

  • Step 2: Functionalization. Catalytic hydrogenation of the nitrile handle to the primary amine.

Figure 1: Retrosynthetic strategy prioritizing core stability before side-chain activation.

Detailed Experimental Protocol

Step 1: Synthesis of 2-Amino-6-cyanobenzimidazole

This step utilizes the von Braun reaction variant for benzimidazole formation. The use of aqueous acetonitrile as a solvent system is critical for solubilizing the polar diamine while moderating the exotherm of the reaction.

Reagents:

  • 3,4-Diaminobenzonitrile (CAS: 17626-40-3)[1][2]

  • Cyanogen Bromide (BrCN) (CAS: 506-68-3) [DANGER: HIGHLY TOXIC]

  • Solvents: Acetonitrile (MeCN), Methanol (MeOH), Water (DI)

  • Base: Ammonium Hydroxide (28% NH₄OH)

Protocol:

  • Setup: In a fume hood equipped with a scrubber, dissolve 3,4-diaminobenzonitrile (1.0 equiv, e.g., 4.0 g) in a mixture of H₂O/MeOH (1:1 v/v, 20 vol).

  • Addition: Prepare a solution of Cyanogen Bromide (1.1 equiv) in a minimal amount of MeCN . Add this dropwise to the diamine solution at 0–5°C (ice bath). Note: BrCN is volatile and generates HCN upon hydrolysis; maintain strictly basic traps for exhaust.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12–16 hours .

    • Monitoring: TLC (EtOAc/MeOH 9:1) or LC-MS. The starting diamine (more polar) should disappear.

  • Workup:

    • Cool the reaction mixture to 0°C.

    • Slowly add conc. NH₄OH until pH > 9.[3][4]

    • A heavy precipitate will form. Stir for 30 minutes to ensure complete precipitation.

  • Purification:

    • Filter the solid under vacuum.[5]

    • Wash the cake with cold water (3x) to remove residual bromide salts.

    • Dry in a vacuum oven at 45°C.

    • Yield Expectation: 80–86%.[4]

    • Appearance: Off-white to pale yellow solid.

Step 2: Reduction to 2-Amino-6-aminomethylbenzimidazole

The reduction of the nitrile must be performed carefully to avoid poisoning the catalyst with the free 2-amino group (a guanidine-like motif). The use of Raney Nickel or Pd/C in acidic media is recommended to protonate the amine products and prevent secondary amine formation (dimerization).

Reagents:

  • 2-Amino-6-cyanobenzimidazole (Intermediate from Step 1)[3]

  • Catalyst: Raney Nickel (slurry in water) OR 10% Pd/C

  • Solvent: Methanolic Ammonia (7N NH₃ in MeOH) OR MeOH/HCl

  • Hydrogen Gas (H₂)

Protocol (Raney Nickel Method - Preferred for Scalability):

  • Setup: Charge a hydrogenation vessel (Parr shaker or autoclave) with 2-Amino-6-cyanobenzimidazole (1.0 equiv).

  • Solvent: Add Methanolic Ammonia (7N, 20 vol). The ammonia suppresses the formation of secondary amines (dibenzyl species).

  • Catalyst: Carefully add Raney Nickel (approx. 20-30 wt% of substrate). Caution: Pyrophoric when dry.

  • Hydrogenation:

    • Purge the vessel with N₂ (3x) and then H₂ (3x).

    • Pressurize to 50 psi (3.5 bar) H₂.

    • Shake/stir at RT for 6–12 hours.

  • Workup:

    • Filter the catalyst through a pad of Celite® under an inert atmosphere (N₂ blanket). Do not let the catalyst dry out.

    • Concentrate the filtrate in vacuo to obtain the crude amine.[1][2][5]

  • Purification (Optional but Recommended):

    • The product may be converted to the dihydrochloride salt for stability. Dissolve in minimal EtOH and add HCl/Et₂O. Collect the precipitate.

Critical Quality Attributes & Troubleshooting

ParameterSpecification / ObservationTroubleshooting
Step 1 Yield > 80%If low, ensure BrCN quality (it sublimes/degrades). React at 0°C initially to prevent polymerization.
Step 1 Purity Single peak on LC-MS (M+1 = ~159)Recrystallize from Ethanol/Water if dark colored impurities persist.
Step 2 Selectivity Primary Amine vs. DimerIf secondary amine (dimer) forms, increase NH₃ concentration or H₂ pressure.
Regiochemistry 5- vs 6- substitutionIn solution, 2-amino-5- and 2-amino-6- isomers rapidly tautomerize. The product is often isolated as a single tautomer in solid state but exists as a mixture in solution.

Process Visualization

Figure 2: Operational workflow for the two-step synthesis.

Safety & Compliance

  • Cyanogen Bromide (BrCN): Hydrolyzes to Hydrogen Cyanide (HCN). Fatal if inhaled. Operations must be conducted in a high-efficiency fume hood. Keep a cyanide antidote kit available. Treat all waste streams with bleach (sodium hypochlorite) to oxidize cyanide before disposal.

  • Raney Nickel: Pyrophoric. Never expose to air when dry. Keep wet at all times.

References

  • Starčević, K., et al. (2006). "Synthesis, Crystal Structure Determination and Antiproliferative Evaluation of Novel Benzazoyl Benzamides." Heterocycles, 68(9), 1831-1844.

    • Primary citation for the optimized BrCN cyclization conditions of 3,4-diaminobenzonitrile.
  • Ambeed. (n.d.). "3,4-Diaminobenzonitrile Product Analysis and Reaction Conditions."

    • Verification of commercial availability and basic physical properties of the starting m
  • ChemicalBook. (n.d.). "Synthesis of 3,4-Diaminobenzonitrile from 4-amino-3-nitrobenzonitrile."

    • Supporting protocol for precursor synthesis if commercial stock is unavailable.
  • Organic Reactions. (2011). "The von Braun Cyanogen Bromide Reaction."[6][7] Organic Reactions, Vol 7.

    • Mechanistic background on the reaction of amines with cyanogen bromide.

Sources

Strategic Functionalization of the (1H-Benzimidazol-6-yl)methanamine Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Application Note & Protocol Guide Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Abstract

The (1H-benzimidazol-6-yl)methanamine moiety represents a "privileged scaffold" in medicinal chemistry, serving as a critical pharmacophore in kinase inhibitors, GPCR ligands (e.g., Angiotensin II antagonists), and anti-infectives. However, the amphoteric nature of the benzimidazole core—possessing both acidic (N1-H) and basic (N3) sites—presents unique chemoselectivity challenges when functionalizing the exocyclic primary amine. This application note provides a definitive technical guide for the selective functionalization of the 6-methanamine group, offering validated protocols for amidation, reductive amination, and sulfonylation that avoid N-alkylation of the imidazole ring.

Chemical Reactivity Profile & Chemo-selectivity

Successful modification of this scaffold requires a deep understanding of the pKa differences between the reactive centers.

pKa Analysis and Nucleophilicity
  • Exocyclic Primary Amine (

    
    ): 
    
    
    
    (conjugate acid). This is the most nucleophilic center under neutral to mildly basic conditions.
  • Benzimidazole N3 (Pyridine-like):

    
     (conjugate acid).[1] It is weakly basic and less nucleophilic than the primary amine.[2]
    
  • Benzimidazole N1 (Pyrrole-like):

    
    . This proton is acidic. In the presence of strong bases (e.g., NaH, KOtBu), this nitrogen becomes deprotonated and highly nucleophilic, leading to ring alkylation.
    

Strategic Insight: To selectively functionalize the exocyclic amine, reactions should be conducted in mildly basic or neutral buffers (pH 8–10) using non-nucleophilic organic bases (e.g., DIPEA, TEA). Avoid strong inorganic bases (NaOH, NaH) unless N1-protection is intended.

Tautomerism Considerations

In 1H-benzimidazoles (unsubstituted at N1), the 5- and 6-positions are equivalent due to rapid annular tautomerism (


-proton shift). While the starting material is often supplied as a mixture or single tautomer, functionalization of the exocyclic amine does not fix this tautomerism. The product will exist as a tautomeric mixture unless the N1 position is subsequently alkylated or arylated.

Decision Matrix & Workflow

The following decision tree outlines the optimal synthetic pathway based on the desired functional group (


).

FunctionalizationWorkflow Start Start: (1H-benzimidazol-6-yl)methanamine Target Define Target Moiety (R') Start->Target Amide Target: Amide (-NH-CO-R) Target->Amide Amine Target: Secondary Amine (-NH-CH2-R) Target->Amine Sulfonamide Target: Sulfonamide (-NH-SO2-R) Target->Sulfonamide Urea Target: Urea (-NH-CO-NH-R) Target->Urea MethodA Method A: HATU Coupling (High Selectivity) Amide->MethodA Carboxylic Acid MethodB Method B: Reductive Amination (NaBH(OAc)3 / AcOH) Amine->MethodB Aldehyde/Ketone MethodC Method C: Sulfonylation (Mild Base Control) Sulfonamide->MethodC Sulfonyl Chloride MethodD Method D: Isocyanate Addition (Stoichiometry Control) Urea->MethodD Isocyanate Check QC: LCMS & NMR (Check for Bis-functionalization) MethodA->Check MethodB->Check MethodC->Check MethodD->Check

Figure 1: Strategic workflow for the chemo-selective functionalization of the 6-methanamine group.

Detailed Experimental Protocols

These protocols are designed to maximize chemo-selectivity for the exocyclic amine over the ring nitrogens.

Protocol A: Selective Amide Coupling (HATU Method)

Application: Attachment of complex carboxylic acids (drug linkers, PROTAC anchors). Mechanism: Activation of carboxylate followed by nucleophilic attack of the primary amine.

Reagents:

  • Substrate: (1H-benzimidazol-6-yl)methanamine (1.0 equiv)

  • Carboxylic Acid (

    
    ): (1.1 equiv)
    
  • Coupling Agent: HATU (1.2 equiv)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (3.0 equiv)
    
  • Solvent: DMF (anhydrous) or DMF/DCM (1:1)

Step-by-Step Procedure:

  • Activation: In a dry vial, dissolve the Carboxylic Acid (1.1 equiv) in anhydrous DMF (

    
     concentration). Add HATU (1.2 equiv) and DIPEA (1.5 equiv). Stir at room temperature (RT) for 5–10 minutes to form the activated ester.
    
  • Addition: Add the benzimidazole amine (1.0 equiv) and the remaining DIPEA (1.5 equiv) to the reaction mixture.

    • Note: If the benzimidazole is a hydrochloride salt, ensure enough DIPEA is added to neutralize the salt (

      
       equiv per HCl).
      
  • Reaction: Stir at RT for 2–4 hours. Monitor by LCMS.

    • Checkpoint: Look for

      
       of the product. If unreacted acid remains but amine is consumed, the reaction is complete.
      
  • Workup:

    • Dilute with EtOAc. Wash with saturated

      
       (
      
      
      
      ), water (
      
      
      ), and brine (
      
      
      ).
    • Solubility Note: If the product is polar/insoluble in EtOAc, evaporate DMF under high vacuum and purify directly via reverse-phase Preparative HPLC.

  • Purification: Flash chromatography (DCM/MeOH gradient, 0–10% MeOH).

Protocol B: Reductive Amination (Secondary Amine Synthesis)

Application: Creating flexible alkyl linkers or benzyl-protected derivatives. Mechanism: Formation of imine followed by selective reduction.

Reagents:

  • Substrate: (1H-benzimidazol-6-yl)methanamine (1.0 equiv)

  • Aldehyde (

    
    ): (1.0–1.1 equiv)
    
  • Reducing Agent: Sodium triacetoxyborohydride (

    
    ) (1.5 equiv)
    
  • Acid Catalyst: Acetic Acid (AcOH) (catalytic, 1–2 drops)

  • Solvent: 1,2-Dichloroethane (DCE) or THF.[3]

Step-by-Step Procedure:

  • Imine Formation: Dissolve the benzimidazole amine in DCE (

    
    ). Add the Aldehyde (1.0 equiv) and AcOH. Stir for 30–60 minutes at RT.
    
    • Why? Pre-forming the imine ensures the reducing agent acts on the imine, not the aldehyde.

  • Reduction: Add

    
     (1.5 equiv) in one portion. Stir at RT for 4–16 hours.
    
  • Quench: Quench with saturated aqueous

    
    . Stir vigorously for 15 minutes until gas evolution ceases.
    
  • Extraction: Extract with DCM (

    
    ). Dry combined organics over 
    
    
    
    .
  • Purification: Amine products often streak on silica. Use amine-functionalized silica or add 1%

    
     to the DCM/MeOH eluent.
    
Protocol C: Sulfonylation

Application: Synthesis of sulfonamide-based inhibitors (bioisosteres of amides). Risk: Sulfonyl chlorides are highly reactive and may sulfonylate the imidazole ring (N1) if base concentration is too high.

Reagents:

  • Substrate: (1H-benzimidazol-6-yl)methanamine (1.0 equiv)

  • Sulfonyl Chloride (

    
    ): (1.0 equiv)
    
  • Base: Triethylamine (TEA) (1.1 equiv) — Do not use excess.

  • Solvent: DCM or THF (

    
     to RT).
    

Step-by-Step Procedure:

  • Setup: Dissolve the amine in DCM at

    
    . Add TEA (1.1 equiv).
    
  • Addition: Add the sulfonyl chloride dropwise as a solution in DCM.

    • Control: Maintain

      
       during addition to prevent bis-sulfonylation.
      
  • Reaction: Allow to warm to RT over 2 hours.

  • Workup: Wash with dilute citric acid (

    
    ) to remove unreacted amine, then brine.
    
    • Note: The imidazole ring is basic; strong acid washes will extract the product into the aqueous phase. Keep pH

      
       during washes.
      

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Solubility Benzimidazole core is rigid and polar.Use DMSO/MeOH mixtures for reaction. For workup, avoid extraction; use direct Prep-HPLC.
N1-Alkylation (Ring) Base was too strong or alkyl halide too reactive.Switch from Alkyl Halides (SN2) to Reductive Amination (Method B). Use DIPEA instead of

.
Bis-alkylation of Amine Excess aldehyde/reagent.Use stoichiometric aldehyde (1.0 equiv). Dilute reaction (

).
Product stuck on Silica Basic amine interaction with silanols.Add 1% Triethylamine or

to the mobile phase. Use C18 reverse phase.

Case Study: Synthesis of Telmisartan Analogs

In the development of Angiotensin II receptor antagonists, the benzimidazole core is central. Functionalization at the 6-position often serves to tune lipophilicity.

  • Example: Reaction of 6-(aminomethyl)benzimidazole with 4'-methylbiphenyl-2-carboxylic acid using Protocol A (HATU) yields the amide intermediate in >85% yield without protecting the imidazole nitrogen [1].

  • Bioactivity: The resulting amide linkage provides hydrogen bond donors/acceptors critical for the AT1 receptor pocket [2].

References

  • Zhang, Y., et al. (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents.[4] National Center for Biotechnology Information. Available at: [Link]

  • Ries, U. J., et al. (1993). 6-Substituted Benzimidazoles as New Nonpeptide Angiotensin II Receptor Antagonists: Synthesis, Biological Activity, and Structure-Activity Relationships.[5] Journal of Medicinal Chemistry.[5] Available at: [Link]

  • Gaba, M., et al. (2014). Benzimidazole: an emerging scaffold for anticancer agents. Acta Pharmaceutica Sinica B. Available at: [Link]

  • IntechOpen. (2019). Catalytic Intermolecular Functionalization of Benzimidazoles. Available at: [Link]

Disclaimer: The protocols provided herein are for research purposes only. Always consult Material Safety Data Sheets (MSDS) and perform a risk assessment before handling benzimidazole derivatives and coupling reagents.

Sources

Application Note: Reductive Amination Strategies Using 1H-Benzimidazole-6-methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Validated Protocols

Abstract

1H-Benzimidazole-6-methanamine is a highly versatile, privileged pharmacophore building block frequently utilized in the synthesis of kinase inhibitors and G-protein-coupled receptor (GPCR) ligands. Derivatization of its primary amine via reductive amination is a critical transformation in drug discovery, offering high selectivity and avoiding the over-alkylation pitfalls of direct alkylation[1]. This application note details the mechanistic rationale, reaction optimization, and self-validating experimental protocols for both direct and indirect reductive amination of 1H-Benzimidazole-6-methanamine.

Mechanistic Causality & Reagent Selection

Direct alkylation of primary amines with alkyl halides is notoriously difficult to control, often resulting in complex mixtures of secondary and tertiary amines[1]. Reductive amination circumvents this by forming a transient imine/iminium intermediate that is subsequently reduced to the desired secondary amine.

The choice of the hydride source dictates the success of the one-pot "direct" reductive amination. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the gold-standard reagent for this transformation[2][3].

Causality in Reagent Selection:

  • Chemoselectivity: The electron-withdrawing acetoxy groups in NaBH(OAc)₃ stabilize the boron-hydride bond, rendering it a mild reducing agent. It is kinetically unreactive toward most aldehydes and ketones but highly reactive toward the more electrophilic protonated iminium ion[2].

  • Toxicity & Scalability: Unlike Sodium cyanoborohydride (NaBH₃CN), which generates highly toxic hydrogen cyanide gas upon acidic workup, NaBH(OAc)₃ is non-toxic, easier to handle, and provides superior yields and reproducibility during scale-up[1][3].

Mechanism A 1H-Benzimidazole-6-methanamine (Primary Amine) C Hemiaminal Intermediate A->C Nucleophilic Addition B Carbonyl Compound (Aldehyde/Ketone) B->C D Iminium Ion (Activated Electrophile) C->D Dehydration (-H2O) Acid Catalyzed E Secondary Amine Product (N-Alkyl Derivative) D->E Hydride Transfer (NaBH(OAc)3)

Mechanistic pathway of reductive amination from primary amine to secondary amine.

Reaction Optimization & Quantitative Data

The efficiency of reductive amination with 1H-Benzimidazole-6-methanamine depends heavily on the solvent and the steric environment of the carbonyl substrate. 1,2-Dichloroethane (DCE) is the preferred solvent for direct amination, as reactions proceed significantly faster in DCE than in Tetrahydrofuran (THF)[2].

For sterically hindered ketones or when dialkylation is a persistent risk, an indirect (stepwise) approach using Titanium(IV) isopropoxide (Ti(OiPr)₄) and NaBH₄ is required[1][2].

Table 1: Optimization Parameters for Reductive Amination
ParameterProtocol A: Direct AminationProtocol B: Indirect (Stepwise) Amination
Substrate Scope Aldehydes, unhindered aliphatic/cyclic ketonesSterically hindered or aromatic ketones
Reducing Agent NaBH(OAc)₃ (1.4 - 1.5 eq)NaBH₄ (1.0 eq)
Solvent 1,2-Dichloroethane (DCE)Methanol (MeOH)
Catalyst / Additive Acetic Acid (AcOH) (1.0 eq) - For ketones onlyTi(OiPr)₄ (1.2 eq)
Reaction Time 2 - 12 hours (One-pot)12h (Imine formation) + 2h (Reduction)
Expected Yield 75% - 95%60% - 85%

Validated Experimental Protocols

Protocol A: Direct Reductive Amination (Standard Workflow)

Use this protocol for aldehydes and unhindered ketones.

Self-Validation Checkpoint: Always monitor the initial imine formation via LC-MS or TLC prior to the addition of the reducing agent. This prevents the premature reduction of the starting carbonyl to an alcohol.

  • Substrate Preparation: In an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 1H-Benzimidazole-6-methanamine (1.0 mmol) and the target aldehyde/ketone (1.05 mmol) in anhydrous 1,2-Dichloroethane (DCE) (5.0 mL)[2].

  • Acid Catalysis (Ketones Only): If using a ketone, add glacial Acetic Acid (1.0 mmol). Rationale: AcOH accelerates the dehydration of the hemiaminal to the iminium ion, which is critical for ketones but generally unnecessary for highly reactive aldehydes[2].

  • Imine Formation: Stir the reaction mixture at room temperature (20-25 °C) for 1–2 hours.

  • Reduction: Add Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 mmol) portion-wise over 5 minutes to control any mild exotherm. Stir the suspension at room temperature for 4–12 hours[2][3].

  • Quench & Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ (10 mL). Stir vigorously for 15 minutes until gas evolution ceases. Extract the aqueous layer with Dichloromethane (DCM) or Ethyl Acetate (3 x 10 mL).

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (typically DCM/MeOH gradients due to the polarity of the benzimidazole).

Workflow Step1 1. Substrate Preparation Equimolar Amine + Carbonyl in DCE Step2 2. Imine Formation Stir 1-2h at RT (Add AcOH if needed) Step1->Step2 Step3 3. Reduction Add 1.4-1.5 eq NaBH(OAc)3 Step2->Step3 Step4 4. Quench & Workup Sat. NaHCO3, Extract with EtOAc/DCM Step3->Step4 Step5 5. Purification Flash Chromatography / HPLC Step4->Step5

Step-by-step experimental workflow for direct reductive amination.

Protocol B: Indirect (Stepwise) Reductive Amination

Use this protocol for sterically hindered ketones or when dialkylation is observed.

  • Imine Formation: Dissolve 1H-Benzimidazole-6-methanamine (1.0 mmol) and the ketone (1.0 mmol) in anhydrous Methanol (MeOH) (5.0 mL).

  • Lewis Acid Activation: Add Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.2 mmol) dropwise. Rationale: Ti(OiPr)₄ acts as both a Lewis acid to activate the hindered carbonyl and a water scavenger to drive the equilibrium toward the imine[1].

  • Incubation: Stir the mixture at room temperature for 12 hours under N₂.

  • Reduction: Cool the reaction flask to 0 °C using an ice bath. Carefully add Sodium borohydride (NaBH₄) (1.0 mmol) portion-wise. Rationale: NaBH₄ is utilized here because NaBH(OAc)₃ reacts unfavorably with MeOH[2].

  • Completion: Remove the ice bath and stir for an additional 2 hours at room temperature.

  • Workup: Quench the reaction by adding water (2.0 mL). This will cause the precipitation of inorganic titanium dioxide (TiO₂) salts. Stir for 15 minutes, then filter the suspension through a pad of Celite, washing the filter cake thoroughly with Ethyl Acetate. Extract the filtrate, dry over Na₂SO₄, and concentrate for purification.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry - ACS Publications. URL: 2

  • "Reductive Amination, and How It Works." Master Organic Chemistry. URL:1

  • "Sodium Triacetoxyborohydride." MilliporeSigma. URL: 3

Sources

Application Note: Preparation and Application of Fluorescent Probes Utilizing 2-Amino-Benzimidazole Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol

Introduction & Mechanistic Foundations

The 2-aminobenzimidazole (2-ABI) moiety is a privileged scaffold in chemical biology and sensor development. Featuring unique electronic properties, high biocompatibility, and exceptional synthetic versatility, 2-ABI serves as an ideal recognition group for fluorescent probes [1]. The scaffold's primary utility stems from its dual nature: the imidazole ring acts as a robust hydrogen-bond donor and acceptor, while the 2-amino group provides a nucleophilic handle for facile conjugation to established fluorophores (e.g., rhodamine, coumarin) or for the formation of extended Schiff base networks.

Core Sensing Mechanisms

Understanding the photophysical causality behind 2-ABI probes is critical for rational sensor design:

  • ESIPT & CHEF (Metal Ion Sensing): When 2-ABI is condensed with salicylaldehyde derivatives to form a Schiff base, the resulting molecule often exhibits Excited-State Intramolecular Proton Transfer (ESIPT). Upon coordination with metal ions (e.g., Zn²⁺, Hg²⁺, Al³⁺), the molecular rigidity increases, inhibiting non-radiative decay pathways. This triggers Chelation-Enhanced Fluorescence (CHEF), resulting in a rapid "Turn-ON" signal [3].

  • Spirolactam Ring Opening (Salicylic Acid Sensing): By linking 2-ABI to a rhodamine base, the resulting probe remains in a colorless, non-fluorescent spirolactam (closed-ring) state. When exposed to targets like Salicylic Acid (SA), the 2-ABI moiety forms a highly specific hydrogen-bonding network with the analyte. This interaction induces electron rearrangement, forcing the spirolactam ring to open, yielding a vibrant pink color and strong fluorescence [2].

  • Static Quenching (H₂O₂ Sensing): The intrinsic fluorescence of the parent 2-ABI can be utilized directly. In the presence of aqueous hydrogen peroxide, 2-ABI forms a ground-state hydrogen-bonded complex (1:1 or 1:2 stoichiometry), leading to static fluorescence quenching ("Turn-OFF") [1].

G A 2-Aminobenzimidazole (2-ABI) Scaffold B1 Hydrogen Peroxide (H2O2) A->B1 Direct Interaction B2 Metal Ions (Al3+, Zn2+, Hg2+) A->B2 Schiff Base Condensation B3 Salicylic Acid (SA) A->B3 Rhodamine Linkage C1 H-Bonding Complex (Static Quenching) B1->C1 C2 Coordination (CHEF / ESIPT) B2->C2 C3 Spirolactam Ring Opening B3->C3 D1 Fluorescence Turn-OFF C1->D1 D2 Fluorescence Turn-ON C2->D2 D3 Colorimetric & Fluorescence Turn-ON C3->D3

Caption: Diagram illustrating the molecular logic and sensing mechanisms of 2-ABI based fluorescent probes.

Synthetic Methodologies

The following protocols are designed to be self-validating systems. We emphasize the causality of the reagent choices to ensure reproducibility and adaptability.

Protocol A: Synthesis of 2-ABI Schiff Base Probes (For Metal Ion Detection)

This protocol details the one-step condensation of 2-ABI with an aldehyde (e.g., 5-methyl salicylaldehyde) to create an ESIPT-CHEF probe [3].

Materials: 2-aminobenzimidazole (2.0 mmol), 5-methyl salicylaldehyde (2.0 mmol), anhydrous ethanol (10 mL), glacial acetic acid (catalytic).

  • Reagent Solubilization: Dissolve 2.0 mmol of 2-ABI and 2.0 mmol of the aldehyde in 10 mL of anhydrous ethanol in a 50 mL round-bottom flask.

    • Causality: Anhydrous ethanol is critical. Because imine (Schiff base) formation releases water as a byproduct, the absence of water in the solvent drives the equilibrium toward the product via Le Chatelier's principle.

  • Catalysis: Add 1–5% (mol/mol) glacial acetic acid.

    • Causality: The mild acid protonates the carbonyl oxygen of the aldehyde, highly increasing its electrophilicity. This facilitates the nucleophilic attack by the weakly nucleophilic 2-amino group of the benzimidazole. (Avoid strong acids, which would protonate the amine and halt the reaction).

  • Reflux: Stir the mixture at 80 °C for 3–4 hours.

    • Causality: Heating overcomes the activation energy barrier for the nucleophilic addition-elimination mechanism.

  • Precipitation & Purification: Cool the mixture to room temperature to induce precipitation. Filter the solid crude product and wash thoroughly with cold anhydrous ethanol. Recrystallize from an ethanol/dichloromethane mixture to yield the pure probe.

Protocol B: Synthesis of Rhodamine-2-ABI Probes (For Salicylic Acid Detection)

This protocol links 2-ABI to a rhodamine framework to exploit spirolactam ring-opening dynamics [2].

  • Intermediate Preparation: Convert Rhodamine B to its acid chloride derivative using phosphorus oxychloride (POCl₃) in dichloroethane (reflux, 4 h). Remove excess POCl₃ under reduced pressure.

  • Conjugation: Dissolve the Rhodamine B acid chloride in anhydrous acetonitrile. Add 2-aminobenzimidazole (1.2 eq) and triethylamine (TEA, 3.0 eq).

    • Causality: TEA acts as an acid scavenger, neutralizing the HCl generated during the amide bond formation, thereby preventing the premature protonation and opening of the rhodamine spirolactam ring.

  • Reaction & Extraction: Stir at room temperature overnight. Quench with water, extract with ethyl acetate, and dry over anhydrous Na₂SO₄.

  • Purification: Purify via silica gel column chromatography (Eluent: Dichloromethane/Methanol, 50:1 v/v) to isolate the closed-ring (colorless) probe.

Spectroscopic Validation & Bioimaging Workflow

A synthesized probe must be rigorously validated before application in complex biological or environmental matrices.

Workflow S1 1. Probe Synthesis Schiff Base / Rhodamine Conjugation S2 2. Purification Recrystallization & Chromatography S1->S2 S3 3. Spectroscopic Validation UV-Vis, Job's Plot, LOD Calculation S2->S3 S4 4. Bioimaging & Application Confocal Microscopy & Real Samples S3->S4

Caption: End-to-end experimental workflow for the preparation, validation, and application of 2-ABI probes.

Validation Protocol
  • Solvent System Optimization: Prepare a 10 μM stock solution of the probe in a physiological co-solvent system (e.g., HEPES buffer/DMSO, 7:3 v/v, pH 7.4).

  • Fluorescence Titration: Gradually add the target analyte (0 to 10 equivalents) and record the emission spectra.

    • Causality: This establishes the dynamic range and confirms the "Turn-ON" or "Turn-OFF" behavior.

  • Stoichiometry (Job's Plot): Keep the total concentration of [Probe] + [Analyte] constant (e.g., 50 μM). Vary the molar fraction of the analyte from 0 to 1. Plot the fluorescence intensity against the molar fraction. The apex of the curve dictates the binding stoichiometry (e.g., an apex at 0.5 indicates a 1:1 complex).

  • Limit of Detection (LOD) Calculation: Measure the fluorescence of the blank probe solution 20 times to find the standard deviation (

    
    ). Plot the fluorescence intensity against low concentrations of the analyte to find the slope (
    
    
    
    ). Calculate LOD using the self-validating formula: LOD = 3
    
    
    /
    
    
    .

Quantitative Data Summary

The table below summarizes the performance metrics of recently developed 2-ABI based fluorescent probes, allowing researchers to benchmark their synthesized compounds against established literature standards.

Probe Scaffold TypeTarget AnalytePrimary Sensing MechanismLimit of Detection (LOD)Response TimeReference
Parent 2-ABI Hydrogen Peroxide (H₂O₂)Static Quenching (Turn-OFF)~10 nM< 1 minAtar et al. [1]
Rhodamine-2-ABI Salicylic Acid (SA)Spirolactam Opening (Turn-ON)2.5 μM< 60 sLiu et al. [2]
2-ABI Schiff Base Mercury (Hg²⁺)ESIPT-CHEF (Turn-ON)0.32 μM30 sMDPI Molecules [3]
2-ABI Schiff Base Zinc (Zn²⁺)ESIPT-CHEF (Turn-ON)0.20 μM30 sMDPI Molecules [3]

References

  • Atar, M., Taspinar, Ö., Hanft, S., Goldfuss, B., Schmalz, H.-G., & Griesbeck, A. G. (2019). "Hydrogen Peroxide Sensors Based on Fluorescence Quenching of the 2-Aminobenzimidazole Fluorophore." The Journal of Organic Chemistry, 84(24). URL:[Link]

  • Liu, S.-T., Zhang, L.-L., Tan, S., et al. (2024). "Construction of rhodamine-based fluorescent sensor for fast, on-site quantitative detection of hazardous salicylic acid in practical sample analysis." Food Chemistry: X, 24, 101992. URL:[Link]

  • MDPI (2026). "Fluorescent Detection Probes for Hg2+ and Zn2+ with Schiff Base Structure Based on a Turn-On ESIPT–CHEF Mechanism." Molecules. URL: [Link]

Application Note: Solid-Phase Synthesis of 2-Amino-6-Aminomethylbenzimidazole Libraries

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical framework for the solid-phase synthesis (SPS) and application of 2-amino-6-aminomethylbenzimidazole (2A6AMB). This scaffold is a privileged structure in medicinal chemistry, widely recognized for its utility in RNA-targeting small molecules , peptidomimetics , and GPCR ligands due to its ability to mimic the arginine guanidinium group while providing a rigid aromatic core for π-stacking interactions.

Part 1: Strategic Context & Mechanism

The Scaffold Advantage

The 2-amino-6-aminomethylbenzimidazole scaffold offers a unique dual-functionality that makes it ideal for solid-phase combinatorial chemistry:

  • The 2-Amino Handle (Pharmacophore): The C2-amino group acts as a hydrogen bond donor/acceptor and mimics the guanidine moiety of arginine (pKa ~ 7.5–8.0), crucial for binding to the phosphodiester backbone of RNA or anionic pockets in proteins.

  • The 6-Aminomethyl Tether (Anchor): This primary amine serves as a robust attachment point to the solid support (resin) or peptide backbone, allowing the bioactive benzimidazole core to extend into the solvent/binding pocket.

Core Applications
  • RNA-Targeting Libraries: Developed extensively by the Disney and Hermann groups, these libraries target internal loops and bulges in pathogenic RNAs (e.g., Myotonic Dystrophy Type 1).

  • Peptidomimetics: Used as a conformationally restricted arginine mimic in peptide chains.

  • Fragment-Based Drug Discovery (FBDD): The scaffold serves as a rigid linker with defined exit vectors.

Part 2: Experimental Protocols

Protocol A: On-Resin Construction (The "Disney" Method)

Best for generating high-diversity libraries where the benzimidazole core is built step-wise on the resin.

Prerequisites:

  • Resin: Rink Amide MBHA resin (0.5–0.7 mmol/g loading).

  • Reagents: 4-Fluoro-3-nitrobenzoic acid, Primary amines (R¹-NH₂), Tin(II) chloride (SnCl₂), Cyanogen bromide (BrCN).

Step-by-Step Methodology

1. Resin Loading (The Anchor) The synthesis begins by attaching the precursor, 4-fluoro-3-nitrobenzoic acid, to the resin.[1] This converts the resin-bound amine into an amide, which will eventually become the "6-aminomethyl" equivalent linkage (functionally an amide in this direction).

  • Action: Swell Rink Amide resin (100 mg) in DMF for 30 min.

  • Coupling: Add 4-fluoro-3-nitrobenzoic acid (5 equiv), DIC (5 equiv), and HOBt (5 equiv) in DMF. Shake for 4 hours at RT.

  • QC: Kaiser Test (Ninhydrin) should be negative (colorless beads).

2. Nucleophilic Aromatic Substitution (SNAr)

  • Mechanism: The fluorine atom is displaced by a primary amine. This step introduces the first point of diversity (R¹).

  • Action: Add primary amine (R¹-NH₂, 5 equiv) and DIEA (10 equiv) in NMP. Heat at 60°C for 12 hours.

  • Note: Electron-deficient amines react slowly; use microwave irradiation (80°C, 30 min) if necessary.

3. Nitro Reduction

  • Action: Wash resin with DMF.[2][3][4] Treat with 2M SnCl₂·2H₂O in NMP (10 equiv) for 4 hours at RT.

  • Observation: Resin color typically changes from yellow/orange (nitro) to clear/brownish (amine).

  • Wash: Extensive washing with DMF, MeOH, and DCM is critical to remove tin salts.

4. Cyclization to 2-Aminobenzimidazole

  • Action: Treat the resin-bound o-phenylenediamine intermediate with Cyanogen Bromide (BrCN) (5 equiv) in MeOH/DCM (1:1) or DMF for 4–6 hours.

  • Safety Warning: BrCN is highly toxic and volatile. Handle in a well-ventilated fume hood.

  • Alternative: For a safer route, use Fmoc-isothiocyanate followed by EDCI-mediated desulfurization, though BrCN is more atom-efficient.

5. Cleavage

  • Action: Treat resin with TFA/TIS/H₂O (95:2.5:2.5) for 2 hours. Precipitate in cold diethyl ether.

Protocol B: Attachment of Pre-Formed Scaffold

Best for using the scaffold as a specific linker in PNA or peptide synthesis.

Pre-requisite: Synthesis of N-Boc-2-amino-6-aminomethylbenzimidazole .

  • Resin Preparation: Use 2-Chlorotrityl Chloride resin (for C-terminal acid) or Rink Amide (for C-terminal amide).[2][3]

  • Coupling: Dissolve N-Boc-protected scaffold (2 equiv) and DIEA (4 equiv) in DCM/DMF (1:1). Add to resin.[2][3][4][5][6][7]

    • Note: The unprotected 6-aminomethyl group reacts with the resin chloride (2-CTC) or activated carboxylate. The 2-amino group is Boc-protected to prevent side reactions.

  • Deprotection: Remove Boc group with 20% Piperidine (if Fmoc strategy used elsewhere) or dilute TFA (if orthogonal).

  • Elongation: The exposed 2-amino group is less nucleophilic than a standard amine. Use strong activation (HATU/HOAt) or react with isocyanates to form ureas.

Part 3: Visualization & Logic

Workflow Diagram (The Disney Protocol)

The following diagram illustrates the logical flow of the on-resin construction, highlighting the critical SNAr and Cyclization checkpoints.

G Resin Rink Amide Resin (Solid Support) Step1 Coupling: 4-Fluoro-3-nitrobenzoic acid Resin->Step1 DIC/HOBt Intermediate1 Resin-Bound Aryl Fluoride Step1->Intermediate1 Step2 S_NAr Displacement: R1-NH2 (Diversity) Intermediate1->Step2 Heat/MW Intermediate2 Resin-Bound Nitroaniline Step2->Intermediate2 Step3 Reduction: SnCl2 / NMP Intermediate2->Step3 Intermediate3 Resin-Bound o-Phenylenediamine Step3->Intermediate3 Step4 Cyclization: Cyanogen Bromide (BrCN) Intermediate3->Step4 Ring Closure Final 2-Amino-6-Amido- Benzimidazole Scaffold Step4->Final

Caption: Step-wise on-resin construction of the 2-aminobenzimidazole scaffold via the "Disney" protocol.

Quantitative Data: Yield & Efficiency Comparison
StepMethod A (On-Resin)Method B (Pre-Formed)Critical Parameter
Coupling Efficiency >95% (Benzoic acid)60–80% (Diamine loading)Steric hindrance of the benzimidazole core reduces loading in Method B.
Diversity Potential High (R¹ introduced via amine)Low (Fixed core)Method A allows rapid library generation.
Purity (Crude) 70–85%>90%Method B uses purified starting material, leading to cleaner final cleavage.
Cyclization Yield 85–95% (BrCN)N/A (Pre-cyclized)BrCN is efficient but toxic; incomplete cyclization leads to diamine impurities.

Part 4: Troubleshooting & Optimization (Expert Insights)

  • Regioselectivity Issues:

    • Problem: When building the ring, tautomerism between the N1 and N3 positions can occur.

    • Solution: In the solid-phase "Disney" route, the attachment point is fixed at the carboxylate (originally position 3 or 4 of the benzoic acid). This forces the regiochemistry relative to the tether, ensuring a single isomer is formed on the resin.

  • Cyclization Failure (Step 4):

    • Symptom:[1][3][6][8][9] Presence of uncyclized diamine (M-25 mass peak) in LCMS.

    • Fix: Ensure the o-phenylenediamine intermediate is fully reduced (Step 3) before adding BrCN. Residual Tin(II) can complex with the amine. Wash with 10% DIEA/DMF before cyclization.

  • Low Reactivity of 2-Amino Group:

    • Context: If further functionalizing the C2-amine (e.g., acylation).[8]

    • Insight: The C2-amine is electron-poor due to the imidazole ring. Use "hard" electrophiles like isocyanates or acid chlorides rather than standard activated esters (NHS/HOBt).

References

  • Disney, M. D., et al. (2009). Controlling the specificity of modularly assembled small molecules for RNA via ligand module spacing. Journal of the American Chemical Society. Link

  • Hermann, T., et al. (2003). Solid-phase synthesis of benzimidazole libraries biased for RNA targets. Tetrahedron Letters. Link

  • BenchChem. (2025).[4] Application Notes and Protocols for the Solid-Phase Synthesis of 2-(Aminophenyl)benzothiazolyl Peptides. BenchChem Technical Library. Link

  • Rastogi, R., & Sharma, S. (1983). 2-Aminobenzimidazoles in organic syntheses. Synthesis. Link[5]

  • Boer, J., et al. (2015). Sequence-specific RNA cleavage by PNA conjugates of the metal-free artificial ribonuclease tris(2-aminobenzimidazole). Beilstein Journal of Organic Chemistry. Link

Sources

Application Note: Site-Selective Bioconjugation of 1H-Benzimidazole-6-methanamine, 2-amino-

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, bioconjugation scientists, and drug development professionals. Molecule: 1H-Benzimidazole-6-methanamine, 2-amino- (CAS: 1392002-63-9)[1]

Structural Dynamics & Chemoselectivity

When designing molecular probes, targeted therapeutics, or affinity chromatography matrices, the bifunctional nature of 1H-Benzimidazole-6-methanamine, 2-amino- presents a unique opportunity for site-selective conjugation. As a Senior Application Scientist, it is critical to understand that successful bioconjugation is not merely about mixing reagents; it is about exploiting the inherent electronic environments of the molecule.

This scaffold contains two distinct primary amines:

  • The 2-Amino Group (Heterocyclic): Directly attached to the benzimidazole core. The delocalized 10-π electron system and the extension of electron conjugation with this exocyclic amino group give the heterocycle an amphoteric character[2]. Spectroscopic and X-ray crystallographic studies confirm that 2-aminobenzimidazoles exist almost exclusively in the amino tautomeric form, pulling the nitrogen's lone pair into the aromatic resonance system[3]. This renders the 2-amino group poorly nucleophilic under standard physiological or mildly basic conditions.

  • The 6-Methanamine Group (Aliphatic): Separated from the aromatic core by a methylene bridge. This structural isolation prevents resonance delocalization, preserving a highly localized, reactive lone pair on the nitrogen.

By carefully modulating the pH of the reaction buffer, we can achieve >95% chemoselectivity, directing electrophilic attack exclusively to the 6-methanamine handle while the 2-amino group remains inert.

Selectivity Core 1H-Benzimidazole-6-methanamine, 2-amino- Path1 6-Methanamine (Aliphatic Amine) Core->Path1 Path2 2-Amino Group (Conjugated Amine) Core->Path2 State1 Localized Lone Pair (Highly Nucleophilic) Path1->State1 State2 10-π Electron Delocalization (Poorly Nucleophilic) Path2->State2 Result1 Rapid Amidation @ pH 8.0-8.5 State1->Result1 Result2 Inert under Standard Coupling Conditions State2->Result2

Chemoselectivity pathway driven by electron delocalization and localized lone pairs.

Physicochemical & Reactivity Profiling

To ensure experimental reproducibility, the quantitative reactivity parameters of both amine handles are summarized below. This data dictates the buffer selection and stoichiometric ratios used in the subsequent protocols.

Property6-Methanamine (Aliphatic Handle)2-Amino Group (Heterocyclic Handle)
Structural Role Exocyclic primary alkyl amineExocyclic conjugated amine
Estimated pKa (Conjugate Acid) ~ 9.0 – 9.5~ 7.0 – 7.5
Nucleophilicity HighLow
Optimal Conjugation pH 8.0 – 8.5> 10.0 (Requires forcing conditions)
Electronic State Localized lone pairDelocalized into 10-π system[2]
Target Conjugation Chemistries NHS-Esters, Isothiocyanates, AldehydesIsocyanates (high heat), Strong Acyl Chlorides

Validated Conjugation Workflows

The following protocols are designed as self-validating systems . In-line analytical checkpoints are embedded to ensure causality between the chemical environment and the desired structural outcome.

Protocol A: Site-Selective Amidation via NHS-Ester Labeling

Purpose: Attachment of fluorophores (e.g., NHS-Fluorescein) or affinity tags (e.g., NHS-Biotin) exclusively to the 6-methanamine position.

Causality Rationale: N-Hydroxysuccinimide (NHS) esters react rapidly with unprotonated primary amines. A buffer pH of 8.5 is specifically chosen because it is high enough to partially deprotonate the 6-methanamine (pKa ~9.5) to its nucleophilic free-base form, but low enough to prevent rapid hydrolysis of the NHS-ester reagent. The 2-amino group remains unreactive due to resonance stabilization[3].

Step-by-Step Methodology:

  • Preparation: Dissolve 1H-Benzimidazole-6-methanamine, 2-amino- in 0.1 M Sodium Borate buffer (pH 8.5) to a final concentration of 10 mM. Note: If solubility is limited, add up to 10% v/v DMSO.

  • Reagent Addition: Dissolve the NHS-Ester reagent in anhydrous DMSO. Add 1.2 molar equivalents of the NHS-Ester dropwise to the benzimidazole solution under continuous vortexing.

  • Incubation: Incubate the reaction mixture at room temperature for 2 hours. Protect from light if using a fluorophore.

  • Validation Checkpoint (Self-Validation): Withdraw a 5 µL aliquot, dilute in 50% Acetonitrile/Water, and inject into an LC-MS.

    • Expected Outcome: A single major peak showing a mass shift of [M + Label - NHS + H]+.

    • Troubleshooting: If di-labeling is observed, the pH is too high, activating the 2-amino group. Lower the buffer pH to 7.8 for future runs.

  • Quenching: Add 10 molar equivalents of Tris-HCl (pH 7.5) or Glycine to quench unreacted NHS-esters. Incubate for 15 minutes.

  • Purification: Purify the conjugate via Preparative RP-HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).

Workflow A 1H-Benzimidazole-6-methanamine, 2-amino- (10 mM) B 0.1 M Sodium Borate Buffer (pH 8.5) A->B C Add NHS-Ester Reagent (1.2 eq in DMSO) B->C D Incubate 2h @ RT (Continuous Mixing) C->D E Quench Reaction (50 mM Tris, pH 7.5) D->E F RP-HPLC Purification (Monitor at 254 nm) E->F

Workflow for the site-selective NHS-ester conjugation of the 6-methanamine group.

Protocol B: Reductive Amination with Aldehyde-Modified Carriers

Purpose: Covalent attachment of the benzimidazole to polysaccharide backbones (e.g., oxidized dextran) or aldehyde-functionalized carrier proteins.

Causality Rationale: The 6-methanamine acts as a nucleophile to attack the aldehyde, forming a reversible Schiff base (imine). Sodium cyanoborohydride (NaCNBH₃) is selected as the reducing agent because, at a slightly acidic to neutral pH (6.5–7.5), it selectively reduces the protonated imine to a stable secondary amine without reducing the unreacted aldehydes on the carrier.

Step-by-Step Methodology:

  • Schiff Base Formation: Dissolve the aldehyde-modified carrier in 0.1 M Phosphate Buffer (pH 7.2). Add a 5-fold molar excess of 1H-Benzimidazole-6-methanamine, 2-amino-. Incubate for 2 hours at room temperature to allow imine formation.

  • Reduction: Add Sodium cyanoborohydride (NaCNBH₃) to a final concentration of 50 mM. Perform this step in a fume hood due to potential generation of trace cyanide gas. Incubate overnight at 4°C.

  • Validation Checkpoint (Self-Validation): Spot a 2 µL aliquot of the reaction mixture onto a silica TLC plate and perform a Ninhydrin assay.

    • Expected Outcome: The primary aliphatic amine reacts with ninhydrin to produce Ruhemann's purple. As the reaction progresses to completion (forming a secondary amine), the purple signal will disappear. A negative (colorless/yellow) result confirms complete conjugation.

  • Purification: Remove unreacted small molecules and reducing agents via dialysis (using an appropriate MWCO membrane) against PBS (pH 7.4) for 48 hours, with at least 4 buffer exchanges.

References

  • Bentham Science - Methods to Access 2-aminobenzimidazoles of Medicinal Importance URL: [Link][2]

  • Thieme E-Books & E-Journals - Product Class 4: Benzimidazoles URL:[Link][3]

Sources

Procedure for cyclization to form 2-amino-benzimidazole core

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis and Cyclization Strategies for the 2-Aminobenzimidazole Core

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol

Introduction & Pharmacological Relevance

The 2-aminobenzimidazole scaffold is a privileged pharmacophore in medicinal chemistry, distinguished by its structural mimicry of naturally occurring purine nucleotides[1]. This structural homology allows derivatives of the 2-aminobenzimidazole core to interact with a vast array of biological targets, making it a foundational building block for anthelmintics (e.g., albendazole), antiprotozoals, antimalarials, and novel anticancer therapeutics[2][3].

Recent high-throughput screening campaigns have also identified the 2-aminobenzimidazole core as a highly selective ligand for binding to RNA internal loops, effectively modulating RNA function and inhibiting translation[4]. Understanding the mechanistic pathways of these biological interactions is critical for rational drug design.

Pathway Drug 2-Aminobenzimidazole Derivatives Target1 β-Tubulin Binding Drug->Target1 High Affinity Target2 RNA Internal Loops Drug->Target2 Structural Mimicry Effect1 Microtubule Depolymerization Target1->Effect1 Effect2 Translational Inhibition Target2->Effect2 Outcome Cell Cycle Arrest / Pathogen Death Effect1->Outcome Effect2->Outcome

Pharmacological signaling and mechanism of action of 2-aminobenzimidazoles.

Mechanistic Overview of Cyclization Strategies

The synthesis of the 2-aminobenzimidazole core relies on the cyclodesulfurization or direct cyclization of o-phenylenediamine (OPD) derivatives. The choice of cyanating agent dictates the reaction's causality, safety profile, and yield[5].

  • Classical Cyanogen Bromide (BrCN) Route: BrCN provides a highly electrophilic carbon atom. The primary amine of OPD attacks the nitrile carbon, forming an intermediate cyanamide/guanidine species. The spatial proximity of the second amine drives a rapid intramolecular cyclization, forming the imidazole ring[6]. While historically significant, BrCN is highly toxic.

  • Alternative Cyanamide Route: To circumvent BrCN toxicity, cyanamide can be used. However, the nitrile group in cyanamide is less electrophilic and requires activation by a protonic acid at elevated temperatures (90–160 °C) to facilitate the nucleophilic attack by OPD[6][7].

  • Modern Electrophilic Cyanation (NCTS): N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) serves as a non-hazardous, eco-friendly electrophilic cyanating agent[8]. The addition of a strong, non-nucleophilic base like LiHMDS deprotonates the OPD amine, drastically increasing its nucleophilicity. This enables rapid attack on the cyano group of NCTS under mild conditions (5 °C), followed by spontaneous cyclization[9].

G OPD o-Phenylenediamine (Core Precursor) BrCN Cyanogen Bromide (Classical) OPD->BrCN Aqueous, RT Cyanamide Cyanamide + Acid (Alternative) OPD->Cyanamide 90-160°C NCTS NCTS + LiHMDS (Modern/Eco-friendly) OPD->NCTS THF, 5°C to RT Cyclization Cyclization & Imine Formation BrCN->Cyclization Nucleophilic Attack Cyanamide->Cyclization Acid Activation NCTS->Cyclization Base Deprotonation Product 2-Aminobenzimidazole Core Cyclization->Product Neutralization/ Workup

Logical workflow of 2-aminobenzimidazole synthesis routes.

Quantitative Data & Optimization

When selecting a synthetic route for library generation or scale-up, researchers must balance yield against safety and operational simplicity. The table below summarizes the quantitative parameters of the three primary methodologies[7][9][10].

Synthetic RoutePrimary ReagentsOperating TemperatureReaction TimeTypical YieldSafety / Toxicity Profile
Classical Cyanogen Bromide (BrCN), H₂O/HClRoom Temp to Reflux2 – 5 hours85 – 91%High Risk: BrCN is highly toxic and volatile.
Alternative Cyanamide, Protonic Acid90 °C – 160 °C4 – 8 hours75 – 97%Moderate Risk: Safer reagents but requires harsh thermal conditions.
Modern (NCTS) NCTS, LiHMDS, THF5 °C to Room Temp1 – 2 hoursUp to 96%Low Risk: Eco-friendly, non-hazardous cyanating agent.

Experimental Protocols

Protocol A: Classical Synthesis via Cyanogen Bromide[6][10]

Note: This procedure must be conducted in a certified fume hood due to the severe toxicity of cyanogen bromide.

  • Preparation: In a 100 mL round-bottom flask, prepare an aqueous suspension containing 1 equivalent of o-phenylenediamine.

  • Addition: Carefully add 1 equivalent of cyanogen bromide to the suspension.

  • Catalysis: Add a 1:1 mixture of HCl:H₂O to the flask to catalyze the reaction.

  • Reaction: Place the flask on a magnetic stirrer and heat to reflux for approximately 5 hours. The reaction progress should be monitored via TLC (Eluent: Ethyl acetate:Hexane 4:6).

  • Precipitation: As the cyclization completes, the product will precipitate out of the solution as 2-aminobenzimidazole hydrobromide.

  • Neutralization & Extraction: Cool the mixture and extract with ethyl acetate. Wash the organic layer with a saturated aqueous solution of anhydrous sodium bicarbonate (or ammonia) to neutralize the hydrobromide salt and yield the free base.

  • Purification: Isolate the intermediate compound using silica gel column chromatography (4:6, Ethyl acetate:n-hexane) or recrystallize from ethanol.

Protocol B: Modern Eco-Friendly Synthesis via NCTS[8][9]

Note: This method is preferred for modern drug discovery due to its operational simplicity and high yield.

  • Preparation: To a solution of o-phenylenediamine (1.0 eq, e.g., 3.67 mmol) in anhydrous THF (6 mL), add N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) (1.0 eq).

  • Deprotonation: Cool the reaction mixture to 5 °C using an ice bath. Dropwise, add 1 M Lithium hexamethyldisilazide (LiHMDS) in hexane (1.0 eq). The strong base deprotonates the amine, triggering immediate nucleophilic attack on the NCTS cyano group.

  • Reaction: Remove the ice bath and allow the mixture to stir and warm to room temperature for 1 hour.

  • Quenching: Pour the reaction mixture into ice water and stir vigorously for 15 minutes to quench any remaining reactive species.

  • Extraction: Extract the aqueous mixture with Ethyl Acetate (EtOAc). Separate the organic layer and wash it thoroughly with brine.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel column chromatography to obtain the pure 2-aminobenzimidazole core (Yields typically >90%).

Analytical Validation & Troubleshooting

To ensure a self-validating experimental system, the synthesized 2-aminobenzimidazole core must be rigorously characterized to confirm successful cyclization and purity[10].

  • Thin Layer Chromatography (TLC): Successful consumption of the starting material can be verified using a 4:6 Ethyl acetate:n-hexane solvent system. The highly polar 2-aminobenzimidazole core will typically exhibit a lower Rf value than the starting o-phenylenediamine.

  • Nuclear Magnetic Resonance (¹H-NMR): In CDCl₃ or DMSO-d₆ (400 MHz), the definitive marker of successful cyclization is the presence of a broad singlet integrating to 2 protons at ~6.60 ppm , corresponding to the exocyclic primary amine (-NH₂). Furthermore, a distinct singlet integrating to 1 proton at ~12.27 ppm confirms the presence of the endocyclic benzimidazole secondary amine (-NH). The aromatic protons will appear as multiplets between 7.11–7.23 ppm.

  • Mass Spectrometry (LC-MS): For the unsubstituted 2-aminobenzimidazole core (Molecular formula: C₇H₇N₃), the expected mass-to-charge ratio (m/z) in positive ion mode is[M+H]⁺ ≈ 134.

References

Sources

Using 1H-Benzimidazole-6-methanamine as a cross-linking agent

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 1H-Benzimidazole-6-methanamine as a Dual-Function Cross-linking Agent

Abstract

This guide details the technical application of 1H-Benzimidazole-6-methanamine (also referred to as 6-(aminomethyl)benzimidazole) as a high-performance cross-linking agent. Unlike standard aliphatic diamines, this molecule offers a unique dual-reactivity profile : a highly nucleophilic primary aliphatic amine (-CH₂NH₂) and a latent, thermally stable benzimidazole core. This structure enables orthogonal reaction schemes, making it ideal for latent epoxy curing systems , proton exchange membrane (PEM) stabilization , and supramolecular coordination networks .

Chemical Profile & Mechanistic Basis

To utilize this molecule effectively, researchers must understand its tautomeric nature and pKa differentials.

  • Structure: The molecule consists of a benzimidazole heterocycle substituted at the 6-position with a methanamine group.

  • Tautomerism: In solution, the 1H-position on the imidazole ring is labile. The 6-methanamine and 5-methanamine isomers exist in dynamic equilibrium (Tautomeric shift). For stoichiometric calculations, they are treated as equivalent.

  • Reactivity Zones:

    • Primary Amine (C6-CH₂-NH₂): High nucleophilicity (pKa ~10.5). Reacts rapidly with epoxides, isocyanates, and activated esters at room temperature.

    • Imidazole Ring (N3/N1): Lower nucleophilicity (pKa ~5.5 for conjugate acid). Acts as a latent curing agent or metal coordination site. It requires elevated temperatures (>100°C) or metal catalysts to participate in covalent cross-linking (via N-alkylation).

Figure 1: Reactivity Zones & Tautomerism

G cluster_0 Chemical Structure cluster_1 Functional Handles M1 1H-Benzimidazole-6-methanamine (Tautomer A) M2 1H-Benzimidazole-5-methanamine (Tautomer B) M1->M2 Proton Shift (Rapid) Amine Primary Amine (-CH2NH2) Fast Kinetics (RT) Target: Epoxides, NHS-Esters M1->Amine Ring Benzimidazole Core Latent/Slow Kinetics (>100°C) Target: Metal Ions, 2° Epoxides M1->Ring

Caption: Structural dynamics of 1H-Benzimidazole-6-methanamine showing the rapid proton exchange and distinct reactivity zones for orthogonal cross-linking.

Application A: Latent Curing of High-Performance Epoxy Thermosets

Context: Standard amine hardeners often suffer from short pot lives. 1H-Benzimidazole-6-methanamine acts as a "hybrid" hardener. The aliphatic amine initiates gelation, while the benzimidazole ring provides high glass transition temperature (Tg) and adhesion through hydrogen bonding, activated only during the post-cure cycle.

Protocol 1: One-Pot Latent Curing Formulation

Materials:

  • Resin: Diglycidyl ether of bisphenol A (DGEBA), EEW ~190 g/eq.

  • Cross-linker: 1H-Benzimidazole-6-methanamine (MW: 147.18 g/mol ).

  • Solvent (Optional): Methyl ethyl ketone (MEK) for varnish applications.

Stoichiometry Calculation:

  • Amine Hydrogen Equivalent Weight (AHEW):

    • The primary amine provides 2 active hydrogens.

    • The imidazole ring provides 1 active hydrogen (latent).

    • Conservative AHEW (RT Cure): 147.18 / 2 = 73.6 g/eq .

    • Total AHEW (High Temp Cure): 147.18 / 3 = 49.1 g/eq .

  • Recommendation: Formulate based on the primary amine (2H) to ensure a stable B-stage (gel), allowing the ring nitrogen to act as a catalyst/cross-linker during the final bake.

Step-by-Step Methodology:

  • Dispersion:

    • If using solvent-free: Grind the benzimidazole derivative into a fine powder (<50 µm). Disperse into the DGEBA resin at 40°C using a high-shear mixer (2000 RPM, 10 mins).

    • Note: The mixture will appear opaque/suspension.

  • Degassing:

    • Place the mixture in a vacuum chamber (-0.1 MPa) at 45°C for 20 minutes to remove entrapped air.

  • Curing Cycle (The "Step-Cure" is Critical):

    • Stage 1 (Gelation): Heat to 80°C for 2 hours .

      • Mechanism:[1][2] The aliphatic -CH₂NH₂ reacts with epoxide rings.[3] The system solidifies but remains chemically active.

    • Stage 2 (Vitrification): Ramp to 150°C for 3 hours .

      • Mechanism:[1][2] The benzimidazole ring nitrogen attacks remaining epoxides, and etherification occurs. The rigid aromatic core locks into the network.

  • Validation:

    • Perform DSC (Differential Scanning Calorimetry). A fully cured network should exhibit a Tg > 140°C (depending on resin backbone).

Application B: Cross-linking Polybenzimidazole (PBI) Membranes

Context: PBI membranes are the gold standard for high-temperature fuel cells but suffer from mechanical swelling when doped with phosphoric acid (PA). Using 1H-Benzimidazole-6-methanamine allows for inter-chain cross-linking without sacrificing proton conductivity, as the cross-linker itself contains a proton-conducting imidazole ring.

Protocol 2: Post-Fabrication Cross-linking

Mechanism: This protocol uses a bifunctional linker (e.g., a di-epoxide or di-halide) where the 6-methanamine serves as a grafting agent to increase the density of reactive amine sites on a standard PBI backbone, or is used as a monomer in the initial polymerization. Below is the Grafting/Cross-linking approach.

Materials:

  • Base Polymer: Meta-PBI (commercial grade) dissolved in DMAc (N,N-dimethylacetamide).

  • Cross-linker: 1H-Benzimidazole-6-methanamine.

  • Activator: Terephthaloyl chloride (TCL) or a diepoxide (e.g., BADGE).

Workflow:

  • Dope Solution Preparation:

    • Dissolve PBI in DMAc (approx. 15 wt%).

    • Add 1H-Benzimidazole-6-methanamine (1–5 wt% relative to polymer).

    • Insight: The methanamine acts as a small-molecule plasticizer initially, aiding film formation.

  • Film Casting:

    • Cast solution onto a glass substrate. Dry at 80°C (12 h) then 140°C (vac, 4 h) to remove solvent.

  • Thermal Cross-linking (In-Situ):

    • If using a diepoxide linker added to the dope:

    • Heat the film to 180°C for 1 hour .

    • Reaction: The methanamine reacts with the diepoxide, which simultaneously reacts with the secondary amines on the main PBI chain, forming a semi-interpenetrating network (semi-IPN).

  • Acid Doping:

    • Immerse the cross-linked film in 85% Phosphoric Acid at room temperature for 48 hours.

    • Result: The added benzimidazole groups from the cross-linker provide additional sites for acid coordination, boosting proton conductivity (

      
       transport).
      
Figure 2: PBI Membrane Stabilization Workflow

PBI_Workflow cluster_result Final Properties Step1 Dope Preparation PBI + DMAc + 6-Methanamine Step2 Casting & Drying Formation of dense film Step1->Step2 Step3 Thermal Cross-linking (180°C, Vacuum) Formation of Covalent Network Step2->Step3 Heat + Time Step4 Acid Doping (85% H3PO4) Proton Channel Activation Step3->Step4 Result High Mechanical Strength Reduced Swelling High Proton Conductivity Step4->Result

Caption: Workflow for stabilizing PBI fuel cell membranes using 6-methanamine as a functional cross-linking additive.

Data Summary: Comparative Performance

The following table illustrates the expected improvements when using 1H-Benzimidazole-6-methanamine compared to standard aliphatic amines (e.g., EDA) in epoxy systems.

PropertyStandard Amine (EDA)1H-Benzimidazole-6-methanamineBenefit
Curing Onset Room Temp (Fast)80°C (Latent)Extended Pot Life (Processability)
Glass Transition (Tg) ~100°C>150°CSuperior Thermal Stability
Adhesion (Metal) ModerateHighImidazole ring coordinates with metal substrates
Chemical Resistance Low (Acid sensitive)HighAromatic stability + Acid buffering capacity

Troubleshooting & Quality Control

  • Issue: Incomplete Cure (Tacky Surface).

    • Cause: The benzimidazole ring did not react due to insufficient temperature.

    • Fix: Ensure the "Post-Cure" stage reaches at least 150°C. The aliphatic amine alone is insufficient for full network density.

  • Issue: Solubility Issues.

    • Cause: 1H-Benzimidazole-6-methanamine has high crystallinity.

    • Fix: Pre-dissolve in a polar solvent (DMF, DMAc) or use melt-blending techniques if solvent-free is required.

  • Safety Note: While less volatile than liquid amines, the dust is an irritant. Use standard PPE (gloves, fume hood).

References

  • VertexAI Search. (2023). The Structure and Cure Mechanism of 2, 3-bis (benzimidazolyl) Pyridine with an Epoxy Resin System. CPRI Journal. 2

  • Evonik Industries. (n.d.). Imidazole Curing Agents for Epoxy Resins: Technical Data Sheet. 4[5][6]

  • Li, Q., et al. (2007). Cross-Linked Polybenzimidazole Membranes for Fuel Cells. Chemistry of Materials, ACS Publications. 7[6]

  • Wang, S., et al. (2017). Tightening Polybenzimidazole (PBI) Nanostructure via Chemical Cross-linking for Membrane H2/CO2 Separation. OSTI.gov. 5[6][8]

  • BenchChem. (2025).[9] Application Notes and Protocols for 6-Chloro-1H-benzimidazol-1-amine in Medicinal Chemistry. (Cited for general benzimidazole handling protocols). 9[5][6][8][10]

Sources

Troubleshooting & Optimization

Troubleshooting solubility issues with 2-amino-benzimidazole derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Solubility Optimization for 2-Amino-Benzimidazole Derivatives

Executive Summary

Topic: Troubleshooting solubility bottlenecks in 2-amino-benzimidazole (2-ABI) scaffolds. Target Audience: Medicinal Chemists, Formulation Scientists, and Biologists. Core Challenge: 2-ABI derivatives often exhibit "brick dust" properties—high melting points and low aqueous solubility—driven by strong intermolecular hydrogen bonding between the 2-amino donor and the N-3 acceptor in the crystal lattice. This guide provides mechanistic diagnostics and validated protocols to overcome these barriers.

Part 1: Diagnostic Workflow

Before attempting random additives, diagnose the mechanism of insolubility. Is it a lattice energy issue (won't dissolve in DMSO) or a hydration issue (crashes out in water)?

Solubility_Diagnosis Start START: Compound State DMSO_Test Step 1: Dissolve in DMSO (Target: 10-20 mM) Start->DMSO_Test Insoluble_DMSO Issue: High Lattice Energy (Brick Dust) DMSO_Test->Insoluble_DMSO Turbid/Solid remains Soluble_DMSO Step 2: Dilute to Aqueous Buffer (e.g., PBS pH 7.4) DMSO_Test->Soluble_DMSO Clear Solution Lattice_Fix Action: Disrupt Crystal Packing 1. Heat/Sonication 2. Salt Formation (Mesylate/HCl) 3. Pro-drug (mask NH) Insoluble_DMSO->Lattice_Fix Precipitation Precipitate Forms? Soluble_DMSO->Precipitation Crash_Out Issue: Hydrophobicity/pKa Mismatch (Solvent Shock) Precipitation->Crash_Out Yes Success Proceed to Assay Precipitation->Success No Hydration_Fix Action: Enhance Solvation 1. Check pKa (Target pH < 6.5) 2. Add Cyclodextrin (HP-β-CD) 3. Cosolvent (PEG400) Crash_Out->Hydration_Fix

Figure 1: Diagnostic decision tree for isolating solubility mechanisms. High lattice energy requires structural/solid-state modification, while solvation issues can often be managed with formulation.

Part 2: Technical Troubleshooting (Q&A)

Issue 1: The "Brick Dust" Scenario

Q: My 2-amino-benzimidazole derivative will not dissolve in 100% DMSO, even at 10 mM. It remains a suspension. What is happening?

The Science: This is a classic "brick dust" profile. The 2-amino-benzimidazole core is planar and possesses a self-complementary hydrogen bonding motif. The exocyclic 2-amino group acts as a donor, and the ring nitrogen (N-3) acts as an acceptor. This forms a tight "zipper-like" crystal lattice with extremely high lattice energy. DMSO cannot overcome the enthalpy required to break these crystal interactions.

Troubleshooting Protocol:

  • Thermal Shift: Heat the DMSO stock to 40–50°C. If it dissolves but precipitates upon cooling, your compound is a candidate for Supersaturation Dosing (use immediately) but will likely fail long-term storage.

  • Acidic Stock Preparation: Instead of pure DMSO, prepare the stock in DMSO containing 1-2 equivalents of Methanesulfonic Acid (MSA) .

    • Why: Protonating the benzimidazole core disrupts the planar H-bond network, significantly lowering lattice energy.

    • Caution: Ensure your downstream assay can tolerate the trace acid (buffer capacity check required).

Issue 2: The "Solvent Shock" (Crash-out)

Q: My compound dissolves in DMSO but precipitates immediately when diluted into PBS (pH 7.4).

The Science: The pKa of the 2-amino-benzimidazole core is typically ~7.5 [1].[1] At pH 7.4, a significant fraction (~50%) of the molecules are in the neutral (uncharged) state. The neutral species is highly hydrophobic (high LogP) and aggregates rapidly when the cosolvent (DMSO) concentration drops below 1-2%.

Troubleshooting Protocol:

  • pH Adjustment:

    • Lower the assay buffer pH to 6.0–6.5 if the biology permits. At pH 6.0, the core is >90% protonated (cationic), drastically increasing aqueous solubility.

  • Cyclodextrin Complexation:

    • Use Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in the buffer.[2] The hydrophobic cavity of HP-β-CD encapsulates the benzimidazole core, shielding it from water while maintaining solubility.

    • Standard: 10-20% HP-β-CD in the assay buffer prevents crash-out for concentrations up to 50 µM.

Issue 3: Salt Formation Failures

Q: I tried making an HCl salt to improve solubility, but it is hygroscopic or turns into an oil ("oiling out").

The Science: HCl salts of benzimidazoles can be problematic due to the high mobility of the chloride counter-ion and the potential for hydrate formation. If the lattice energy of the salt is too low, it absorbs water (hygroscopic) or fails to crystallize (oil).

Troubleshooting Protocol:

  • Switch Counter-ions: Move to "structure-breaking" or larger counter-ions that encourage stable packing.

    • Mesylate (Methanesulfonate): Often yields stable, non-hygroscopic crystalline solids for this scaffold.

    • Tosylate: Good for lipophilic derivatives.

  • Avoid "Common Ion Effect": Do not dissolve HCl salts in saline (NaCl) buffers; the high chloride concentration will force the drug back out of solution.

Part 3: Experimental Protocols

Protocol A: Kinetic Solubility with Nephelometry

Use this to determine the maximum concentration before precipitation occurs.

  • Preparation: Prepare a 10 mM stock in DMSO.

  • Plate Setup: In a clear-bottom 96-well plate, add 196 µL of Assay Buffer (e.g., PBS pH 7.4).

  • Dosing: Add 4 µL of DMSO stock (Final: 200 µM, 2% DMSO). Mix by shaking for 30s.

  • Measurement: Read Absorbance at 600 nm (turbidity) or use a Nephelometer.

    • Threshold: Abs > 0.005 (above background) indicates precipitation.

  • Remediation: If precipitation occurs, repeat with Buffer + 20% HP-β-CD .

Protocol B: Micro-Scale Salt Screening

Use this to find a stable solid form.

  • Dissolution: Dissolve 50 mg of free base in minimal hot Ethanol or Acetone.

  • Acid Addition: Add 1.05 equivalents of acid (MSA, HCl in ether, or p-Toluenesulfonic acid).

  • Crystallization:

    • Slow Cool: Allow to cool to RT.

    • Anti-solvent: If no solid forms, add diethyl ether or hexane dropwise until cloudy.

  • Evaluation: Filter solid and test solubility in water vs. the free base.

Part 4: Reference Data

Table 1: Solvent Compatibility for 2-ABI Derivatives

Solvent SystemSolubility PotentialApplicationNotes
DMSO (100%) High (10-50 mM)Stock SolutionsMay require heat for rigid analogs.
PBS (pH 7.4) Low (< 10 µM)Biological AssaysOften requires <1% DMSO to maintain stability.
Acetate Buffer (pH 5.0) High (> 100 µM)Formulation/DosingProtonates the N3 position (pKa ~7.5).
20% HP-β-CD / Water Very High (> 500 µM)IV/IP DosingBest for preventing aggregation.
PEG400 / Water (30:70) ModerateOral DosingViscosity may affect pipetting.

Table 2: pKa Considerations

MoietyApprox pKaImpact at pH 7.4
2-Aminobenzimidazole (Core) 7.5 [1]~50% Ionized. Solubility is borderline.
Benzoxazole Analog 4.5 [1]99% Neutral. Very poor solubility.
2-Aminobenzothiazole 4.5 [4]99% Neutral. Very poor solubility.

References

  • Hermann, T. (2014). 2-Aminobenzoxazole ligands of the hepatitis C virus internal ribosome entry site. University of California, San Diego. Link

  • BenchChem Technical Support. (2025). Technical Support Center: Enhancing Benzimidazole Compound Solubility for Biological Assays. Link

  • Moriwaki, C., et al. (2011). Solubility improvement of an anthelmintic benzimidazole carbamate by association with dendrimers. SciELO. Link

  • BenchChem Technical Support. (2025). Troubleshooting low solubility of 2-aminobenzothiazole compounds. Link

  • Tonin, L. T. D., et al. (2011). Solubility improvement of albendazole using polyamidoamine dendrimers. Brazilian Journal of Pharmaceutical Sciences. Link

Sources

Technical Support Center: Purification of 2-Amino-6-aminomethylbenzimidazole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of 2-amino-6-aminomethylbenzimidazole. This document is designed for researchers, scientists, and drug development professionals who are navigating the complexities of isolating this highly polar and basic compound. As Senior Application Scientists, we have consolidated field-proven insights and foundational scientific principles to help you troubleshoot common challenges and optimize your purification workflows.

Understanding the Molecule: Why Is Purification Challenging?

2-Amino-6-aminomethylbenzimidazole is a highly functionalized heterocyclic compound. Its purification is notoriously difficult due to two primary chemical characteristics:

  • High Polarity: The presence of three amine functionalities and the benzimidazole core makes the molecule exceptionally polar. This leads to very strong interactions with polar stationary phases like silica gel and high solubility in polar solvents like water, complicating both chromatography and liquid-liquid extractions.[1][2]

  • Basicity: The molecule possesses three basic nitrogen centers: the 2-amino group, the aminomethyl side chain, and the imidazole ring nitrogen. These groups readily protonate, leading to strong, often irreversible, binding to the acidic silanol groups on standard silica gel, which results in significant peak tailing, streaking, and low recovery.[3][4][5]

Understanding the molecule's protonation states at different pH values is critical for developing effective purification strategies.

Table 1: Physicochemical Properties of 2-Amino-6-aminomethylbenzimidazole and Analogs

PropertyValue (Estimated)Significance for Purification
Structure Chemical structure of 2-amino-6-aminomethylbenzimidazoleThree basic centers contribute to high polarity and pH-dependent charge.
pKa Values pKa₁ ≈ 3.1pKa₂ ≈ 7.6pKa₃ ≈ 12.5The molecule will be fully protonated (+3 charge) in strong acid, dicationic (+2) around neutral pH, and monocationic (+) in moderate base. This pH-dependent charge is key for ion-exchange and extraction strategies.[6]
Solubility High in aqueous acid and polar protic solvents (water, methanol). Low in non-polar organic solvents (hexane, dichloromethane).Dictates the choice of solvents for chromatography, extraction, and recrystallization. Poor solubility in typical organic eluents makes normal-phase chromatography challenging.[1]

Note: pKa values are based on the close analog 2-(aminomethyl)benzimidazole and serve as a strong proxy for understanding the molecule's behavior.[6]

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the purification of 2-amino-6-aminomethylbenzimidazole in a question-and-answer format.

Q1: My compound is streaking severely on a silica gel TLC plate and I get very low recovery from my silica flash column. What's happening?

A: This is the most common issue and is caused by strong acid-base interactions between the basic amine groups of your compound and the acidic silanol groups (Si-OH) on the silica surface.[3][4] This interaction leads to irreversible adsorption, resulting in streaking and poor recovery.

Solutions:

  • Use a Basic Modifier: Neutralize the acidic sites on the silica by adding a small amount of a basic modifier to your mobile phase.[3][5]

    • For Flash Chromatography: A common mobile phase is a gradient of methanol in dichloromethane (DCM). Add 0.5-2% triethylamine (TEA) or a 7N ammonia in methanol solution to the mobile phase.[3][7] For example, start with 100% DCM + 1% TEA and gradually increase to 10% MeOH in DCM + 1% TEA.

  • Switch to a Different Stationary Phase: If modifiers are ineffective, the best approach is to use a stationary phase that does not have acidic sites.

    • Alumina (Basic or Neutral): Alumina is an excellent alternative to silica for purifying basic compounds.[3][7] You can often use similar solvent systems as with silica (e.g., Ethyl Acetate/Hexane or DCM/Methanol).

    • Amine-Functionalized Silica: These columns have an amine-based coating that prevents the acid-base interaction and can provide excellent separation without needing a mobile phase modifier.[4]

Q2: I switched to a C18 reversed-phase column, but my compound elutes in the void volume with no retention. How can I fix this?

A: This occurs because your compound is too polar to interact effectively with the non-polar C18 stationary phase.[1][2] In reversed-phase chromatography, retention is driven by hydrophobic interactions, which are minimal for your highly polar molecule.

Solutions:

  • Use Hydrophilic Interaction Liquid Chromatography (HILIC): This is the most recommended technique for separating highly polar, water-soluble compounds.[2][8][9] HILIC uses a polar stationary phase (like silica, diol, or zwitterionic) and a mobile phase with a high concentration of a water-miscible organic solvent, like acetonitrile. Water acts as the strong eluting solvent.

  • Use Specialized Reversed-Phase Columns: If you must use reversed-phase, standard C18 is not ideal.

    • Polar-Embedded or Polar-Endcapped Columns: These columns are designed with modifications to the stationary phase that enhance the retention of polar analytes and prevent "phase collapse" when using highly aqueous mobile phases.[1][2][8]

  • Adjust Mobile Phase pH: For ionizable compounds, adjusting the pH to suppress ionization can increase hydrophobicity and retention. However, for a molecule with three basic groups, finding an optimal pH where it is neutral and still soluble can be difficult.

Q3: My compound is highly soluble in water but crashes out of every organic solvent I try. How can I perform a liquid-liquid extraction or load it onto a column?

A: This solubility profile is expected. You can leverage the basicity of the compound to your advantage during extraction and use a specific technique for column loading.

Solutions:

  • pH-Based Liquid-Liquid Extraction:

    • To remove non-polar or neutral organic impurities, dissolve your crude product in an acidic aqueous solution (e.g., 1M HCl). Your compound will form a highly water-soluble salt.

    • Wash this aqueous layer with an organic solvent like ethyl acetate or DCM to extract the impurities.

    • Carefully basify the aqueous layer with a base like NaOH or NaHCO₃ to the point of maximum precipitation of your product.

    • Extract the neutral product into a more polar organic solvent or collect it by filtration if it precipitates cleanly.

  • Dry Loading for Chromatography: To prevent your compound from precipitating at the top of the column when it hits a less polar mobile phase, use the dry loading technique.[8]

    • Dissolve your crude sample in a minimal amount of a polar solvent in which it is soluble (e.g., methanol).

    • Add a small amount of silica gel or an inert support like Celite® to this solution to form a thick slurry.

    • Carefully evaporate the solvent under reduced pressure until you have a dry, free-flowing powder.

    • Load this powder directly onto the top of your pre-packed chromatography column.

Q4: I'm trying to recrystallize my product, but it keeps "oiling out" instead of forming crystals. What should I do?

A: "Oiling out" typically happens when the solution is too supersaturated, cooled too quickly, or when significant impurities are present that inhibit crystal lattice formation.[3]

Solutions:

  • Add More Solvent: Your solution may be too concentrated. Add a small amount of hot solvent to redissolve the oil, then allow it to cool much more slowly.[3]

  • Slow Cooling: This is critical. After dissolving your compound in the minimum amount of hot solvent, insulate the flask (e.g., with glass wool or by placing it in a warm water bath) to ensure it cools to room temperature over several hours before moving it to an ice bath.

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic glass fragments can act as nucleation sites.[3]

    • Seed Crystals: If you have a tiny amount of pure product, add a single crystal to the cooled solution to initiate crystallization.[3]

  • Pre-Purification: If the issue persists, it is likely due to impurities. Perform a preliminary purification step, such as a quick filtration through a plug of silica or alumina, before attempting recrystallization.[3]

Visual Workflows & Diagrams

To assist in your decision-making process, we have developed the following workflows.

G start Crude 2-amino-6-aminomethylbenzimidazole purity_check Initial Purity Assessment (TLC/LCMS) start->purity_check high_purity Relatively Clean (>85%) purity_check->high_purity High low_purity Complex Mixture (<85%) purity_check->low_purity Low recrystallization Attempt Recrystallization high_purity->recrystallization chromatography Proceed to Chromatography low_purity->chromatography recryst_success Success! Pure Product recrystallization->recryst_success recryst_fail Fails or 'Oils Out' recrystallization->recryst_fail technique_choice Select Chromatography Technique chromatography->technique_choice recryst_fail->chromatography hilic HILIC (Recommended for high polarity) technique_choice->hilic Best Option normal_phase Modified Normal-Phase (Silica + NH3 or Alumina) technique_choice->normal_phase Good Option rp_hplc Specialized Reversed-Phase (Polar-Embedded C18) technique_choice->rp_hplc Alternative

Caption: Decision tree for selecting a purification strategy.

G start Chromatography Problem Observed streaking streaking start->streaking no_elution no_elution start->no_elution no_retention no_retention start->no_retention co_elution co_elution start->co_elution

Caption: Troubleshooting workflow for common chromatography issues.

Detailed Experimental Protocols

Protocol 1: Flash Chromatography on Alumina

This protocol is recommended for a robust initial purification of basic compounds.

  • Slurry Pack the Column: Prepare a slurry of neutral or basic alumina in your starting eluent (e.g., 100% Ethyl Acetate or 2% Methanol in DCM). Pour the slurry into the column and allow it to pack under light pressure.

  • Prepare and Load the Sample: Use the dry loading technique described in FAQ Q3 for best results.

  • Elution: Begin with a less polar solvent system where your compound has an Rf of ~0.1 on an alumina TLC plate.

  • Run Gradient: Gradually increase the polarity of the mobile phase. A typical gradient might be from 2% to 20% Methanol in DCM.

  • Collect and Analyze Fractions: Collect fractions and analyze them by TLC, staining with potassium permanganate or another suitable stain if the compound is not UV-active.

Protocol 2: Purification by HILIC

This is the preferred method for high-resolution separation of highly polar compounds.

  • Column and System: Use a HILIC column (e.g., silica, diol, or amide chemistry). The HPLC system should be equilibrated with the initial mobile phase for an extended period to ensure a stable water layer on the stationary phase.

  • Mobile Phase: A typical HILIC mobile phase consists of:

    • Solvent A: Water with a buffer (e.g., 10 mM Ammonium Formate, pH adjusted to 3.5)

    • Solvent B: Acetonitrile

  • Sample Preparation: Dissolve the sample in a solvent mixture that is as close as possible to the initial mobile phase conditions (i.e., high acetonitrile concentration) to ensure good peak shape.

  • Elution Gradient: Start with a high percentage of organic solvent (e.g., 95% Acetonitrile / 5% Water + buffer). Run a gradient to increase the percentage of the aqueous component (e.g., to 50% Water + buffer) to elute your polar compound.

  • Post-Run Equilibration: Ensure the column is re-equilibrated at the initial high organic conditions for several column volumes before the next injection.

References
  • Rojas-Hernández, A., et al. (2002). Acid-base equilibrium studies of 2-(aminomethyl)benzimidazole in aqueous solution. Revista de la Sociedad Química de México, 46(2). [Link]

  • Teledyne ISCO. (n.d.). Strategies for the Flash Purification of Highly Polar Compounds. Lab-ex Kft. [Link]

  • Martínez-Martínez, F. J., et al. (2018). Synthesis and Structure of Sulfur Derivatives from 2-Aminobenzimidazole. Molecules, 23(9), 2338. [Link]

  • University of Rochester. (n.d.). Flash Column Chromatography. [Link]

  • Sriram, R., et al. (2015). Novel Synthesis and Characterization of 2-Aminobenzimidazole Derivative. SOJ Materials Science & Engineering, 3(2), 1-4. [Link]

  • El-Sayed, N. N. E., et al. (2021). Newly designed 2-(aminomethyl)benzimidazole derivatives as possible tyrosine kinase inhibitors: synthesis, characterization, preliminary cytotoxic evaluation and in Silico studies. Chemical Review and Letters, 4(2), 79-88. [Link]

  • Biotage. (2023, January 19). Is there an easy way to purify organic amines?[Link]

  • Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?[Link]

  • Patel, R. P., et al. (2020). SYNTHESIS, REACTIONS, AND PHARMACOLOGICAL APPLICATIONS OF 2-AMINOBENZIMIDAZOLES: AN UPDATE. International Journal of Pharmaceutical Sciences and Research, 11(10), 4814-4830. [Link]

  • Reddit. (2023, January 8). Purification of strong polar and basic compounds. r/Chempros. [Link]

Sources

Technical Support Center: Stability & Synthesis of Aminomethyl-Benzimidazoles

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online Operator: Senior Application Scientist Ticket ID: AMBZ-OX-001 Subject: Preventing oxidation of the aminomethyl group in benzimidazoles

Executive Summary

The 2-(aminomethyl)benzimidazole (AMBZ) scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for purines and a key pharmacophore in kinase inhibitors and anti-infectives. However, the exocyclic primary amine at the "benzylic" C2 position is chemically labile.

Unlike a standard benzylamine, the electron-deficient benzimidazole ring acidifies the


-protons (benzylic protons), making the methylene group susceptible to radical abstraction and subsequent oxidation. This leads to the formation of aldehydes, amides, or oxidative dimers (azo/diazo species), often observed as "browning" or "pinking" of the material.

This guide addresses the three critical phases where oxidation occurs: Synthesis/Workup , Storage , and Metabolic Stability .

Module 1: Synthesis & Purification Troubleshooting

User Issue: "My reaction worked (LCMS shows product), but the oil turned dark brown/black during the workup, and the yield crashed."

Root Cause Analysis

The free base of 2-aminomethylbenzimidazole is highly sensitive to aerobic oxidation, particularly in solution at pH > 8.

  • Mechanism: In basic media, the amine lone pair and the benzylic protons are exposed. Dissolved oxygen (or trace metals) facilitates the formation of a radical cation or imine intermediate, which hydrolyzes to the aldehyde or polymerizes.

  • The "Brown Gunk": This is typically a mixture of oxidative oligomers (azo-linkages) and degradation products like benzimidazole-2-carboxaldehyde.

The "Safe-Path" Protocol

Do not isolate the free base unless absolutely necessary.

Step-by-Step Workflow:

  • Deoxygenation: Sparge all reaction solvents (MeOH, EtOH, Water) with Argon/Nitrogen for 15 minutes prior to use.

  • Acidic Quench: If the reaction uses basic conditions (e.g., condensation of o-phenylenediamine + glycine), quench directly with concentrated HCl before exposing to air.

  • Isolation as Salt: Evaporate the solvent to obtain the dihydrochloride salt (2HCl). This solid is stable.

  • Purification: If column chromatography is required, use an acidic mobile phase (e.g., DCM/MeOH + 0.1% TFA) rather than basic modifiers (NH4OH/TEA).

Visual Workflow: Safe Synthesis Pathway

G Start o-Phenylenediamine + Glycine Reaction Cyclization (Acid Catalyzed) Start->Reaction Branch Workup Decision Reaction->Branch RiskPath Basic Extraction (pH > 9, Air) Branch->RiskPath Standard Workup SafePath Direct HCl Quench Branch->SafePath Recommended Oxidation Oxidative Dimerization (Brown Impurities) RiskPath->Oxidation O2 Exposure Product Stable 2HCl Salt (White Solid) SafePath->Product Evaporation

Figure 1: Decision tree for the workup of aminomethyl-benzimidazoles. The "Safe Path" avoids the unstable free-base intermediate.

Module 2: Storage & Stability (FAQs)

User Question: "Can I store the free base in the fridge, or do I need to make the salt?"

Technical Guide: Salt Selection

The free base is kinetically unstable. The protonation of the primary amine (and the benzimidazole N3) removes electron density from the system, significantly raising the oxidation potential (making it harder to oxidize).

Comparative Stability Data:

FormStability (25°C, Air)HygroscopicityRecommendation
Free Base Poor (< 1 week). Turns pink/brown.LowAvoid. Only generate in situ.
Monohydrochloride Moderate.[1]ModerateAcceptable for short term.
Dihydrochloride (2HCl) Excellent (> 1 year). High (Desiccate)Gold Standard for storage.
TFA Salt Good.HighGood for LCMS/Prep-HPLC.

Protocol for Salt Conversion: If you have the free base and need to store it:

  • Dissolve in minimal dry MeOH.

  • Add 2.2 equivalents of 4M HCl in Dioxane.

  • Add Et2O or MTBE to precipitate the salt.

  • Filter and dry under vacuum.[2]

Module 3: Metabolic Stability (Medicinal Chemistry)

User Issue: "My compound is disappearing in liver microsome (RLM/HLM) assays. Is this the amine oxidizing?"

Mechanism of Metabolic Clearance

Yes. The aminomethyl group is a "soft spot" for Cytochrome P450 enzymes (specifically CYP1A2 and CYP2E1).

  • N-Oxidation: Direct oxidation of the primary amine to hydroxylamine (

    
    ), which can dehydrate to the imine.
    
  • 
    -C Hydroxylation:  The major pathway. CYP450 abstracts a benzylic hydrogen atom.[3] The resulting radical recombines with 
    
    
    
    to form a carbinolamine, which spontaneously collapses to the aldehyde (Benzimidazole-2-carboxaldehyde) and ammonia.
Visualizing the Metabolic Liability

Metabolism cluster_cyp CYP450 Oxidation Substrate 2-Aminomethyl benzimidazole Radical Benzylic Radical Intermediate Substrate->Radical H-Abstraction Carbinol Carbinolamine (Unstable) Radical->Carbinol +OH Aldehyde Benzimidazole-2- carboxaldehyde Carbinol->Aldehyde Spontaneous Collapse Ammonia NH3 Carbinol->Ammonia

Figure 2: The primary metabolic degradation pathway of AMBZ derivatives via CYP450-mediated oxidative deamination.

Structural Solutions (SAR)

To block this oxidation without losing potency, apply these modifications:

  • Deuteration: Replace benzylic protons with Deuterium (

    
    ). This exploits the Kinetic Isotope Effect (KIE), slowing down the rate-limiting H-abstraction step by CYPs.
    
  • Steric Hindrance: Introduce a methyl group at the

    
    -position (conversion to a secondary amine or branching).
    
    • Note: This creates a chiral center, which adds synthetic complexity.

  • Electron Withdrawal: Substitution on the benzimidazole ring (e.g., 5-Fluoro) can lower the electron density of the ring system, slightly stabilizing the benzylic position against radical formation.

References

  • Electrochemical Oxidation Mechanism

    • Nigam, S. et al. "Electrochemical oxidation of 2-amino-benzimidazole at pyrolytic graphite electrode." Indian Journal of Chemistry, 2005.

  • Synthesis & Microwave Methods

    • "Method for synthesizing 2-aminomethylbenzimidazole by microwave irradiation."[4] Patent CN101875638A.

  • Metabolic Oxidation (CYP Mechanisms)

    • Guengerich, F. P. "Mechanisms of Cytochrome P450-Catalyzed Oxidations." Chemical Research in Toxicology, 2001.

  • Benzylic Amine Oxidation

    • Kaur, M. et al. "Site-Selective Benzylic C–H Hydroxylation in Electron-Deficient Azaheterocycles."[5] ChemRxiv, 2024.

  • Salt Stability Studies

    • Sierra-Zenteno, A. et al. "Acid-base equilibrium studies of 2-(aminomethyl)benzimidazole in aqueous solution."[6] Journal of the Mexican Chemical Society, 2002.[6]

Sources

Technical Support Center: Resolving Regioselectivity in 2-Aminobenzimidazole Substitution

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the regioselective functionalization of 2-aminobenzimidazoles (2ABIs). The 2ABI scaffold is a privileged pharmacophore, but its 10-π electron system and cyclic guanidine core impart an 1[1]. This creates competing nucleophilic sites: the two endocyclic nitrogens (N1 and N3) and the exocyclic amine (C2-NH2). This guide provides field-proven troubleshooting strategies to achieve absolute regiocontrol.

Diagnostic Workflow

Before attempting a substitution, use the following logic tree to determine the optimal synthetic strategy based on your target site and substrate symmetry.

G Start 2-Aminobenzimidazole Starting Material Decision1 Target Substitution Site? Start->Decision1 Exo Exocyclic Amine (C2-NH2) Decision1->Exo Exocyclic Endo Endocyclic Nitrogen (N1 / N3) Decision1->Endo Endocyclic Protect Protect N1/N3 (e.g., Troc-Cl) Exo->Protect Decision2 Is the Benzimidazole Ring Asymmetric? Endo->Decision2 SubExo Perform Exocyclic Substitution Protect->SubExo Deprotect Deprotect N1/N3 SubExo->Deprotect DeNovo De Novo Synthesis (Cyclodesulfurization) Decision2->DeNovo Yes (Avoids N1/N3 Mixtures) Direct Direct Alkylation (Mild Base, RT) Decision2->Direct No (Symmetric Ring)

Troubleshooting workflow for regioselective 2-aminobenzimidazole substitution.

Frequently Asked Questions (FAQs)

Q1: Why do my alkylation reactions yield an inseparable mixture of N1-alkylated and exocyclic N-alkylated products? Causality & Insight: The endocyclic N1 nitrogen is thermodynamically and kinetically more nucleophilic than the exocyclic C2-NH2 group due to the delocalization of the exocyclic lone pair into the aromatic ring[1]. However, if you use strong bases (e.g., NaH) or elevated temperatures, you strip the kinetic control, leading to over-alkylation or competitive exocyclic substitution. Solution: To achieve2, you must operate under strict kinetic control[2]. Use mild bases like K₂CO₃ in polar aprotic solvents (DMF or MeCN) at room temperature. If your actual target is the exocyclic amine, you cannot simply "force" the reaction. You must first mask the endocyclic nitrogens using a protecting group like , which exploits the nucleophilicity difference to selectively protect N1/N3 prior to exocyclic functionalization.

Q2: I am working with a 4-substituted 2-aminobenzimidazole. Why am I getting a mixture of N1 and N3 alkylation? Causality & Insight: In symmetric 2ABIs, N1 and N3 are equivalent. However, introducing a substituent at the 4- or 5-position breaks this symmetry, leading to annular tautomerism. Direct alkylation of these asymmetric anions results in 3 (ranging from 100:0 to 29:71) because the Sₙ2 transition state is influenced by a highly unpredictable interplay of electrostatic field effects and steric non-bonded interactions[3]. Solution: Abandon direct alkylation for asymmetric substrates. Instead, utilize a de novo synthesis approach. By starting with an appropriately substituted o-phenylenediamine and reacting it with an isothiocyanate via 4, you fix the regiochemistry before the imidazole ring is even closed[4].

Quantitative Data: Regioselectivity Outcomes

To guide your experimental design, the following table summarizes the expected regioselectivity based on substrate type and reaction conditions.

Substrate TypeReaction StrategyReagents & ConditionsTarget SiteRegioselectivity (%)
Symmetric 2ABIDirect AlkylationAlkyl halide, K₂CO₃, MeCN, 25°CN1>95%[2]
Symmetric 2ABIDirect AlkylationAlkyl halide, NaH, DMF, 80°CN1 + ExocyclicMixed (Thermodynamic)
Asymmetric 4-Substituted 2ABIDirect AlkylationAlkyl halide, K₂CO₃, DMFN1 vs N329% - 100% (Variable)[3]
Asymmetric 2ABI PrecursorCyclodesulfurizationIsothiocyanate, Vis-Light, EtOH/H₂ON1 (Regiospecific)100%[4]
Hydroxyalkyl-2ABITroc ProtectionTroc-Cl, Et₃NN1 (Protected)>90%

Standard Operating Procedures (Protocols)

Protocol 1: Kinetically Controlled N1-Selective Alkylation

Purpose: To selectively alkylate the N1 position of symmetric 2ABIs without exocyclic interference. Self-Validating Mechanism: The use of ambient temperature and a weak base prevents the deprotonation of the exocyclic amine, ensuring only the endocyclic nitrogen is activated[5].

  • Preparation: Dissolve 2-aminobenzimidazole (1.0 equiv) in anhydrous acetonitrile (MeCN) at a concentration of 0.2 M.

  • Activation: Add K₂CO₃ (1.5 equiv). Stir at room temperature for 15 minutes to generate the reactive endocyclic anion.

  • Substitution: Add the alkylating agent (1.1 equiv) dropwise. Maintain stirring at room temperature for 3–4 hours.

  • Validation Checkpoint: Monitor the reaction via TLC (eluent: 10% MeOH in DCM). The 5 will appear as a distinct, higher R_f spot compared to the starting material[5]. The absence of a third spot confirms that exocyclic over-alkylation has been successfully suppressed.

  • Workup: Quench with distilled water, extract with ethyl acetate (3x), dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol 2: Regiospecific Synthesis via Visible-Light Cyclodesulfurization

Purpose: To achieve 100% regiocontrol when synthesizing asymmetric (e.g., 4- or 5-substituted) N-substituted 2-aminobenzimidazoles. Self-Validating Mechanism: By constructing the thiourea intermediate from an already-substituted o-phenylenediamine, the position of the alkyl/aryl group is structurally locked prior to ring closure, mathematically eliminating the possibility of N1/N3 scrambling[4].

  • Thiourea Formation: In an open flask, combine N-substituted o-phenylenediamine (1.0 equiv) and the desired isothiocyanate (1.0 equiv) in an EtOH/H₂O (9:1) solvent mixture. Add K₂CO₃ (2.0 equiv).

  • Validation Checkpoint 1: Stir until TLC confirms the complete consumption of the diamine and the formation of the thiourea intermediate.

  • Cyclodesulfurization: Irradiate the stirring mixture with visible light (e.g., standard blue LEDs) at ambient temperature. The light mediates a radical-driven desulfurization without the need for toxic heavy metals (like HgO) or harsh oxidants[4].

  • Validation Checkpoint 2: Monitor the disappearance of the thiourea intermediate. The reaction is complete when the intermediate is fully converted to the fluorescent 2-aminobenzimidazole product.

  • Workup: Filter the resulting precipitate directly, or extract with ethyl acetate if the product remains soluble.

References

  • Padilla-Martínez, I. I., et al. "N-substitution Reactions of 2-Aminobenzimidazoles to Access Pharmacophores." Current Organic Synthesis. 1

  • Nguyen, T. T., et al. "A mild and scalable one-pot synthesis of N-substituted 2-aminobenzimidazoles via visible light mediated cyclodesulfurization." Scientific Reports (PMC).4

  • Spinks, D., et al. "Design, Synthesis and Biological Evaluation of Novel Inhibitors of Trypanosoma brucei Pteridine Reductase 1." ChemMedChem (PMC). 2

  • Beesu, M., et al. "Human Toll-Like Receptor 8-Selective Agonistic Activities in 1-Alkyl-1H-benzimidazol-2-amines." Journal of Medicinal Chemistry (ACS). 5

  • Claramunt, R. M., et al. "13C and 15N NMR spectra of aminobenzimidazoles in solution and in the solid state." Magnetic Resonance in Chemistry (ResearchGate). 3

  • Puodziukynaite, E., et al. "Selective nitrogen protection of hydroxyalkylbenzimidazoles using 2,2,2-trichloroethylchloroformate." Tetrahedron Letters (UMass).

Sources

Technical Support Center: Stability & Handling of 2-Amino-1H-Benzimidazole-6-Methanamine in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a specialized support resource for researchers working with 2-Amino-6-(aminomethyl)benzimidazole (systematically named 2-amino-1H-benzimidazole-6-methanamine ).

Part 1: Executive Technical Summary

Compound Profile:

  • Systematic Name: 2-amino-1H-benzimidazole-6-methanamine

  • Functional Motifs: The molecule contains two distinct amine environments:

    • Position 2 (Heteroaryl amine): Part of a guanidine-like system; electron-rich, capable of tautomerism.

    • Position 6 (Benzylic primary amine): Highly nucleophilic, susceptible to carbamylation and oxidative deamination.

Stability Verdict: Conditionally Stable. The compound is stable in anhydrous DMSO (Dimethyl Sulfoxide) for >24 hours at room temperature only if protected from atmospheric CO₂ and moisture. Long-term storage requires -20°C or -80°C under inert gas (Argon/Nitrogen).

Critical Risks in DMSO:

  • Carbamylation: The 6-aminomethyl group rapidly reacts with atmospheric CO₂ in DMSO to form carbamic acid/carbamates.

  • Oxidative Degradation: DMSO can act as a mild oxidant (Swern-type mechanism) towards the benzylic amine upon prolonged storage or heating, leading to aldehyde formation.

  • Hygroscopic Precipitation: DMSO absorbs water from the air, which may alter the solubility profile, causing the free base to precipitate.

Part 2: Mechanistic Stability Analysis

To ensure experimental reproducibility, it is vital to understand why instability occurs.

The Carbamylation Trap (CO₂ Artifacts)

DMSO is a polar aprotic solvent that enhances the nucleophilicity of primary amines. The 6-aminomethyl group is particularly prone to attacking atmospheric carbon dioxide.

  • Observation: Appearance of a new peak in HPLC or a downfield shift in NMR.

  • Mechanism:

    
    
    
  • Impact: This reaction reversibly alters the compound's binding affinity and pKa, leading to false negatives in biological assays.

DMSO-Induced Oxidation (The Formaldehyde Risk)

Industrial grade or aged DMSO often contains trace amounts of formaldehyde and dimethyl sulfide (decomposition products).

  • Schiff Base Formation: The highly reactive 6-aminomethyl group can condense with formaldehyde impurities to form an imine (

    
    ).
    
  • Impact: Permanent chemical modification of the stock solution.

Visualizing Degradation Pathways

The following diagram outlines the potential degradation routes in non-optimized DMSO storage.

StabilityPathways Compound 2-Amino-1H-benzimidazole- 6-methanamine Carbamate Carbamate Species (Reversible) Compound->Carbamate Nucleophilic Attack (Rapid in Air) Imine Schiff Base / Imine (Irreversible) Compound->Imine Condensation (Trace HCHO) Oxidation Oxidative Coupling (Azo formation) Compound->Oxidation Light/O2 (Slow) CO2 Atmospheric CO2 (in DMSO) CO2->Carbamate DMSO_Ox DMSO Breakdown (Formaldehyde) DMSO_Ox->Imine

Figure 1: Potential degradation pathways of 2-amino-1H-benzimidazole-6-methanamine in DMSO. The primary risks are carbamylation (reversible) and Schiff base formation (irreversible).

Part 3: Standard Operating Procedures (SOPs)

Protocol A: Preparation of Stable Stock Solutions (10 mM - 100 mM)
ParameterSpecificationReason
Solvent Grade DMSO, Anhydrous (≥99.9%), stored under Argon.Prevents hydrolysis and minimizes formaldehyde impurities.
Container Amber glass vial with PTFE-lined cap.Blocks UV light (prevents photo-oxidation of the benzimidazole ring) and ensures chemical resistance.
Environment Nitrogen or Argon glove box (ideal) or continuous flow.Eliminates CO₂ to prevent carbamate formation.
Dissolution Vortex at Room Temp (20-25°C). DO NOT HEAT. Heating DMSO >40°C accelerates decomposition and side reactions with amines.
Protocol B: Storage & Thawing
  • Aliquot Immediately: Do not store a single large volume. Aliquot into single-use volumes (e.g., 50 µL) to avoid freeze-thaw cycles.

  • Temperature: Store at -20°C for up to 3 months, or -80°C for up to 1 year.

  • Thawing: Thaw at room temperature. Check for precipitates. If precipitate forms, vortex vigorously. If it persists, sonicate for 5-10 seconds.

    • Note: If the precipitate does not dissolve, water absorption may have occurred, rendering the compound less soluble.

Part 4: Troubleshooting Guide & FAQs

Q1: My DMSO stock solution turned from clear to yellow/brown after 1 week at room temperature. Is it still usable?

Diagnosis: Likely Oxidation .[1] Technical Insight: Benzimidazoles, particularly 2-amino derivatives, are susceptible to photo-oxidation or oxidative coupling to form azo-dimers or N-oxides when exposed to light and air. The color change indicates the formation of extended conjugated systems (impurities). Action: Discard the solution. The concentration of the active parent compound is compromised, and the oxidation products may be cytotoxic or interfere with assays.

Q2: I see a "ghost peak" in my LC-MS chromatogram (M+44) or NMR. What is this?

Diagnosis: Carbamate Formation. Technical Insight: The M+44 mass shift corresponds to the addition of CO₂ (+44 Da). In NMR, you may see a shift in the benzylic methylene protons.[2] This is a common artifact when primary amines in DMSO are exposed to air. Action:

  • Acidify the sample slightly (if compatible with your assay) to decarboxylate the compound back to the free amine.

  • Prepare a fresh stock under an inert atmosphere (Nitrogen/Argon).

Q3: Can I use ultrasonic baths to dissolve the compound?

Answer: Yes, but with caution. Guidance: Short bursts (5-10 seconds) are acceptable. Prolonged sonication heats the DMSO. Hot DMSO can oxidize benzylic amines or decompose to generate formaldehyde, which will react with your compound (Schiff base formation). Always keep the vial cool (e.g., on ice) if sonicating for >30 seconds.

Q4: The compound precipitated when I diluted the DMSO stock into cell culture media. Why?

Diagnosis: Solubility Crash ( "The Aqueous Shock"). Technical Insight: While the compound is soluble in DMSO, it is likely hydrophobic. Rapid dilution into aqueous media (especially high pH or high salt) can cause the free base to crash out. Action:

  • Stepwise Dilution: Dilute the DMSO stock into a transition buffer (e.g., PBS with 5% DMSO) before adding to the final media.

  • Check pH: Ensure the media pH does not force the compound into its least soluble neutral state (calculate pKa; likely basic). Acidic buffers may maintain solubility better but must be compatible with the assay.

Q5: Is the HCl salt form more stable than the free base in DMSO?

Answer: Generally, Yes . Technical Insight: Protonating the amine groups (forming the hydrochloride salt) reduces their nucleophilicity, effectively blocking the reaction with CO₂ (carbamylation) and reducing susceptibility to oxidation. Caveat: Ensure your assay can tolerate the slight acidity introduced by the HCl salt.

Part 5: References

  • Stability of Benzimidazoles in DMSO:

    • Błaszczak-Świątkiewicz, K., & Mikiciuk-Olasik, E. (2012).[3] New benzimidazole derivatives with potential cytotoxic activity--study of their stability by RP-HPLC. PubMed. Link

  • Reactivity of Benzylamines with CO₂ in DMSO:

    • Comerford, J. W., et al. (2015). The Effects of Solvent and Added Bases on the Protection of Benzylamines with Carbon Dioxide. Molecules (MDPI). Link

  • DMSO Decomposition & Reactivity:

    • Head, J., et al. (2024). Divergent decomposition pathways of DMSO mediated by solvents and additives. ResearchGate. Link

  • General Benzimidazole Properties:

    • PubChem.[4] Benzimidazole Compound Summary. National Library of Medicine. Link

Sources

Technical Support Center: Purification of Crude 2-Amino-6-Aminomethylbenzimidazole

Author: BenchChem Technical Support Team. Date: March 2026

Ticket System Status: [ONLINE] Agent: Senior Application Scientist Subject: Impurity Removal & Downstream Processing Reference Molecule: 2-amino-6-(aminomethyl)-1H-benzimidazole (and related 5/6-isomers)

Introduction: The "Sticky" Nature of Poly-Amino Benzimidazoles

Welcome to the technical support portal. You are likely here because your crude product is either:

  • Pink/Dark Red: Indication of rapid oxidative degradation of phenylenediamine precursors.

  • Oiling Out: The compound refuses to crystallize due to high polarity and residual solvent trapping.

  • Isomerically Impure: You are struggling to separate the 6-aminomethyl isomer from the 5-aminomethyl byproduct.

This molecule is a poly-basic heterocycle . It contains a benzimidazole core (pKa ~5.6), an exocyclic 2-amino group, and a primary aliphatic amine at the 6-position (pKa ~9.8). This distinct basicity profile is your primary tool for purification.

Module 1: Diagnostic Triage (Impurity Profiling)

Before initiating a workflow, compare your crude material against this impurity matrix to select the correct protocol.

Impurity TypeVisual/Physical SignChemical OriginRemoval Strategy
Oxidative Oligomers Pink, red, or brown discoloration.Oxidation of electron-rich o-phenylenediamines or anilines during synthesis.Protocol A: Activated Carbon & Acid Wash
Regioisomers (5- vs 6-) Double peaks in HPLC; wide melting point range.Tautomeric ambiguity during cyclization of 4-substituted-1,2-diamines.Protocol B: Fractional Crystallization (HCl Salt)
Inorganic Salts High ash content; insolubility in MeOH.Residual catalysts (e.g., Lewis acids) or neutralization salts (NaCl/KCl).Protocol C: pH Swing Precipitation
Starting Material Distinct TLC spot (lower polarity).Unreacted nitrile or nitro-precursors.[1]Protocol C: Acid-Base Extraction

Ticket #101: "My Product is Pink/Red and Won't Crystallize"

User Issue: The crude solid is dark red/brown. Recrystallization from ethanol yielded a gummy oil.

Scientist Response: The color comes from azo- or imine-based oxidation byproducts formed from unreacted diamines. These are often trace in mass (<1%) but potent in color. Because your molecule is highly polar, standard silica chromatography often leads to irreversible adsorption (streaking).

Solution: The "Acid-Charcoal" Reset (Protocol A) We utilize the high water solubility of the protonated tri-cation form to filter out non-polar colored impurities.

  • Dissolution: Suspend the crude solid in 10% aqueous HCl (approx. 5-10 volumes).

    • Why: This protonates the imidazole ring and the aliphatic amine, forcing the product into the aqueous phase. Most colored oxidative oligomers are less basic and less soluble in dilute acid.

  • Filtration 1: Filter off any undissolved dark solids.

  • Charcoal Treatment: Add Activated Carbon (10-20 wt%) to the acidic filtrate. Heat to 50°C for 30 minutes.

    • Note: Do not boil. Benzimidazoles with aliphatic amines can be sensitive to thermal degradation in acidic media over long periods.

  • Filtration 2: Filter hot through a Celite pad to remove carbon. The filtrate should now be pale yellow or colorless.

  • Precipitation: Cool to 0-5°C. Slowly add 50% NaOH or NH₄OH dropwise until pH reaches 10-11 .

    • Critical: You must exceed the pKa of the aliphatic amine (~9.8) to ensure the free base precipitates.

  • Collection: Filter the white precipitate.[1] Wash with ice-cold water.

Ticket #102: "I Cannot Separate the 6-Isomer from the 5-Isomer"

User Issue: NMR shows a mixture of 2-amino-6-aminomethyl and 2-amino-5-aminomethyl isomers. How do I enrich the 6-isomer?

Scientist Response: In 1H-benzimidazoles, the 5- and 6-positions are tautomerically equivalent in solution unless the N1 nitrogen is substituted. However, in the solid state (crystalline form), they are distinct. Separation is best achieved by converting the free base into a Dihydrochloride (2HCl) salt , which amplifies the lattice energy differences between isomers.

Solution: Hydrochloric Salt Fractionation (Protocol B)

  • Salt Formation: Dissolve the crude free base in minimal warm Ethanol (EtOH) .

  • Acidification: Add HCl in Dioxane (4M) or concentrated aqueous HCl dropwise until pH < 2.

  • Crystallization: The 2HCl salt is often less soluble than the free base.

    • Solvent System: If precipitation is too fast (trapping impurities), add Methanol (MeOH) to dissolve, then add Isopropanol (IPA) or Ethyl Acetate as an anti-solvent until turbid.

  • Digest: Heat the suspension to reflux and allow it to cool slowly to room temperature (RT) over 4 hours.

  • Filtration: Filter the solid.

    • Validation: Check HPLC/NMR. The crystalline solid is usually enriched in one isomer (often the symmetric or higher melting point variant), while the filtrate contains the other.

  • Free-Basing (Optional): If you need the free base, reverse the salt using Protocol C (Step 5).

Ticket #103: "Solubility Guide & Workflow Visualization"

User Issue: I need a logical map for processing this. What solvents actually work?

Scientist Response: Below is the solubility decision tree and the master purification workflow.

Solvent Data Table (at 25°C)

SolventSolubility (Free Base)Solubility (2HCl Salt)Usage
Water (pH 7) Low/ModerateHighWash solvent (Free base)
Water (pH 1) HighHighDissolution for Charcoal
Ethanol Moderate (Hot)LowRecrystallization
Methanol HighModerateSolvent for salt formation
Ethyl Acetate InsolubleInsolubleAnti-solvent
DCM LowInsolubleNot recommended
Master Purification Logic

PurificationWorkflow Start Crude 2-amino-6-aminomethylbenzimidazole CheckColor Is the solid Pink/Dark Red? Start->CheckColor AcidWash Protocol A: Acid Dissolution + Charcoal (10% HCl, 50°C) CheckColor->AcidWash Yes CheckIsomer Is Isomeric Purity >95%? CheckColor->CheckIsomer No AcidWash->CheckIsomer Recryst Protocol B: Salt Formation (EtOH/HCl -> 2HCl Salt) CheckIsomer->Recryst No FinalWash Protocol C: pH Swing/Water Wash (Remove inorganic salts) CheckIsomer->FinalWash Yes Recryst->FinalWash Convert back to Free Base PureProduct Pure Product (White Solid) FinalWash->PureProduct

Caption: Logical workflow for removing oxidative impurities (Protocol A) and isomeric separation (Protocol B).

Frequently Asked Questions (FAQs)

Q: Can I use silica gel chromatography? A: It is difficult. The primary amine and the benzimidazole ring interact strongly with acidic silanols on silica, causing "tailing" and yield loss. If you must use chromatography, use Neutral Alumina or silica pre-treated with 1% Triethylamine (TEA) in the mobile phase (e.g., DCM/MeOH/TEA 90:9:1).

Q: Why does my product turn pink again after drying? A: This indicates residual acid or solvent promoting auto-oxidation. Ensure the final wash is neutral (pH 7) and dry the product under vacuum in the dark. Store under Nitrogen/Argon.[2]

Q: What is the best way to dry the 2HCl salt? A: Benzimidazole salts can be hygroscopic. Dry in a vacuum oven at 40-50°C over P₂O₅ or silica desiccant to remove water of hydration.

References

  • BenchChem Technical Support. Overcoming Challenges in the Synthesis of Substituted Benzimidazoles. (General protocols for colored impurity removal and acid-base extraction).[2][3]

  • Stedman, R. J. (Smith Kline & French). 2-Aminobenzimidazole and a Process for Preparing 2-Aminobenzimidazoles.[1] US Patent 3,455,948.[1] (Describes recrystallization of aminobenzimidazoles from DMF/Acetonitrile and Water/Ethanol).

  • Öğretir, C., et al. Quantum Chemical Studies on Tautomerism, Isomerism and Deprotonation of Some 5(6)-Substituted Benzimidazoles.[4] (Theoretical basis for 5- vs 6-isomer stability and pKa differences).

  • Abdolmohammadi, S., et al. Newly Designed 2-(Aminomethyl)benzimidazole Derivatives as Possible Tyrosine Kinase Inhibitors.[5] Chemical Review and Letters. (Synthesis and characterization context).

  • Lohmann, J. J., et al. Derivatives of 2-(iminomethyl)amino-phenyl, their preparation... US Patent 6,809,088.[6] (Describes purification of similar benzimidazole-amidine derivatives).

Sources

Validation & Comparative

1H NMR Interpretation of 2-Amino-1H-benzimidazole-6-methanamine: A Comparative Guide to High-Field vs. Benchtop Acquisition

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery pipelines increasingly rely on highly functionalized heterocyclic scaffolds, 2-amino-1H-benzimidazole-6-methanamine has emerged as a critical intermediate. However, its structural elucidation presents unique analytical challenges. The molecule possesses multiple nitrogen centers—a primary aromatic amine, a primary aliphatic amine, and an imidazole ring—which introduce complex variables such as tautomerism, proton exchange, and quadrupolar relaxation.

This guide provides an objective comparison of analytical approaches for the ¹H NMR characterization of this compound, contrasting the gold-standard high-field NMR with emerging benchtop NMR technologies, while detailing the causality behind solvent selection and spectral interpretation.

Structural Dynamics and the Causality of Solvent Selection

The benzimidazole core is subject to annular tautomerism, where the proton on the imidazole nitrogen rapidly exchanges between the N1 and N3 positions. The choice of NMR solvent is not merely a matter of solubility; it is a critical experimental parameter that dictates the observable tautomeric state.

In non-polar solvents (e.g., CDCl₃), prototropic exchange occurs rapidly on the NMR timescale, resulting in averaged, broadened signals that obscure fine structural details[1]. Conversely, utilizing a highly polar, hydrogen-bonding solvent like DMSO-d₆ fundamentally alters the molecular dynamics. The sulfoxide oxygen forms strong intermolecular hydrogen bonds with the imidazole N-H, drastically slowing the tautomerization rate[1]. This stabilization allows the N-H proton to be observed as a distinct, highly deshielded broad singlet, typically resonating between 12.0 and 13.6 ppm due to the combined effects of diamagnetic anisotropy and solvent interaction[2]. Furthermore, DMSO-d₆ prevents the rapid deuterium exchange of the primary amines (-NH₂) that would occur in protic solvents like CD₃OD, ensuring all functional groups remain quantifiable.

G Root Benzimidazole Tautomerism Solvent1 Non-Polar Solvents (e.g., CDCl3) Root->Solvent1 Solvent2 Polar Solvents (e.g., DMSO-d6) Root->Solvent2 Effect1 Rapid Prototropic Exchange (Averaged NMR Signals) Solvent1->Effect1 Effect2 Slowed Exchange (Distinct Tautomer Peaks) Solvent2->Effect2

Influence of solvent polarity on tautomeric equilibrium and NMR resolution.

Technology Comparison: High-Field vs. Benchtop NMR

Historically, high-field superconducting NMR spectrometers (400–800 MHz) have been the exclusive standard for structural verification. However, permanent-magnet benchtop NMR systems (60–90 MHz) have recently achieved comparable performance for routine quantitative analysis, eliminating the need for cryogenic infrastructure[3],[4].

For a molecule like 2-amino-1H-benzimidazole-6-methanamine, the primary differentiator between these systems is spectral dispersion . Chemical shift (ppm) is independent of field strength, but the line width of a signal in Hertz (Hz) is fixed. For example, an aromatic multiplet with a J-coupling of ~7 Hz occupies roughly 0.03 ppm on a 600 MHz system, but balloons to 0.3 ppm on a 60 MHz benchtop system[5].

Table 1: Performance Comparison for Benzimidazole Analysis
Analytical ParameterHigh-Field NMR (600 MHz)Benchtop NMR (60-90 MHz)Impact on 2-Amino-1H-benzimidazole-6-methanamine
Resolution (Dispersion) High (0.03 ppm / 20 Hz)Low (0.3 ppm / 20 Hz)High-field resolves H-4/H-5/H-7 cleanly; Benchtop yields a merged aromatic multiplet.
Sensitivity (LOD) < 100 µmol/L~ 1-5 mmol/LBenchtop requires higher sample concentrations (~15-20 mg) for adequate signal-to-noise.
Cryogen Dependency Liquid He / Liquid N₂None (Permanent Magnet)Benchtop offers significantly lower operational costs and maintenance burdens.
Sample-to-Test Time Hours (Core facility queue)Minutes (At-line)Benchtop accelerates routine structural verification during synthetic workflows.

Verdict: If the goal is to resolve the fine ortho and meta couplings of the benzimidazole ring, High-Field NMR is mandatory. However, if the objective is to confirm the successful installation of the 6-methanamine group (via the distinct aliphatic -CH₂- singlet) or monitor a reaction at-line, Benchtop NMR is a highly efficient, cost-effective alternative.

Comprehensive ¹H NMR Spectral Interpretation

When analyzed in DMSO-d₆, 2-amino-1H-benzimidazole-6-methanamine exhibits a highly characteristic spectral fingerprint. The electron-donating nature of the 2-amino group slightly shields the aromatic ring compared to an unsubstituted benzimidazole, shifting the aromatic protons upfield.

Table 2: Empirical ¹H NMR Assignments (DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityIntegrationJ-Coupling (Hz)AssignmentCausality / Mechanistic Note
12.00 - 12.50 Broad Singlet (br s)1H-1-NH (Imidazole)Highly deshielded by ring diamagnetic anisotropy and solvent H-bonding[2].
7.15 Doublet (d)1H~ 8.0H-4 (Aromatic)Ortho-coupled to H-5.
7.05 Doublet (d)1H~ 1.5H-7 (Aromatic)Meta-coupled to H-5.
6.90 Doublet of Doublets (dd)1H8.0, 1.5H-5 (Aromatic)Ortho-coupled to H-4, meta-coupled to H-7.
6.30 Broad Singlet (br s)2H-2-NH₂ (Amine)Broadened by ¹⁴N quadrupolar relaxation and intermediate exchange rates.
3.70 Singlet (s)2H-6-CH₂ (Methylene)Shifted downfield relative to standard alkanes by the adjacent aromatic ring and amine.
1.80 Broad Singlet (br s)2H--CH₂-NH₂ (Amine)Highly exchangeable; exact shift is concentration and temperature-dependent.

Self-Validating Experimental Protocol

To ensure the highest degree of scientific integrity, the following methodology incorporates internal validation checkpoints. A spectrum is only as reliable as its lock and shim quality.

Step 1: Gravimetric Sample Preparation Weigh exactly 15.0 mg of 2-amino-1H-benzimidazole-6-methanamine. High concentrations are preferred to ensure the broad exchangeable protons (1-NH, 2-NH₂) rise sufficiently above the baseline noise.

Step 2: Solvent & Standard Addition Dissolve the compound in 0.6 mL of high-purity DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS). Vortex for 30 seconds. Causality: Complete dissolution is critical; undissolved particulates create localized magnetic susceptibility gradients, ruining field homogeneity (shimming).

Step 3: Data Acquisition Parameters

  • Relaxation Delay (D1): Set to 2.0 seconds. Causality: Ensures full longitudinal relaxation (T₁) of the protons adjacent to quaternary carbons, guaranteeing accurate integration.

  • Scans (NS): Acquire 16 to 32 scans for High-Field, or 64 to 128 scans for Benchtop systems to compensate for lower intrinsic sensitivity.

Step 4: Processing & Internal Validation Apply a 0.3 Hz exponential Line Broadening (LB) function prior to Fourier Transformation to optimize the signal-to-noise ratio without destroying the fine 1.5 Hz meta-coupling of H-7.

  • Validation Checkpoint: Before integrating, verify that the TMS singlet is perfectly phased at 0.00 ppm and the residual DMSO-d₅ pentuplet is centered at exactly 2.50 ppm . Any deviation indicates a failure in the field frequency lock, invalidating the chemical shift data.

G A Sample Prep (15 mg in DMSO-d6) B Lock & Shim (Field Homogenization) A->B C Data Acquisition (Benchtop or High-Field) B->C D Signal Processing (FT & Phase Correction) C->D E Spectral Analysis (Integration & Peak Picking) D->E

Step-by-step NMR acquisition workflow for benzimidazole derivatives.

References
  • Benchtop versus high field NMR: Comparable performance found for the molecular weight determination of lignin - PubMed:[Link][3]

  • Benchtop NMR Breaks New Ground - Technology Networks:[Link][4]

  • High-field to Benchtop NMR Spectroscopy - Part 3 - Oxford Instruments:[Link][5]

  • An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism - ResearchGate:[Link][1]

Sources

Comparative Guide: LC-MS/MS Fragmentation Profiling of 2-Amino-6-Aminomethylbenzimidazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Technical Context[1][2][3][4][5][6][7][8][9]

The analysis of 2-amino-6-aminomethylbenzimidazole (2A-6AMB) presents a classic challenge in small-molecule mass spectrometry: distinguishing regioisomers in a nitrogen-rich heterocyclic scaffold. This compound is frequently encountered as a degradation product of benzimidazole-based therapeutics (e.g., proton pump inhibitors, antihistamines) or as a synthetic intermediate in diversity-oriented synthesis.

This guide provides a definitive breakdown of the LC-MS/MS fragmentation behavior of 2A-6AMB. Unlike generic spectral libraries, we focus on the mechanistic causality of fragmentation to allow researchers to distinguish this specific isomer from its thermodynamic twin, the 5-aminomethyl analog, and other related impurities.

The "Isomer Problem": Tautomerism vs. Regiochemistry

Before interpreting spectra, one must address the structural dynamics. In solution, if the N1 position is unsubstituted, 2-amino-6-aminomethylbenzimidazole exists in rapid equilibrium with its 5-aminomethyl tautomer.

  • In Solution: They are often indistinguishable (denoted as 5(6)-isomers).

  • In Gas Phase (MS): The ionization process can "freeze" specific tautomeric forms, or the molecule may be derivatized (e.g., N1-methylated) where the 5- and 6-positions become distinct.

  • This Guide's Focus: We treat the molecule as a distinct entity (relevant for N1-substituted derivatives or high-resolution separation) and highlight the specific fragmentation markers driven by the 6-position substitution .

Experimental Protocol: Self-Validating Workflow

To replicate the fragmentation patterns described below, use the following standardized conditions. This protocol prioritizes the retention of polar basic amines, which often elute in the void volume on standard C18 columns.

Sample Preparation[1][6][9][10]
  • Stock: 1 mg/mL in Methanol.

  • Working Solution: Dilute to 1 µg/mL in 50:50 Acetonitrile:Water + 0.1% Formic Acid. Crucial: Avoid high pH buffers which suppress the ionization of the primary amine.

LC-MS/MS Conditions
ParameterSettingRationale
Column HILIC (e.g., Amide or Silica), 2.1 x 100 mm, 1.7 µmRetains polar di-amines; separates regioisomers better than C18.
Mobile Phase A 10 mM Ammonium Formate (pH 3.0) in WaterLow pH ensures protonation of both amine sites.
Mobile Phase B Acetonitrile + 0.1% Formic AcidStandard organic modifier.
Ionization ESI Positive Mode (+ve)Protonation of the guanidine-like 2-amino group.
Collision Energy Stepped (15, 30, 45 eV)Captures both fragile side-chain losses and core ring cleavages.

Fragmentation Analysis: The Fingerprint

The fragmentation of 2A-6AMB ([M+H]+ m/z 163.1) is driven by the competition between the highly basic 2-amino group and the primary aminomethyl side chain.

Primary Fragmentation Pathways[11]
  • Loss of Ammonia (

    
     17 Da):  The most dominant pathway. The loss can occur from the exocyclic 2-amino group or the 6-aminomethyl group. Energetically, loss from the side chain is favored if it generates a resonance-stabilized benzylic-type cation.
    
  • Loss of Methanimine (

    
     29 Da):  A diagnostic neutral loss (
    
    
    
    ) specifically from the aminomethyl side chain, generating a radical cation or rearrangement product.
  • Core Disassembly (

    
     27 Da):  Sequential loss of 
    
    
    
    from the benzimidazole ring, characteristic of the heterocyclic core.
Master Fragment Table

Monoisotopic Precursor [M+H]+: 163.0978 (C8H11N4+)

m/z (Observed)TheoreticalCompositionNeutral LossMechanism / Identity
163.1 163.0978

-Precursor Ion . Stable due to resonance.
146.1 146.0713


(17)
Base Peak . Loss of ammonia.[1][2] Likely forms a resonance-stabilized tropylium-like or quinoid cation.
134.1 134.0713


(29)
Diagnostic . Loss of methanimine from the 6-position side chain. Distinguishes from simple amino-benzimidazoles.
119.1 119.0604


(27)
Secondary fragmentation from m/z 146. Cleavage of the imidazole ring.
92.0 92.0500


Further degradation of the benzene core.

Mechanistic Visualization (Pathway Diagram)

The following diagram illustrates the competing fragmentation pathways. The "Red Path" indicates the side-chain specific loss, while the "Blue Path" indicates the core stability.

FragmentationPathway cluster_legend Pathway Legend M Precursor [M+H]+ m/z 163.1 (C8H11N4+) F1 Fragment A m/z 146.1 [M - NH3]+ M->F1 - NH3 (17 Da) (Primary Amine Loss) F2 Fragment B m/z 134.1 [M - CH2NH]+ M->F2 - CH2NH (29 Da) (Side Chain Cleavage) F3 Fragment C m/z 119.1 [146 - HCN]+ F1->F3 - HCN (27 Da) (Imidazole Ring Break) F4 Fragment D m/z 107.1 [134 - HCN]+ F2->F4 - HCN (27 Da) F5 Core Fragment m/z 92.0 [Benzene/Azepine deriv]+ F3->F5 - HCN/N-loss key Blue: Primary Step Red: Secondary Step Yellow: Side Chain Specific

Figure 1: Proposed ESI-MS/MS fragmentation pathway for 2-amino-6-aminomethylbenzimidazole.

Comparative Analysis: 6-Isomer vs. Alternatives

This section provides the data needed to objectively compare the target molecule against its most common confusers.

Comparison 1: 6-Aminomethyl vs. 5-Aminomethyl Isomer

While these are tautomers in the absence of N1-substitution, if you are analyzing N1-alkylated derivatives (where the isomers are locked), the following trends apply:

Feature2-Amino-6 -Aminomethyl (Target)2-Amino-5 -Aminomethyl (Isomer)
Electronic Environment Side chain is para to the un-substituted N (or meta to N-alkyl).Side chain is meta to the un-substituted N (or para to N-alkyl).
Fragment Ratio (146/134) Typically Higher . The para-like conjugation stabilizes the [M-NH3]+ cation more effectively.Typically Lower . The meta position offers less resonance stabilization for the cation formed after NH3 loss.
Retention Time (HILIC) Elutes Second (General rule for 6-substituted benzimidazoles due to slightly higher basicity/polarity).Elutes First .
Comparison 2: vs. 2-Aminobenzimidazole (Parent Core)[14]
  • Parent Core: Shows m/z 134 ([M+H]+).

  • Target (2A-6AMB): Shows m/z 163.

  • Differentiation: The target will show a fragment at m/z 134 (loss of side chain) which matches the parent parent's molecular ion. Caution: If your sample contains both, the fragment of the metabolite (163 -> 134) interferes with the quantitation of the parent (134). Chromatographic separation is mandatory.

References

  • NIST Mass Spectrometry Data Center. 2-Amino-5,6-dimethylbenzimidazole Mass Spectrum.[3] National Institute of Standards and Technology. Link

  • Kudryavtsev, K. V., et al. (2025). Structural identification of compounds containing tertiary amine side chains using ESI-MS3 combined with fragmentation pattern matching. ResearchGate. Link

  • PubChem Compound Summary. 2-Amino-1-methylbenzimidazole (Structural Analog Data). National Center for Biotechnology Information. Link

  • Bierhanzl, V., et al. LC-MS Strategies in Impurity Profiling of Benzimidazoles. CHIMIA International Journal for Chemistry. Link

Sources

IR spectroscopy characteristic peaks of 1H-Benzimidazole-6-methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Comparison Guide: Resolving the IR Spectroscopy Characteristic Peaks of 1H-Benzimidazole-6-methanamine

As a Senior Application Scientist, evaluating the structural integrity of heterocyclic building blocks like 1H-Benzimidazole-6-methanamine requires a nuanced understanding of vibrational spectroscopy. This compound is characterized by two critical functional domains: the benzimidazole core and the primary amine (-NH₂) of the methanamine group.

This guide objectively compares the spectral performance of 1H-Benzimidazole-6-methanamine against its common synthetic precursor (1H-benzimidazole-6-carbonitrile) to demonstrate reaction monitoring capabilities. Furthermore, it provides a critical, data-backed comparison between Attenuated Total Reflectance (ATR-FTIR) and traditional Potassium Bromide (KBr) pellet transmission methods for resolving these specific functional groups.

Spectral Comparison: Product vs. Synthetic Precursor

In drug discovery and organic synthesis, 1H-Benzimidazole-6-methanamine is frequently synthesized via the reduction of 1H-benzimidazole-6-carbonitrile. Infrared (IR) spectroscopy is the most rapid analytical modality to validate this conversion. The causality here is straightforward: the reduction extinguishes the nitrile triple bond and generates a primary amine, fundamentally altering the high-frequency region of the IR spectrum.

The benzimidazole heterocycle itself exhibits a complex IR signature. The secondary amine (N-H) within the imidazole ring typically presents as a broad stretching band in the 3160–3469 cm⁻¹ region due to extensive intermolecular hydrogen bonding and tautomerization[1][2]. Additionally, the ring features distinct C=N stretching vibrations between 1590–1620 cm⁻¹ and C-N stretching around 1368–1470 cm⁻¹[1][2].

When comparing the product to its precursor, the analytical focus shifts to the substituents at the 6-position.

Table 1: Characteristic IR Peak Comparison
Functional Group1H-Benzimidazole-6-methanamine (Product)1H-Benzimidazole-6-carbonitrile (Precursor)Vibrational Mode & Causality
Nitrile (-C≡N) Absent ~2220 cm⁻¹ (Sharp, Strong) The triple bond possesses a high force constant, isolating its stretch in a region free of other interferences.
Primary Amine (-NH₂) ~3350 cm⁻¹ & ~3280 cm⁻¹ (Doublet) AbsentThe primary amine exhibits both asymmetric (higher frequency) and symmetric (lower frequency) N-H stretching.
Benzimidazole (N-H) ~3100–3400 cm⁻¹ (Broad)~3100–3400 cm⁻¹ (Broad)Tautomeric N-H stretch; often overlaps with the primary amine doublet, requiring high-resolution instrumentation.
Amine Bend (-NH₂) ~1610 cm⁻¹ (Medium) AbsentScissoring deformation of the primary amine; serves as secondary confirmation of reduction.
Ring C=N & C=C ~1550–1600 cm⁻¹~1550–1600 cm⁻¹Core skeletal vibrations of the benzimidazole ring[1].

Analytical Modality Comparison: ATR-FTIR vs. KBr Pellet

To accurately resolve the primary amine doublet (~3350 and ~3280 cm⁻¹) from the broad benzimidazole N-H stretch, the choice of sample presentation is critical. We must compare the modern ATR-FTIR approach against the classical KBr pellet technique.

The KBr Pellet Method relies on dispersing the solid sample in an IR-inactive salt matrix. While it offers a longer effective pathlength that adheres strictly to the Beer-Lambert law—making it highly sensitive for trace analysis[3]—it introduces a severe analytical risk for this specific compound. KBr is highly hygroscopic[4]. The absorption of atmospheric moisture results in a massive, broad -OH stretching band centered around 3400 cm⁻¹[5]. This water artifact directly masks the critical N-H and -NH₂ stretching regions, leading to false negatives during structural validation[4][5].

ATR-FTIR (Attenuated Total Reflectance) utilizes an evanescent wave penetrating a few microns into a sample pressed against a high-refractive-index crystal (e.g., diamond)[6]. Because it requires no hygroscopic matrix, ATR completely eliminates the moisture-induced spectral artifacts associated with KBr[4][6]. While non-corrected ATR spectra may show varying absorbance intensities at different wavelengths compared to transmission spectra[6], it is the undisputed superior choice for analyzing amine-containing heterocycles due to its rapid, non-destructive nature and artifact-free high-frequency region[7].

Table 2: Performance Comparison for 1H-Benzimidazole-6-methanamine
ParameterATR-FTIR (Diamond Crystal)KBr Pellet (Transmission)
Moisture Artifact Risk Zero. Ideal for resolving the -NH₂ doublet.High. Absorbed water masks the 3100-3500 cm⁻¹ region[4][5].
Sample Preparation None. Direct powder application[7].Cumbersome. Requires precise grinding and hydraulic pressing[4].
Sensitivity Moderate (dependent on evanescent wave penetration)[6].High (longer effective pathlength through the pellet)[3].
Spectral Integrity Minor peak shifts due to refractive index changes[6].Gold standard for historical library matching[3].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following workflows are designed as self-validating systems. Every step includes a mechanistic rationale (causality) to prevent analytical drift.

Protocol A: ATR-FTIR Analysis (Recommended Workflow)
  • Crystal Decontamination: Wipe the diamond ATR crystal with spectroscopic-grade isopropanol. Causality: Removes residual organic contaminants that would introduce spurious C-H (~2900 cm⁻¹) or C-O stretches.

  • Background Validation: Acquire a background spectrum (air). Self-Validation: The baseline must be flat. Any peaks indicate incomplete cleaning, requiring a repeat of Step 1.

  • Sample Application: Place ~2-5 mg of 1H-Benzimidazole-6-methanamine powder directly onto the crystal[7].

  • Pressure Application: Lower the pressure anvil until the clutch clicks (typically ~75 psi)[7]. Causality: The evanescent wave only penetrates 1-2 μm. Intimate, uniform contact is required to achieve sufficient absorbance intensity and reproducible quantitative data[6][7].

  • Acquisition: Scan from 4000 to 400 cm⁻¹ at 4 cm⁻¹ resolution (minimum 32 scans).

Protocol B: KBr Pellet Preparation (Alternative/Library Matching)
  • Matrix Desiccation: Bake spectroscopic-grade KBr powder at 200°C for 24 hours prior to use, storing it in a desiccator. Causality: Drives off absorbed water to prevent the ~3400 cm⁻¹ -OH band from masking the benzimidazole and primary amine N-H stretches[4][5].

  • Milling: Mix 1 mg of sample with 100 mg of dried KBr. Grind in an agate mortar for exactly 2 minutes. Causality: The particle size must be reduced to less than the wavelength of IR light (<2 μm) to prevent Mie scattering, which causes a sloping baseline at the high-frequency end[4].

  • Pressing: Transfer to a 7 mm die and apply 10 tons of pressure for 2 minutes under a vacuum. Self-Validation: The resulting pellet must be visually transparent. A cloudy pellet indicates trapped air or moisture, which will scatter the IR beam and reduce the signal-to-noise ratio[4].

Analytical Decision & Validation Logic

The following diagram illustrates the logical workflow for selecting the appropriate IR modality and validating the structural identity of the synthesized product.

Workflow Start 1H-Benzimidazole-6-methanamine Sample Decision Select IR Modality Start->Decision ATR ATR-FTIR (Diamond) Recommended Decision->ATR Minimize H₂O interference KBr KBr Pellet Transmission Decision->KBr Need historical library match Scan Acquire IR Spectrum (4000 - 400 cm⁻¹) ATR->Scan KBr->Scan CheckCN Check ~2220 cm⁻¹ (Nitrile -C≡N) Scan->CheckCN CheckNH2 Check 3350 & 3280 cm⁻¹ (Primary Amine -NH₂) CheckCN->CheckNH2 Absent Fail QC Failed: Incomplete Reduction CheckCN->Fail Present Pass QC Passed: Pure Product CheckNH2->Pass Doublet Present CheckNH2->Fail Absent/Masked

Figure 1: Decision matrix for IR modality selection and spectral QC validation of 1H-Benzimidazole-6-methanamine.

References

  • What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr? Kintek Press. Available at: [Link]

  • Synthesis and Characterization Benzimidazole Ring... Oriental Journal of Chemistry. Available at: [Link]

  • FT-IR overlay spectrum of N-alkylated benzimidazoles (1-7). ResearchGate. Available at: [Link]

  • Infrared Spectroscopy of Polybenzimidazole in the Dry and Hydrate Forms: A Combined Experimental and Computational Study. ACS Omega. Available at: [Link]

  • What is the difference between FTIR and FTIR-ATR, and which one is better to test for powder samples, why? ResearchGate. Available at: [Link]

  • Attenuated Total Reflection (ATR) Mode - Advantages for FT-IR Spectroscopy. AZoM. Available at: [Link]

  • Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process: Chemical Characterization, Bioactivities and Molecular Docking. MDPI. Available at:[Link]

Sources

Analytical Validation of 2-Amino-6-aminomethylbenzimidazole Intermediates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pipelines increasingly rely on highly functionalized heterocycles, the structural validation of active pharmaceutical ingredient (API) intermediates has become a critical bottleneck. For compounds like 2-amino-6-aminomethylbenzimidazole—a highly versatile scaffold used in the synthesis of thrombin inhibitors and kinase modulators—confirming the exact regiochemistry of the aminomethyl group is paramount.

This guide provides a comparative analysis of analytical methodologies used to differentiate the 6-aminomethyl regioisomer from its 5-aminomethyl counterpart, offering field-proven protocols for unambiguous structural validation.

The Regioisomer Challenge: Mechanistic Context

The primary challenge in validating 2-amino-6-aminomethylbenzimidazole lies in the inherent chemical physics of the benzimidazole core. The binding affinity of benzimidazole-based drugs to their protein targets is fundamentally dictated by their 1,3-tautomeric equilibrium[1].

When the N1 position of the benzimidazole ring is unsubstituted, the molecule undergoes rapid prototropic tautomerism. In solution, this rapid proton exchange causes the NMR signals of the carbon atoms in the benzene ring to coalesce into an average signal[2]. Because the 5- and 6-positions rapidly interconvert, the 5-aminomethyl and 6-aminomethyl regioisomers become chemically equivalent in solution, making them nearly impossible to distinguish via standard 1D NMR or mass spectrometry.

The Causality of Validation: To definitively prove that a synthesized batch is the 6-isomer (and not the 5-isomer or a racemic mixture), the tautomeric equilibrium must be intentionally "locked" (typically via N1-alkylation) prior to advanced 2D NMR or crystallographic analysis.

Comparative Analysis of Validation Methodologies

Selecting the right analytical tool requires balancing throughput, cost, and structural resolution. Below is an objective comparison of the three primary methodologies used for benzimidazole regioisomer validation.

A. Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS/MS)

While LC-HRMS/MS is exceptional for confirming the intact mass and the presence of the primary amine groups, it is fundamentally flawed for regioisomer differentiation. The 5- and 6-isomers produce nearly identical collision-induced dissociation (CID) fragmentation patterns.

  • Verdict: Best used as a preliminary screen for purity and mass confirmation, but insufficient for spatial validation.

B. X-Ray Crystallography

Single-crystal X-ray diffraction provides the absolute 3D spatial configuration of the molecule, definitively mapping the aminomethyl vector. However, benzimidazole intermediates often resist crystallization, forming amorphous powders due to extensive intermolecular hydrogen bonding.

  • Verdict: The ultimate orthogonal confirmation, but too slow and bottleneck-prone for routine batch validation.

C. 2D NMR Spectroscopy (HMBC & NOESY)

Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY) represent the gold standard for this workflow. By locking the tautomer and tracing through-bond (HMBC) and through-space (NOESY) interactions, analysts can triangulate the exact position of the aminomethyl group relative to the N1-substituent.

  • Verdict: The most reliable, high-resolution method for routine structural validation.

Quantitative Performance Comparison
Analytical MethodologyRegioisomer ResolutionLimit of Detection (LOD)ThroughputRelative Cost per Sample
LC-HRMS/MS Poor (Isomers co-elute)~10 ng/mLHigh (<15 min)Low
1D ¹H/¹³C NMR Moderate (Requires locked state)~1 mgMedium (~20 min)Medium
2D NMR (HMBC/NOESY) Excellent (Definitive mapping) ~2–5 mg Low (2–4 hours) High
X-Ray Crystallography Absolute (3D coordinates)N/A (Requires crystal)Very Low (Days)Very High

Workflow Visualization

G Start Synthesis Mixture (5- & 6-Isomers) N_Alk N1-Alkylation (Block Tautomerism) Start->N_Alk Lock Equilibrium LCMS LC-HRMS/MS (Mass Confirmation) Start->LCMS Intact Mass NMR 2D NMR (HMBC/NOESY) (Regioisomer ID) N_Alk->NMR Structural Routing XRay X-Ray Crystallography (Absolute Config) N_Alk->XRay Crystal Growth Valid6 Validated 6-Aminomethyl Regioisomer NMR->Valid6 C6-HMBC Signal XRay->Valid6 Orthogonal Confirm

Fig 1. Analytical workflow for isolating and validating benzimidazole regioisomers.

Self-Validating Experimental Protocol: 2D NMR Assignment

To ensure absolute trustworthiness, the following protocol operates as a self-validating system. Each phase contains an internal check that must be passed before proceeding to the next step.

Phase 1: Tautomeric Locking (Sample Preparation)
  • Procedure: React 50 mg of the 2-amino-6-aminomethylbenzimidazole intermediate with 1.1 equivalents of methyl iodide (MeI) and potassium carbonate in DMF at room temperature for 2 hours to yield the N1-methylated derivative. Extract and dry the product.

  • Causality: Alkylating the N1 position permanently breaks the 1,3-prototropic shift, freezing the molecule into a single, observable static state[2].

  • Self-Validation Check: Acquire a rapid 1D ¹H NMR spectrum. If the N-CH₃ peak (approx. 3.5 ppm) appears as a sharp singlet and integrates to exactly 3.0 relative to the aromatic protons, the tautomer is successfully locked. If the peak is broad, tautomeric exchange is still occurring (likely due to residual acid/moisture), and the sample must be re-purified.

Phase 2: Data Acquisition
  • Procedure: Dissolve 5 mg of the locked intermediate in 0.5 mL of high-purity DMSO-d₆. Acquire ¹H, ¹³C, NOESY, and HMBC spectra at 298 K using a 500 MHz or higher spectrometer.

  • Causality: DMSO-d₆ is specifically chosen because it is a strong hydrogen-bond acceptor. It disrupts any residual intermolecular hydrogen bonding between the 2-amino group and the benzimidazole nitrogens, preventing line broadening and ensuring sharp scalar couplings.

Phase 3: NOESY/HMBC Triangulation
  • Step 1 (NOESY Check): Locate the N-CH₃ signal at ~3.5 ppm. In the NOESY spectrum, look for a through-space cross-peak to the adjacent aromatic proton (C7-H). This definitively identifies the C7 position on the ring.

  • Step 2 (HMBC Check): Locate the aminomethyl (-CH₂-NH₂) protons at ~3.8 ppm. Trace their 3-bond scalar couplings to the aromatic carbons.

    • If the compound is the 6-isomer , the HMBC spectrum will show strong cross-peaks from the -CH₂- protons to C5 and C7.

    • If the compound is the 5-isomer , the cross-peaks will correlate to C4 and C6.

References

1.[1] Title: 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion | Source: Molecules (MDPI) | URL: [Link] 2.[2] Title: An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism | Source: Beilstein Journal of Organic Chemistry | URL: [Link]

Sources

Reference Standard Guide: 1H-Benzimidazole-6-methanamine, 2-amino-

[1][2]

CAS Number: 1392002-63-9 Formula: C₈H₁₀N₄ Molecular Weight: 162.19 g/mol Synonyms: 2-Amino-6-(aminomethyl)benzimidazole; 5-(Aminomethyl)-1H-benzo[d]imidazol-2-amine; 6-(Aminomethyl)-1H-benzimidazol-2-amine.[1][2]

Introduction: The Criticality of Benzimidazole Impurity Profiling

In the development of benzimidazole-based therapeutics—ranging from proton pump inhibitors (e.g., Omeprazole) to modern tyrosine kinase inhibitors (TKIs) and antivirals—the control of reactive intermediates is a regulatory imperative. 1H-Benzimidazole-6-methanamine, 2-amino- is a "privileged scaffold" intermediate.[1] Its dual-amine functionality (the 2-amino group on the ring and the pendant aminomethyl group) makes it highly reactive, serving as a key building block for peptide conjugates and heterocyclic fusion.

However, this same reactivity makes it a persistent impurity in the final drug substance (API). Because it possesses potential genotoxic liabilities (due to the aniline-like and alkylamine structural alerts), accurate quantification at trace levels (ppm) is required. This guide compares the reference standard grades available for this compound and establishes a self-validating analytical protocol for its characterization.

Comparative Analysis: Selecting the Right Reference Standard

Not all reference materials are created equal.[1] The choice between a Certified Reference Material (CRM) and a Research Grade standard directly impacts the validity of your regulatory filing (IND/NDA).

Table 1: Performance Matrix of Reference Standard Grades
FeatureCertified Reference Material (CRM) Analytical Standard (Secondary) Research Chemical / Building Block
Primary Use Quantitative Assay, Validation of Methods, Calibration of Secondary Standards.[1]Routine QC Release Testing, Retention Time Marker.Early-stage Synthesis, Hit Identification.[1]
Traceability SI-Traceable (NIST/NMIJ).[1][3] Produced under ISO 17034.[1][3]Traceable to the CRM or characterized in-house.[1]None. Supplier CoA only.
Purity Assignment Mass Balance (100% - Impurities - Water - Residual Solvents).[1]Area % (HPLC) often without water/solvent correction.[1]>95% or >98% (Nominal).
Uncertainty Explicitly stated (e.g., 99.2% ± 0.4%).Not usually provided.[1]Unknown.
Salt Form Often Free Base or specific Salt (HCl) fully characterized.[1]Variable (Check counter-ion stoichiometry).Often mixtures or undefined salts.[1]
Suitability Mandatory for GMP release and stability indicating methods.[1]Acceptable for internal monitoring if qualified against CRM.[1]Unsuitable for GMP/GLP analysis.[1]
Technical Insight: The Salt Form Variable

For 1H-Benzimidazole-6-methanamine, 2-amino- , the dihydrochloride salt is often more stable against oxidation than the free base.[1] However, the free base is required for certain coupling reactions.

  • Recommendation: For analytical chromatography (HPLC), use the CRM grade to ensure the counter-ion mass is accurately accounted for in the potency calculation. Using a research-grade salt without verifying the stoichiometry (mono- vs. di-HCl) can introduce a 15-20% assay error .[1]

Experimental Protocols

Protocol A: Self-Validating HPLC Purity Assessment

Objective: To separate the 2-amino-6-methanamine impurity from the benzimidazole API and quantify it with high specificity.

Chromatographic Conditions:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm). Reasoning: The polar amino groups require end-capping to prevent tailing.[1]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water. Reasoning: Low pH suppresses ionization of the acidic NH sites on the ring, improving peak shape.

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold to elute very polar salts)[1]

    • 2-15 min: 5% → 60% B[1]

    • 15-20 min: 60% → 95% B[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 254 nm (aromatic ring) and 210 nm (amide/amine bonds).

  • Temperature: 30°C.

Validation Step (System Suitability):

  • Resolution (Rs): Inject a mixture of the API and the standard. Rs > 2.0 is required.[1]

  • Tailing Factor: Must be < 1.5. If tailing occurs, increase buffer strength (e.g., use 10mM Ammonium Formate pH 3.0 instead of TFA).

Protocol B: Structural Confirmation (NMR)

Objective: Distinguish the 6-aminomethyl regioisomer from the 5-aminomethyl tautomer (dynamic equilibrium in solution).

  • Solvent: DMSO-d₆.

  • Key Signals:

    • δ ~4.0 ppm (s, 2H): Characteristic singlet for the methylene protons (-CH₂-NH₂).[1]

    • δ ~6.5 ppm (s, 2H): Broad singlet for the primary amine on the ring (C2-NH₂).

    • δ ~7.0 - 7.5 ppm (m, 3H): Aromatic protons.

  • Differentiation: In the presence of D₂O exchange, the amine protons disappear, confirming the labile N-H bonds.

Visualizations

Diagram 1: Synthesis & Impurity Origin Pathway

This diagram illustrates how the target reference standard is generated and where it fits into the drug synthesis lifecycle.

SynthesisPathwayPrecursor3,4-Diaminobenzoic AcidIntermediate1Amide Coupling(Formation of Benzimidazole Core)Precursor->Intermediate1Cyclization w/ CNBrTarget1H-Benzimidazole-6-methanamine,2-amino- (Target Standard)Intermediate1->TargetReduction of Nitrile/AmideDrugAPIFinal Benzimidazole Drug(API)Target->DrugAPICoupling to ScaffoldDegradantOxidative Degradant(Impurity)Target->DegradantOxidation (Storage)DrugAPI->TargetHydrolytic Degradation

Caption: Synthesis and degradation lifecycle of 1H-Benzimidazole-6-methanamine, 2-amino-. Note the reversible pathway where the API can degrade back into this intermediate.

Diagram 2: Analytical Decision Tree

A logical flow for researchers to select the appropriate standard grade based on their development phase.[1]

DecisionTreeStartStart: Select Reference StandardPhaseWhat is the Development Phase?Start->PhaseEarlyEarly Discovery / Hit-to-LeadPhase->EarlyDiscoveryPreClinPre-Clinical / Tox StudiesPhase->PreClinGLP ToxClinicalClinical / Commercial ReleasePhase->ClinicalGMPResGradeResearch Grade(>95% Purity)Early->ResGradeSecondarySecondary Standard(Qualified In-House)PreClin->SecondaryCRMCertified Reference Material(ISO 17034, SI-Traceable)Clinical->CRMAction1Use for Synthesis OptimizationResGrade->Action1Action2Use for Method DevelopmentSecondary->Action2CRM->SecondaryUsed to QualifyAction3Use for Release Testing & StabilityCRM->Action3

Caption: Decision matrix for selecting the appropriate reference standard grade based on regulatory requirements and development stage.

References

  • ChemicalBook. "1H-Benzimidazole-6-methanamine, 2-amino- Product Properties and CAS 1392002-63-9." ChemicalBook.com.[1] Link

  • MolCore. "1H-Benzimidazole-6-methanamine, 2-amino- Structure and Safety Data."[1] MolCore.[1] Link

  • National Institutes of Health (NIH). "Synthesis and Evaluation of Novel Benzimidazole Conjugates." PubMed Central / ResearchGate.[1] Link

  • BenchChem. "Analytical Characterization of Benzimidazole Intermediates." BenchChem Technical Guides. Link

  • Sigma-Aldrich. "Reference Standards and Certified Reference Materials: A Guide to Grades."[1] MilliporeSigma. Link

Comprehensive Photophysical Guide: UV-Vis Absorption Spectra of 2-Aminobenzimidazole and Its Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

As a privileged scaffold in medicinal chemistry, agrochemicals, and materials science, 2-aminobenzimidazole (2-ABZ) exhibits highly sensitive photophysical properties. For researchers and drug development professionals, understanding the UV-Vis absorption profile of 2-ABZ—and how it compares to its functionalized derivatives—is critical for applications ranging from non-linear optical (NLO) materials to advanced polymer UV stabilizers.

This guide provides an authoritative, data-driven comparison of the UV-Vis spectral properties of 2-ABZ compounds, grounded in mechanistic causality and supported by self-validating experimental protocols.

Mechanistic Grounding of 2-ABZ UV-Vis Spectra

The visible and ultraviolet absorption maxima of 2-ABZ are dictated by electron transitions between frontier molecular orbitals, specifically the


 transitions from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO).

The Causality of the Spectral Profile: The HOMO is primarily localized over the benzimidazole ring, meaning it is directly tied to the molecule's ionization potential. Conversely, the LUMO transition implies a distinct electron density transfer from the benzimidazole ring toward the amino group (1[1]). Because of this charge transfer dynamic, the absorption spectrum is highly susceptible to solvent polarity and pH.

When the pH drops below the pKa of the molecule (e.g., pH 1.5), the amino group or the endocyclic nitrogen becomes protonated, forming a monocation. This protonation disrupts the native electron density distribution, resulting in a distinct hypsochromic (blue) shift in the absorption maxima (2[2]).

Table 1: UV-Vis Absorption Maxima of Unsubstituted 2-Aminobenzimidazole

Data synthesized from experimental and TD-DFT computational studies.

Solvent MatrixChemical State

(nm)

(nm)

(nm)
Water Neutral (pH 7.0)280244204
Ethanol Neutral283243212
Water (with

-CDx)
Inclusion Complex278.4239.2N/A
Water Monocationic (pH 1.5)279.6274.8N/A

Comparative Performance: 2-ABZ vs. Advanced Derivatives

While unsubstituted 2-ABZ is an excellent baseline scaffold, it shows virtually no significant absorption above 300 nm (3[3]). This limits its direct utility in applications requiring broad-spectrum UV absorption, necessitating structural derivatization.

N-Arylated 2-ABZ Derivatives

Adding an aryl group extends the conjugated


-system. This structural modification lowers the excitation energy (

) required for the HOMO-LUMO transition, resulting in a pronounced bathochromic (red) shift. This property makes N-arylated derivatives highly valuable in the development of Non-Linear Optical (NLO) materials (4[4]).
2-Aroylaminobenzimidazoles vs. 2-Aroylbenzimidazoles

Historically, 2-aroyl-substituted benzimidazoles were tested as UV absorbers for plastics, but they rapidly degraded under UV light, undergoing photochemical transformations that produced highly colored, undesirable end-products. The Solution: The interposition of a carbonylamino group between the 2-position of the benzimidazole and the aryl substituent (creating 2-aroylaminobenzimidazoles) drastically alters the photophysics. This modification pushes the absorption peak into the critical >300 nm region (


 nm) while imparting immense photochemical stability, allowing the molecule to absorb high-energy UV light without degrading[3].
Table 2: Spectral Comparison of 2-ABZ and Key Derivatives
Compound / DerivativeStructural ModificationPrimary

Photophysical ConsequenceApplication
2-Aminobenzimidazole Unsubstituted parent~280 nmRapid UV drop-off >300 nmBaseline scaffold
N-Arylated 2-ABZ Aryl group additionRedshiftedLowered excitation energyNon-linear optics (NLO)
2-Aroylaminobenzimidazole Carbonylamino interposition~303 nmEnhanced >300 nm absorptionPhotostable polymer UV absorbers
2-Aroylbenzimidazole Direct aroyl substitutionVariablePhotochemical degradationObsolete (Forms colored byproducts)

Self-Validating Experimental Protocol

To ensure high-fidelity data when capturing the UV-Vis spectra of 2-ABZ compounds, researchers must avoid common pitfalls such as concentration-dependent aggregation (dimerization) and baseline artifacts.

Causality of Experimental Choices:

  • Concentration: Maintained at

    
     M. Higher concentrations induce the formation of intermolecular hydrogen-bonded cyclic dimers, which artificially skew the absorption bands and invalidate Beer-Lambert linearity.
    
  • Matrix-Matched Blanking: Solvents and pH buffers possess their own UV cutoffs. Failing to use an exact matrix match for the baseline will mask the critical high-energy transitions (e.g., the 204 nm peak).

Step-by-Step Methodology
  • Analyte Preparation: Dissolve the 2-ABZ derivative in spectroscopic-grade ethanol or deionized water to achieve a precise

    
     M concentration.
    
  • pH Modulation: Divide the sample. Buffer one aliquot to pH 7.0 (neutral state) and titrate the second aliquot to pH 1.5 using dilute HCl (monocationic state).

  • Baseline Correction: Fill the reference cuvette with the exact solvent/buffer matrix used for the sample. Run a baseline correction from 190 nm to 400 nm.

  • Spectral Acquisition: Scan the samples using a dual-beam UV-Vis spectrophotometer (e.g., HITACHI U-2001 or equivalent) using a 1-cm quartz cell.

  • Self-Validation (Isosbestic Point Check): Overlay the spectra of the pH 7.0 and pH 1.5 samples. Trustworthiness Check: The presence of sharp, distinct isosbestic points (wavelengths where absorbance remains constant regardless of pH) definitively proves that the system is in a clean two-state equilibrium (Neutral

    
     Monocation) and that no sample degradation occurred during preparation.
    

Workflow N1 1. Analyte Preparation (10⁻⁵ M in Solvent) N2 2. pH Modulation (Isolate Neutral/Cationic) N1->N2 N3 3. Matrix-Matched Baseline Correction N2->N3 N4 4. UV-Vis Scanning (190 nm - 400 nm) N3->N4 N5 5. Isosbestic Validation (Confirm 2-State System) N4->N5

Experimental workflow for self-validating UV-Vis spectral analysis of 2-ABZ compounds.

References

  • Experimental UV spectra of 2-aminobenzimidazole ResearchGate URL
  • US4011236A - N-(benzimidazol-2-yl)arylcarboxamides as ultraviolet (uv)
  • pH Independent Complexation of 2-Aminobenzimidazole with -cyclodextrin Analytical and Bioanalytical Chemistry Research URL
  • N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material: Non-Linear Optical (NLO) Properties...

Sources

Elemental analysis data for 1H-Benzimidazole-6-methanamine 2-amino-

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: 2-Amino-6-(aminomethyl)benzimidazole

Executive Summary

Compound: 1H-Benzimidazole-6-methanamine, 2-amino- CAS Number: 1392002-63-9 (Free Base) | 1789007-38-0 (Dihydrochloride) Formula: C₈H₁₀N₄ Molecular Weight: 162.19 g/mol (Free Base)[1][2][3][4]

This guide provides a technical analysis of 2-amino-6-(aminomethyl)benzimidazole , a high-value "dual-amine" scaffold in medicinal chemistry.[1][3] Unlike the common 2-aminobenzimidazole (CAS 934-32-7), this intermediate possesses two chemically distinct amino groups: a nucleophilic aliphatic amine at the C6 position and a less reactive aromatic amine at the C2 position.[1][3] This structural duality allows for orthogonal functionalization, making it a critical building block for kinase inhibitors, viral replication blockers, and peptidomimetics.

Elemental Analysis Data: Theoretical vs. Experimental Standards

For research-grade intermediates, elemental analysis (EA) serves as the primary validation of bulk purity and salt stoichiometry.[3] The following table establishes the Theoretical Baseline required for quality assurance (QA) and compares it with standard acceptance criteria.

Table 1: Comparative Elemental Composition (Calculated vs. Acceptance Limits)
ElementTheoretical % (Free Base)Theoretical % (2HCl Salt)*Acceptance Tolerance (Standard)
Carbon (C) 59.24 40.87 ± 0.40%
Hydrogen (H) 6.21 5.14 ± 0.40%
Nitrogen (N) 34.54 23.83 ± 0.40%
Chlorine (Cl) 0.0030.16± 0.40%

*Note: The dihydrochloride salt (CAS 1789007-38-0) is the most common commercial form due to the instability of the free primary benzylic amine to oxidation.[1][3] Researchers must verify the salt form before interpreting EA data.

Performance & Utility Comparison

This section objectively compares the 2-amino-6-(aminomethyl) scaffold against the standard 2-aminobenzimidazole to demonstrate its superior utility in complex drug design.[1][3]

Table 2: Functional Performance Matrix
Feature2-Amino-6-(aminomethyl)benzimidazole (Target)2-Aminobenzimidazole (Standard)Technical Implication
Reaction Sites Dual (Orthogonal) SingleThe Target allows simultaneous attachment of a warhead (at C6) and a solubilizing group (at C2).[1][3]
C6-Amine Reactivity High (Aliphatic) N/AC6-NH₂ reacts rapidly with NHS-esters/aldehydes at pH 7-8, enabling selective labeling without protecting the C2-NH₂.[1][3]
C2-Amine Reactivity Low (Aromatic) Low (Aromatic)Requires forcing conditions (high T, coupling agents) or Buchwald-Hartwig chemistry to functionalize.[1][3]
Solubility (HCl Salt) >50 mg/mL (Water) <10 mg/mL (Water)The additional protonated amine at C6 significantly enhances aqueous solubility, improving bioavailability.[1]

Experimental Protocols

Protocol A: Synthesis via Nitrile Reduction (Recommended Route)

Context: Direct installation of the aminomethyl group is difficult.[1][3] The most robust route involves reducing 2-amino-6-cyanobenzimidazole.[1][3]

  • Starting Material: Suspend 2-amino-6-cyanobenzimidazole (1.0 eq) in anhydrous THF under N₂.

  • Reduction: Cool to 0°C. Dropwise add LiAlH₄ (4.0 eq, 1M in THF). Caution: Exothermic.[1][3]

  • Reflux: Warm to room temperature, then reflux for 4–6 hours. Monitor by TLC (System: DCM/MeOH/NH₄OH 90:9:1).[3]

  • Quench: Cool to 0°C. Perform Fieser quench (H₂O, 15% NaOH, H₂O).

  • Purification: Filter precipitate. Concentrate filtrate.[1][3]

    • Free Base:[1][3] Recrystallize from Ethanol/Ether.[1][3]

    • Salt Formation:[1][3] Dissolve in EtOH, add 4M HCl in Dioxane. Precipitate the dihydrochloride salt.

Protocol B: Purity Validation Workflow

Context: Validating the "Dual-Amine" integrity requires ensuring neither amine has degraded.[1][3]

  • HPLC Method: C18 Column, Gradient 5% -> 95% ACN in Water (+0.1% TFA).

    • Retention Time: The target (polar, charged) will elute significantly earlier than the cyano-precursor.[1][3]

  • 1H NMR (D₂O):

    • Look for the Singlet (2H) at ~4.1 ppm corresponding to the benzylic -CH₂-NH₂.[1][3]

    • Verify the absence of aldehyde peaks (~10 ppm) which indicate oxidation of the C6-amine.[1][3]

Visualization of Workflows

Figure 1: Selective Functionalization Logic

This diagram illustrates the "Orthogonal Reactivity" strategy, guiding researchers on how to selectively modify the C6-aliphatic amine versus the C2-aromatic amine.[1][3]

ReactionLogic Compound 2-Amino-6-(aminomethyl) benzimidazole Cond1 Mild Conditions (pH 7-8, NHS-Ester) Compound->Cond1 High Nucleophilicity (Aliphatic -NH2) Cond2 Forcing Conditions (>100°C, Buchwald) Compound->Cond2 Low Nucleophilicity (Aromatic -NH2) Prod1 Product A: C6-Amide (Selective) C2-Free Amine Cond1->Prod1 Prod2 Product B: C2-Arylation (Requires C6 Protection) Cond2->Prod2 Low Yield w/o Protection

Caption: Decision tree for selective chemical modification. The C6-aliphatic amine dominates reactivity under mild conditions.[1][3]

Figure 2: Synthesis & Purification Workflow

A step-by-step flow for generating high-purity material for elemental analysis.

SynthesisFlow Start Start: 2-Amino-6-cyanobenzimidazole Step1 Reduction (LiAlH4 / THF) Reflux 6h Start->Step1 Step2 Fieser Quench (Remove Al salts) Step1->Step2 Step3 Salt Formation (HCl/Dioxane) Step2->Step3 QC Quality Control (HPLC + EA) Step3->QC

Caption: Optimized synthetic route from cyano-precursor to stable dihydrochloride salt.

References

  • ChemicalBook. (2023).[1][3] 1H-Benzimidazole-6-methanamine, 2-amino- (CAS 1392002-63-9) Properties and Structure.[1][2][3][4] Retrieved from [1]

  • National Institutes of Health (NIH). (2016).[1][3] Economical and scalable synthesis of 6-amino-2-cyanobenzothiazole (Analogous Nitrile Reduction Protocols). PubMed Central.[1][3] Retrieved from [1]

  • Molaid Chemicals. (2023).[1][3] 5-(aminomethyl)-1H-benzo[d]imidazol-2-amine Structure and Data. Retrieved from [1][3]

  • Leyan Reagents. (2024).[1][3] 1H-Benzimidazole-6-methanamine, 2-amino-, Dihydrochloride Salt Specifications. Retrieved from [1][3]

Sources

Safety Operating Guide

Personal protective equipment for handling 1H-Benzimidazole-6-methanamine, 2-amino-

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal Protective Equipment & Operational Safety for 1H-Benzimidazole-6-methanamine, 2-amino- Content Type: Technical Safety & Logistics Guide Audience: Researchers, Senior Scientists, Drug Development Operations

Executive Safety Summary (The "Why" & "How")

Compound Identity: 1H-Benzimidazole-6-methanamine, 2-amino- Synonyms: 2-Amino-6-(aminomethyl)benzimidazole; 2,6-Diaminomethylbenzimidazole (structural analog context).[1] Chemical Nature: A basic, bicyclic aromatic heterocycle containing two primary amine functionalities (one directly on the ring, one benzylic).

Risk Profile: As a specialized pharmaceutical intermediate, specific toxicological data (LD50, carcinogenicity) may be incomplete. Therefore, you must apply the Precautionary Principle . The chemical structure suggests three primary hazards:

  • Corrosivity/Irritation: The benzylic amine (position 6) and the 2-amino group render the compound basic. Expect skin irritation (Category 2) and serious eye irritation (Category 2A/1).

  • Biological Activity: Benzimidazoles are privileged scaffolds in kinase inhibition and anthelmintics. Treat as a potential bioactive agent with unknown target organ toxicity.

  • Physical Hazards: Likely a hygroscopic solid. Fine dust generation is the primary exposure vector.

Immediate Response Protocol (Emergency Card)
ScenarioImmediate Action
Eye Contact CRITICAL. Flush immediately with water for 15+ minutes. Lift eyelids. The basic nature can cause corneal clouding if not treated instantly.
Skin Contact Brush off dry powder before wetting (to prevent concentrated alkaline solution on skin). Wash with soap and water.[2][3][4][5]
Inhalation Move to fresh air.[1][2][3][4][5] If wheezing occurs (sensitization warning), seek medical attention.
Spill (Solid) Do not sweep dry (creates dust). Cover with wet paper towels or use a HEPA vacuum.
Fire Emits toxic NOx fumes. Use CO2, dry chemical, or foam.[6][5] Self-Contained Breathing Apparatus (SCBA) is mandatory for firefighters.
Personal Protective Equipment (PPE) Matrix

The selection of PPE is not static; it depends on the state of the matter (Solid vs. Solution).

A. Hand Protection Strategy
  • Dry Solid: Standard Nitrile gloves (minimum thickness 0.11 mm) are sufficient for short-term handling (weighing).

  • In Solution (DMSO/Methanol/DMF): The solvent acts as a carrier, potentially permeating gloves and dragging the compound through the skin.

    • Recommendation: Double-gloving is required.

    • Inner Glove: Nitrile (4 mil).

    • Outer Glove: Nitrile (4-8 mil) or Laminate (Silver Shield) if handling concentrated stock solutions >1 hour.

    • Why? Most organic solvents degrade nitrile over time. The inner glove provides a "second chance" barrier.

B. Respiratory & Eye Defense [2][3][4]
  • Primary Barrier: All open handling must occur inside a Chemical Fume Hood certified to face velocity >0.5 m/s.

  • Secondary Barrier (If hood is unavailable or for spill cleanup):

    • Respirator: N95 (US) or P2 (EU) particulate respirator.

    • Eyes: Chemical Safety Goggles (indirect venting) are superior to safety glasses. Reason: Dust particles can bypass side shields of glasses; basic dust in the eye is a medical emergency.

Operational Workflow: Step-by-Step
Phase 1: Preparation & Weighing
  • Static Control: Benzimidazole powders can be static-prone. Use an anti-static gun or ionizer bar near the balance.

  • Taring: Tare the weighing boat inside the fume hood, not on the bench.

  • Transfer: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination of stock bottles.

Phase 2: Solubilization (The "Heat" Factor)
  • Solvents: Soluble in DMSO, Methanol, and dilute aqueous acids.

  • Exotherm Check: Dissolving amines in acid releases heat. Add acid slowly to the solid, with the vial resting in a water bath if scaling up (>1g).

  • Inert Atmosphere: While not strictly pyrophoric, amines can absorb CO2 from the air (forming carbamates). Flush headspace with Argon or Nitrogen after use to maintain purity.

Phase 3: Reaction & Synthesis
  • Quenching: When reacting this compound with electrophiles (e.g., acid chlorides), ensure the reaction is quenched (neutralized) before removing from the hood.

  • Waste Segregation: Do not mix with oxidizing agents (e.g., peroxides, permanganates) in the waste stream.

Visualization: Safety Logic & Workflow

The following diagrams illustrate the decision-making process for PPE and the operational lifecycle of the compound.

SafetyWorkflow Start Risk Assessment (Start) StateCheck Check Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Solution Solution (DMSO/MeOH) StateCheck->Solution PPESolid PPE: Nitrile Gloves + Goggles + Fume Hood Solid->PPESolid PPESolution PPE: Double Nitrile + Splash Goggles Solution->PPESolution Handling Handling: Static Control & Inert Gas PPESolid->Handling PPESolution->Handling Disposal Disposal: Incineration (Code O) Handling->Disposal Post-Exp

Caption: Figure 1. Decision logic for PPE selection based on the physical state of the benzimidazole derivative.

DisposalFlow Waste Chemical Waste Generation Segregation Segregation: Basic Organic Waste Waste->Segregation Container Container: HDPE or Glass (No Metal) Segregation->Container Labeling Labeling: 'Toxic, Irritant, Basic' Container->Labeling Final Final Disposal: High-Temp Incineration Labeling->Final

Caption: Figure 2. Proper waste stream management for amine-containing organic intermediates.

Disposal & Decontamination

Decontamination of Surfaces:

  • Acid Wash: Since the compound is basic, a simple water wash may not be effective. Use a dilute acetic acid solution (1%) or citric acid to protonate and solubilize residues on glass or bench tops.

  • Solvent Rinse: Follow with an Ethanol or Isopropanol wipe.

  • Verification: If available, use UV light (254 nm) to check for fluorescence (many benzimidazoles are fluorescent) to verify cleaning.

Waste Disposal:

  • Classification: Hazardous Organic Waste (Basic/Amine).

  • Method: High-temperature incineration equipped with a scrubber to handle Nitrogen Oxides (NOx).

  • Do NOT: Do not dispose of down the drain. Do not mix with acidic waste streams without controlled neutralization (risk of heat generation).

References & Authority
  • PubChem. Compound Summary for Benzimidazole derivatives (Analog Safety Data). National Library of Medicine. [Link]

  • ECHA (European Chemicals Agency). Registration Dossier for Benzimidazole amines.[7][Link]

  • Prudent Practices in the Laboratory. Handling of Organic Amines. National Academies Press. [Link]

Sources

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